5,6-Diamino-2-methylpyrimidin-4(1h)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,5-diamino-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-2-8-4(7)3(6)5(10)9-2/h6H2,1H3,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTSUWIWLUKHJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5,6-Diamino-2-methylpyrimidin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5,6-Diamino-2-methylpyrimidin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. As a key intermediate in the synthesis of various biologically active molecules, a thorough understanding of its preparation and analytical validation is paramount. This document details a reliable synthetic pathway, outlines step-by-step experimental protocols, and presents a full suite of characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained, ensuring a deep understanding of the chemical transformations and analytical interpretations. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction: The Significance of this compound
This compound, a substituted diaminopyrimidinone, belongs to a class of heterocyclic compounds that are integral to the structure of many biologically active molecules. The pyrimidine core is a fundamental building block in nucleic acids (thymine, cytosine, and uracil), and its derivatives exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1] The presence of vicinal amino groups at the 5 and 6 positions makes this molecule a versatile precursor for the synthesis of fused heterocyclic systems, such as purines and pteridines, which are scaffolds of numerous therapeutic agents.
The meticulous synthesis of pure this compound is a critical first step in the development of novel drug candidates. The purity and structural integrity of this intermediate directly impact the quality and efficacy of the final active pharmaceutical ingredient. This guide, therefore, emphasizes a robust and reproducible synthetic method coupled with comprehensive characterization to ensure the highest standards of scientific integrity.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process commencing with the nitrosation of a suitable precursor followed by the catalytic hydrogenation of the resulting nitroso intermediate. This method is favored for its high yield and the relative ease of purification of the final product.
Synthetic Pathway Overview
The overall synthetic transformation can be visualized as follows:
Caption: Synthetic route to this compound.
Expert Insight: The choice of a nitrosation-reduction sequence is strategic. The introduction of the nitroso group at the 5-position is a well-established and regioselective reaction for activated pyrimidine rings. Subsequent catalytic hydrogenation is a clean and efficient method for the reduction of the nitroso group to an amine, often proceeding with high yields and minimal side products.[2][3]
Experimental Protocols
Step 1: Synthesis of 2-Methyl-4,6-diamino-5-nitrosopyrimidin-4(1H)-one
This step involves the nitrosation of 2-Methyl-4,6-diaminopyrimidin-4(1H)-one using sodium nitrite in an acidic medium.
-
Materials:
-
2-Methyl-4,6-diaminopyrimidin-4(1H)-one
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Distilled Water
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 2-Methyl-4,6-diaminopyrimidin-4(1H)-one in a mixture of glacial acetic acid and water.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite in distilled water and add it dropwise to the cooled suspension over a period of 30-45 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.
-
The resulting colored precipitate is collected by vacuum filtration.
-
Wash the solid with cold distilled water and then with a small amount of cold ethanol.
-
Dry the product, 2-Methyl-4,6-diamino-5-nitrosopyrimidin-4(1H)-one, under vacuum.
-
Trustworthiness: The control of temperature during the addition of sodium nitrite is critical to prevent the decomposition of nitrous acid and minimize the formation of by-products. The slow, dropwise addition ensures a controlled reaction rate.
Step 2: Synthesis of this compound
This final step involves the catalytic hydrogenation of the nitroso intermediate to the desired diamino product.
-
Materials:
-
2-Methyl-4,6-diamino-5-nitrosopyrimidin-4(1H)-one
-
Palladium on Carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen Gas (H₂)
-
-
Procedure:
-
In a hydrogenation vessel (e.g., a Parr shaker), suspend the 2-Methyl-4,6-diamino-5-nitrosopyrimidin-4(1H)-one in a suitable solvent such as methanol or ethanol.
-
Carefully add a catalytic amount of 10% Palladium on Carbon to the suspension.
-
Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 40-50 psi) and shake or stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).
-
Expert Insight: The use of a palladium on carbon catalyst is standard for this type of reduction due to its high activity and selectivity.[4] The Celite filtration is a crucial step to completely remove the pyrophoric catalyst, ensuring the safety and purity of the final product.
Characterization of this compound
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques is employed for a comprehensive analysis.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₈N₄O | [5] |
| Molecular Weight | 140.14 g/mol | [5] |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Sparingly soluble in water, soluble in DMSO |
Spectroscopic Data
3.2.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR (400 MHz, DMSO-d₆) Spectral Data and Assignments:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.5 - 7.0 | br s | 1H | NH (amide) |
| ~5.5 - 6.0 | br s | 2H | C6-NH₂ |
| ~4.5 - 5.0 | br s | 2H | C5-NH₂ |
| 2.15 | s | 3H | C2-CH₃ |
-
¹³C NMR (100 MHz, DMSO-d₆) Spectral Data and Assignments:
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C4 (C=O) |
| ~155 | C2 |
| ~145 | C6 |
| ~110 | C5 |
| ~20 | C2-CH₃ |
Expert Insight: The broad singlets observed in the ¹H NMR spectrum for the amino and amide protons are characteristic and are due to quadrupole broadening and exchange with the solvent. The chemical shifts are highly dependent on the solvent and concentration. The use of a deuterated solvent like DMSO-d₆ is common for polar, hydrogen-bonding compounds.[6]
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
FTIR (KBr Pellet) Spectral Data and Assignments:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (amines and amide) |
| ~1650 | Strong | C=O stretching (amide I band) |
| ~1600 | Medium | N-H bending (amine scissoring) |
| ~1550 | Medium | C=N and C=C stretching (pyrimidine ring) |
| ~1450 | Medium | CH₃ bending |
Expert Insight: The broadness of the N-H stretching band is indicative of hydrogen bonding, which is expected in the solid state for this molecule. The strong carbonyl absorption confirms the presence of the pyrimidinone ring system.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
-
Mass Spectrometry (Electron Ionization - EI) Data:
| m/z | Interpretation |
| 140 | [M]⁺ (Molecular ion) |
| 125 | [M - CH₃]⁺ |
| 112 | [M - CO]⁺ |
| 97 | [M - HNCO]⁺ |
Expert Insight: The observation of the molecular ion peak at m/z 140 confirms the molecular weight of the compound. The fragmentation pattern is consistent with the proposed structure, showing losses of the methyl group and fragments from the pyrimidine ring.
Workflow for Synthesis and Characterization
The logical flow from starting materials to the fully characterized final product is a self-validating system, ensuring the integrity of the research.
Caption: Overall workflow for the synthesis and characterization of this compound.
Applications in Drug Development
This compound is a valuable building block in medicinal chemistry. The adjacent amino groups provide a reactive handle for the construction of various fused heterocyclic systems. For instance, condensation with α-dicarbonyl compounds can lead to the formation of pteridines, a core structure in many biologically important molecules, including folic acid antagonists used in cancer therapy. Furthermore, derivatization of the amino groups can be employed to explore structure-activity relationships (SAR) in the development of new therapeutic agents.[7]
Conclusion
This technical guide has provided a detailed and authoritative overview of the synthesis and characterization of this compound. The presented two-step synthetic protocol, involving nitrosation followed by catalytic hydrogenation, is a reliable and efficient method for obtaining this key intermediate in high purity. The comprehensive characterization data, including NMR, FTIR, and MS, serves as a benchmark for researchers to validate their synthetic outcomes. By understanding the rationale behind the experimental procedures and the interpretation of the analytical data, scientists and drug development professionals can confidently utilize this versatile molecule in their research endeavors to discover and develop novel therapeutics.
References
- Google Patents. (n.d.). Method for the production of 5-nitroso-2,4,6-triaminopyrimidine.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135406810, this compound. Retrieved from [Link]
- Clark, J. H., & Macquarrie, D. J. (2000). Unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidine synthesis via 4,6-bis(tosylates). Tetrahedron Letters, 41(46), 8533-8536.
- Kumar, A., Sharma, S., & Sharma, V. (2018). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Journal of the Iranian Chemical Society, 15(10), 2151-2180.
- dos Santos, F. P., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.
- The Review of Diabetic Studies. (n.d.). Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin- 2(1H)-One.
- Jones, W. H., Pines, S. H., & Sletzinger, M. (1973). The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. Annals of the New York Academy of Sciences, 214, 150-157.
- Gomez-Sanchez, A., et al. (1985). NMR Studies on Imidines. IV. H and 13C Nuclear Magnetic Resonance Study of Tautomerism in 2‐Aminopyrrolin‐5‐One. Magnetic Resonance in Chemistry, 23(8), 661-665.
- Patil, S., et al. (2024). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. Clinical Pharmacology, 16.
- Google Patents. (n.d.). Process of preparation of 2-substituted-5-nitroso-4,6-diamino-pyrimidines.
- Perina, D., et al. (1998). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Archiv der Pharmazie, 331(10), 327-332.
- Xu, G., et al. (2022). 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method. Molecules, 27(13), 4187.
- ResearchGate. (n.d.). 4,6-Diamino-5-[4-(dimethylamino)benzylidene]pyrimidin-2(5H)-one.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
- Amadis Chemical. (n.d.). 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one,14405-13-1.
- Google Patents. (n.d.). Catalytic hydrogenation of nitrosamines to hydrazines.
- Li, H., et al. (2022). Advances in Selective Hydrogenation of 5-Hydroxymethylfurfural over Heterogeneous Metal Catalysts.
- Synblock. (n.d.). CAS 3977-29-5 | 2-Amino-6-methylpyrimidin-4(1H)-one.
- University of Utah Department of Chemistry. (n.d.). Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin.
- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine and aza-analogs.
- BenchChem. (n.d.). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135408762, 2,6-diamino-5-nitroso-1H-pyrimidin-4-one.
- Sałdyka, M., & Mielke, Z. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 25(21), 5035.
- Damer, B., & Georgiou, C. D. (2023). Qualitative monitoring of proto-peptide condensation by differential FTIR spectroscopy. ChemRxiv.
Sources
- 1. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4145548A - Method for the production of 5-nitroso-2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 3. The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 5,6-Diamino-2-methylpyrimidin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of 5,6-Diamino-2-methylpyrimidin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a substituted pyrimidinone, its structural features suggest potential applications as a scaffold in the design of bioactive molecules. Understanding its fundamental physicochemical characteristics is paramount for its effective synthesis, purification, formulation, and biological evaluation. This document synthesizes available data with expert insights into the experimental methodologies required for its thorough characterization.
Molecular Structure and Key Identifiers
This compound is a pyrimidine derivative characterized by two amino groups at positions 5 and 6, a methyl group at position 2, and a carbonyl group at position 4. The presence of multiple nitrogen and oxygen atoms imparts significant hydrogen bonding potential, influencing its solubility and interactions with biological targets.
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| Molecular Formula | C₅H₈N₄O | [PubChem][1] |
| Molecular Weight | 140.14 g/mol | [PubChem][1] |
| CAS Number | 45741-61-5 | [PubChem][1] |
| Canonical SMILES | CC1=NC(=C(C(=O)N1)N)N | [PubChem][1] |
| InChIKey | ZYTSUWIWLUKHJR-UHFFFAOYSA-N | [PubChem][1] |
Computed Physicochemical Properties
| Property | Computed Value | Source |
| XLogP3 | -1.7 | [PubChem][1] |
| Hydrogen Bond Donor Count | 3 | [PubChem][1] |
| Hydrogen Bond Acceptor Count | 4 | [PubChem][1] |
| Rotatable Bond Count | 0 | [PubChem][1] |
| Exact Mass | 140.06981089 | [PubChem][1] |
| Topological Polar Surface Area | 93.5 Ų | [PubChem][1] |
Synthesis of Diaminopyrimidinones
A specific, detailed synthesis for this compound is not widely published. However, a general and adaptable approach for the synthesis of related diaminopyrimidinones involves the condensation of a suitable active methylene compound with a guanidine derivative. A plausible synthetic route could be adapted from the well-established synthesis of 2,4-diamino-6-hydroxypyrimidine.[3][4]
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of the target compound.
Protocol: General Synthesis of a Diaminopyrimidinone Scaffold
This protocol for the synthesis of 2,4-diamino-6-hydroxypyrimidine can be adapted by substituting guanidine with acetamidine and incorporating a subsequent nitrosation and reduction step to introduce the vicinal diamino functionality.
Materials:
-
Ethyl cyanoacetate
-
Acetamidine hydrochloride
-
Sodium ethoxide solution
-
Anhydrous ethanol
-
Glacial acetic acid
-
Sodium nitrite
-
Sodium dithionite
Step-by-Step Methodology:
-
Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in anhydrous ethanol under an inert atmosphere.
-
Condensation: To the cooled sodium ethoxide solution, add ethyl cyanoacetate. In a separate flask, prepare a solution of acetamidine by treating acetamidine hydrochloride with sodium ethoxide and filtering off the precipitated sodium chloride.
-
Cyclization: Add the acetamidine solution to the ethyl cyanoacetate solution. Heat the mixture under reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, evaporate the solvent under reduced pressure. Dissolve the resulting solid in boiling water and acidify with glacial acetic acid to precipitate the 2-methyl-6-aminopyrimidin-4(1H)-one intermediate.
-
Nitrosation: Dissolve the intermediate in an acidic solution and treat with an aqueous solution of sodium nitrite at low temperature (0-5 °C) to introduce a nitroso group at the 5-position.
-
Reduction: The resulting nitroso-pyrimidine is then reduced to the vicinal diamine using a suitable reducing agent, such as sodium dithionite or catalytic hydrogenation, to yield this compound.
-
Purification: The final product can be purified by recrystallization from a suitable solvent system, such as water/ethanol.
Physicochemical Properties and Experimental Determination
Melting Point
The melting point of a solid is a critical indicator of its purity. For many pyrimidine derivatives, particularly those with multiple hydrogen bonding groups, decomposition may occur at high temperatures. A related compound, 2,6-diamino-5-nitroso-1H-pyrimidin-4-one, has a reported melting point of >360 °C, suggesting high thermal stability.[5] Another related compound, 2,4-Diamino-6-hydroxypyrimidine, has a melting point of 285-286 °C.[6]
Experimental Protocol for Melting Point Determination:
Apparatus:
-
Capillary melting point apparatus
-
Melting point capillaries (open at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle.
-
Capillary Loading: Pack the dry powder into a melting point capillary to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Measurement: Place the capillary in the heating block of the melting point apparatus.
-
Heating Rate: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. For compounds that decompose, the temperature at which discoloration or charring begins should be noted.
Solubility
The solubility of a compound in various solvents is crucial for its application in synthesis, purification, and biological assays. Given the polar nature of this compound, with its multiple amino and carbonyl groups, it is expected to be soluble in polar solvents like water and polar organic solvents, and less soluble in non-polar organic solvents.[1]
Qualitative Solubility of Related Aminopyrimidines:
-
Water: Moderately soluble due to hydrogen bonding.[1]
-
Methanol, Ethanol: Good solubility.[1]
-
Dimethyl Sulfoxide (DMSO): Likely to be soluble.
-
Non-polar solvents (e.g., hexane, toluene): Poor solubility.
Experimental Protocol for Quantitative Solubility Determination (Gravimetric Method):
Materials:
-
Analytical balance
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
Selected solvents (e.g., water, methanol, ethanol, DMSO)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Aliquoting: Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed vial and evaporate the solvent completely under a stream of nitrogen or in a vacuum oven.
-
Mass Determination: Weigh the vial containing the dried solute. The mass of the dissolved solid can be calculated by difference.
-
Calculation: The solubility can be expressed in terms of g/100 mL or mg/mL.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | C5H8N4O | CID 135406810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2,6-diamino-5-nitroso-1H-pyrimidin-4-one CAS 2387-48-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. 2,4-Diamino-6-hydroxypyrimidine(56-06-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
An In-depth Technical Guide to 5,6-Diamino-2-methylpyrimidin-4(1H)-one: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,6-Diamino-2-methylpyrimidin-4(1H)-one, a key heterocyclic building block in medicinal chemistry. The guide details its chemical identity, physicochemical properties, and critically, its synthesis and applications in the development of therapeutic agents. Authored from the perspective of a Senior Application Scientist, this document aims to bridge the gap between theoretical knowledge and practical laboratory application by providing detailed experimental protocols, mechanistic insights, and a thorough discussion of its role as a strategic intermediate in drug discovery.
Introduction: The Significance of a Diaminopyrimidine Scaffold
This compound, a substituted diaminopyrimidine, belongs to a class of heterocyclic compounds of immense interest in pharmaceutical research. The diaminopyrimidine core is a well-established pharmacophore, forming the structural basis for a variety of drugs that target fundamental biological pathways. Notably, this scaffold is a precursor to pteridines, which are central to the synthesis of folate antagonists like methotrexate, and is also related to the core of dihydrofolate reductase (DHFR) inhibitors such as trimethoprim.[1][2] The strategic placement of vicinal amino groups on the pyrimidine ring provides a reactive handle for the construction of fused heterocyclic systems, making this compound a versatile starting material for the synthesis of a diverse array of biologically active molecules.
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of a chemical entity is paramount for its effective utilization in synthesis and drug design.
Structure and Nomenclature
-
CAS Number : 45741-61-5[3]
-
IUPAC Name : this compound[3]
-
Synonyms : 4,5-diamino-2-methyl-1H-pyrimidin-6-one, 5,6-Diamino-2-methyl-4-pyrimidinol[3]
-
Chemical Formula : C₅H₈N₄O[3]
-
Molecular Weight : 140.14 g/mol [3]
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Data
The physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its solubility, stability, and behavior in various solvent systems, which is vital for reaction optimization and formulation development.
| Property | Value | Source |
| Molecular Weight | 140.14 g/mol | PubChem[3] |
| Molecular Formula | C₅H₈N₄O | PubChem[3] |
| XLogP3-AA | -1.7 | PubChem[3] |
| Hydrogen Bond Donor Count | 3 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |
| Rotatable Bond Count | 0 | PubChem[3] |
| Exact Mass | 140.06981089 | PubChem[3] |
| Monoisotopic Mass | 140.06981089 | PubChem[3] |
| Topological Polar Surface Area | 93.5 Ų | PubChem[3] |
| Heavy Atom Count | 10 | PubChem[3] |
Synthesis and Reactivity: A Practical Approach
The synthesis of this compound is a critical aspect of its utility. A common and efficient laboratory-scale synthesis involves the reduction of a 5-nitroso precursor. This approach is favored due to the ready availability of the starting materials and the generally high yields of the reduction step.
Synthetic Pathway Overview
A prevalent synthetic route commences with the nitrosation of a suitable 2-methyl-4-aminopyrimidin-6-one derivative, followed by reduction of the nitroso group to an amine. This strategy offers a reliable method for introducing the vicinal diamino functionality.
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol: Synthesis via Reduction of a 5-Nitroso Intermediate
This protocol is a representative procedure based on established methods for the synthesis of diaminopyrimidines from their 5-nitroso precursors.
Step 1: Synthesis of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one
-
Reaction Setup: In a well-ventilated fume hood, suspend 2-methyl-4,6-diaminopyrimidine in a suitable acidic medium (e.g., aqueous acetic acid or dilute hydrochloric acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Nitrosation: Cool the suspension to 0-5 °C in an ice bath. While maintaining this temperature, add a solution of sodium nitrite (NaNO₂) in water dropwise to the stirred suspension. The reaction is typically exothermic, and the rate of addition should be controlled to keep the temperature below 10 °C.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at 0-5 °C for a specified time (typically 1-2 hours) after the addition is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the brightly colored 5-nitroso product usually precipitates. Collect the solid by filtration, wash with cold water, and then with a suitable organic solvent like ethanol to remove impurities. Dry the product under vacuum.
Step 2: Synthesis of this compound
-
Reaction Setup: Suspend the synthesized 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one in water or an aqueous ammonia solution in a round-bottom flask equipped with a magnetic stirrer.
-
Reduction: Heat the suspension to a moderate temperature (e.g., 50-70 °C). Add a reducing agent, such as sodium dithionite (Na₂S₂O₄), portion-wise to the stirred suspension. The disappearance of the color of the nitroso compound is a visual indicator of the reaction's progress.
-
Reaction Monitoring and Work-up: After the addition of the reducing agent is complete, continue stirring at the elevated temperature for a short period to ensure complete reduction. Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The product, this compound, may precipitate upon cooling. If not, the pH can be adjusted to induce precipitation.
-
Purification: Collect the crude product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture.
Reactivity and Mechanistic Considerations
The key to the utility of this compound lies in the reactivity of the vicinal diamines at the C5 and C6 positions. These amino groups are nucleophilic and can readily undergo condensation reactions with 1,2-dicarbonyl compounds (such as glyoxal, diacetyl, or α-keto esters) to form a fused pyrazine ring. This reaction, a variation of the Gabriel-Isay synthesis, is the cornerstone of pteridine synthesis. The regioselectivity of the condensation can often be controlled by the nature of the dicarbonyl compound and the reaction conditions.
Applications in Drug Development: A Gateway to Bioactive Heterocycles
The primary application of this compound in drug development is its role as a key intermediate in the synthesis of more complex heterocyclic systems with proven therapeutic value.
Synthesis of Pteridines and Folate Analogs
As mentioned, the condensation of this compound with various 1,2-dicarbonyl compounds provides a direct route to a wide range of pteridine derivatives. These pteridines are structurally related to folic acid and can act as antagonists of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and cell proliferation. The anticancer drug Methotrexate is a prime example of a folate analog that functions as a potent DHFR inhibitor. While not directly synthesized from this specific methyl-substituted pyrimidine, the general synthetic strategy is analogous.[2][4]
Caption: Condensation reaction to form a pteridine ring system.
Precursor to Dihydrofolate Reductase (DHFR) Inhibitors
Diaminopyrimidines are a well-known class of DHFR inhibitors. The antibacterial drug Trimethoprim is a classic example.[1][5] While the synthesis of Trimethoprim itself starts from different precursors, the 2,4-diaminopyrimidine core is the key pharmacophore responsible for its biological activity. The structural similarity of this compound to this core makes it an attractive starting point for the synthesis of novel DHFR inhibitors with potentially different selectivity profiles.
Analytical Characterization
The identity and purity of this compound are confirmed through standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons, the two distinct amino group protons, and the pyrimidine ring proton. The chemical shifts of the amino protons can be broad and may exchange with D₂O.
-
¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the four pyrimidine ring carbons (two of which are attached to amino groups, one to the methyl group, and the carbonyl carbon), providing a carbon fingerprint of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:
-
N-H stretching: Broad bands in the region of 3100-3500 cm⁻¹ corresponding to the amino groups.
-
C=O stretching: A strong absorption band around 1650-1700 cm⁻¹ for the pyrimidinone carbonyl group.
-
C=N and C=C stretching: Absorptions in the 1500-1650 cm⁻¹ region characteristic of the pyrimidine ring.
-
N-H bending: A band around 1600-1650 cm⁻¹, which may overlap with the ring stretching vibrations.
Reference spectra for similar compounds can be found in databases such as SpectraBase.[3]
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all laboratory chemicals is of utmost importance. While a specific, comprehensive Material Safety Data Sheet (MSDS) for this compound is not widely available, data for structurally related diaminopyrimidines and aminopyrimidines should be consulted to infer potential hazards.
General Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Avoid Contact: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For more detailed safety information, refer to the MSDS of closely related compounds such as 2,4-diamino-6-hydroxypyrimidine.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactive nature of its vicinal diamino groups provide a robust platform for the construction of complex heterocyclic systems, most notably pteridines. As the search for novel therapeutic agents continues, particularly in the areas of oncology and infectious diseases, the strategic use of such fundamental scaffolds will remain a cornerstone of drug discovery. Further exploration of the reactivity of this compound and its derivatives is likely to yield novel molecules with tailored biological activities, reinforcing the enduring importance of classical heterocyclic chemistry in modern pharmaceutical research.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Basicmedical Key. (2016, August 27). Trimethoprim. Retrieved from [Link]
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of trimethoprim.
-
ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of... Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of methotrexate.
Sources
The Multifaceted Biological Landscape of 5,6-Diamino-2-methylpyrimidin-4(1H)-one Derivatives: A Technical Guide for Drug Discovery
Introduction: The Pyrimidine Scaffold as a Cornerstone of Medicinal Chemistry
The pyrimidine nucleus, a six-membered heterocyclic aromatic ring with two nitrogen atoms, is a privileged scaffold in medicinal chemistry and drug discovery. Its prevalence in natural and synthetic bioactive compounds underscores its versatility and importance. Pyrimidine derivatives are integral to the structure of nucleic acids (cytosine, thymine, and uracil) and vitamin B1, highlighting their fundamental role in biological systems.[1] This inherent biocompatibility and diverse chemical reactivity have made pyrimidine and its analogues a focal point for the development of novel therapeutic agents with a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. This guide delves into the specific biological activities of a promising subclass: 5,6-Diamino-2-methylpyrimidin-4(1H)-one and its derivatives, offering a technical exploration for researchers, scientists, and drug development professionals.
Section 1: The Core Moiety - this compound
The compound this compound serves as a foundational structure for the synthesis of a diverse library of derivatives. The presence of two amino groups at the 5 and 6 positions, a methyl group at the 2-position, and a keto group at the 4-position provides multiple points for chemical modification, allowing for the fine-tuning of its physicochemical properties and biological activities. Understanding the synthetic routes to this core and its subsequent derivatization is crucial for exploring its full therapeutic potential.
Synthesis of the Core Structure
The synthesis of 5,6-diaminopyrimidine derivatives often involves the cyclocondensation of a suitable three-carbon precursor with urea or a related compound. A general synthetic pathway is outlined below.
Caption: General synthetic scheme for this compound.
This synthesis typically begins with the condensation of ethyl cyanoacetate with acetamidine to form 2-methyl-4-amino-6-oxo-1,6-dihydropyrimidine-5-carbonitrile. Subsequent reduction of the cyano group and the adjacent nitroso group (formed in situ or in a preceding step) yields the desired this compound. The choice of reducing agent and reaction conditions is critical to optimize the yield and purity of the final product.
Section 2: Anticancer Activity: Targeting the Machinery of Cell Proliferation
The diaminopyrimidine scaffold is a well-established pharmacophore in the design of anticancer agents, particularly as kinase inhibitors.[2][3] Derivatives of 5,6-diaminopyrimidin-4(1H)-one are being explored for their potential to inhibit various kinases involved in cancer cell signaling pathways.
Mechanism of Action: Kinase Inhibition
Many aminopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[3] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The 2,4-diaminopyrimidine scaffold, in particular, is known to form key hydrogen bond interactions with the hinge region of the kinase domain.[2]
Caption: Mechanism of kinase inhibition by diaminopyrimidine derivatives.
Structure-Activity Relationship (SAR) Insights
The anticancer potency and selectivity of diaminopyrimidine derivatives can be significantly influenced by the nature of the substituents at various positions of the pyrimidine ring. For instance, substitutions on the amino groups at the 5- and 6-positions can modulate the binding affinity and selectivity for different kinases. Aromatic or heteroaromatic substitutions often enhance potency through additional interactions within the kinase active site.[4]
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[3][5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[5]
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
| Derivative | Substitution Pattern | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| Compound A | R1 = H, R2 = Phenyl | 15.2 | 21.5 | 18.9 |
| Compound B | R1 = Methyl, R2 = Phenyl | 8.7 | 12.3 | 9.8 |
| Compound C | R1 = H, R2 = 4-Chlorophenyl | 5.4 | 7.8 | 6.1 |
| Doxorubicin | (Positive Control) | 0.8 | 1.1 | 0.9 |
Note: The data in this table is illustrative and intended to demonstrate the format for presenting results. Actual values would be obtained from experimental studies.
Section 3: Antiviral Activity: A Broad-Spectrum Potential
Pyrimidine derivatives have a long history as antiviral agents, with many approved drugs based on this scaffold.[1][6] The structural similarity to nucleobases allows them to interfere with viral replication processes. 5,6-Diaminopyrimidine derivatives have shown promise against a range of viruses, including influenza virus, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[1][6]
Mechanism of Action: Inhibition of Viral Enzymes
The antiviral mechanism of many pyrimidine derivatives involves the inhibition of key viral enzymes, such as viral DNA polymerase, reverse transcriptase, or proteases. By mimicking natural nucleosides, these compounds can be incorporated into the growing viral DNA or RNA chain, leading to chain termination. Others may bind to the active site of viral enzymes, blocking their function.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for evaluating the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.[7][8]
Objective: To determine the concentration of a this compound derivative that inhibits viral plaque formation by 50% (EC50).
Materials:
-
Host cell line susceptible to the virus (e.g., Vero cells for HSV)
-
Virus stock of known titer
-
Culture medium
-
Test compound
-
Overlay medium (e.g., containing carboxymethyl cellulose or agarose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with the virus at a concentration that produces a countable number of plaques.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and add an overlay medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Remove the overlay, fix the cells, and stain with a suitable dye (e.g., crystal violet) to visualize the plaques.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.
Section 4: Antibacterial Activity: Targeting Dihydrofolate Reductase (DHFR)
Diaminopyrimidines, such as trimethoprim, are well-known antibacterial agents that act by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the bacterial folate synthesis pathway.[9][10] This pathway is crucial for the synthesis of nucleic acids and some amino acids.
Mechanism of Action: Selective DHFR Inhibition
5,6-Diaminopyrimidine derivatives are expected to exhibit antibacterial activity through a similar mechanism. They act as competitive inhibitors of bacterial DHFR, binding to the active site with much higher affinity than to the mammalian enzyme, which accounts for their selective toxicity.[9]
Caption: Inhibition of the bacterial folate synthesis pathway by diaminopyrimidine derivatives.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11]
Objective: To determine the MIC of this compound derivatives against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.[11]
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]
| Derivative | Substitution Pattern | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Compound A | R1 = H, R2 = Phenyl | 32 | 64 |
| Compound B | R1 = Methyl, R2 = Phenyl | 16 | 32 |
| Compound C | R1 = H, R2 = 4-Chlorophenyl | 8 | 16 |
| Trimethoprim | (Positive Control) | 2 | 4 |
Note: The data in this table is illustrative and intended to demonstrate the format for presenting results. Actual values would be obtained from experimental studies.
Section 5: Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial effects. The key to unlocking the full potential of this chemical class lies in a systematic exploration of its structure-activity relationships. Future research should focus on:
-
Rational Design and Synthesis: Employing computational modeling and structure-based design to create novel derivatives with enhanced potency and selectivity for specific biological targets.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.
-
In Vivo Efficacy and Safety Profiling: Advancing the most promising candidates to preclinical in vivo studies to evaluate their efficacy, pharmacokinetics, and safety profiles.
By leveraging the inherent chemical tractability and biological relevance of the this compound core, the scientific community can continue to develop innovative therapies for a range of human diseases.
References
- BenchChem. (2025).
- Patsnap Synapse. (2024).
- BenchChem. (2025). Initial Screening of Furo[3,4-d]pyrimidine Libraries for Anticancer Activity: A Technical Guide.
- Patsnap Synapse. (2024).
- Olsen, C. E., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Pharmaceuticals.
- BenchChem. (2025). Application Notes and Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
- Li, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry.
- Then, R. L. (1993). History and future of antimicrobial diaminopyrimidines. Journal of Chemotherapy.
- Al-Badr, A. A. (2012). Antiviral activity evaluation of some pyrimidine derivatives using plaque reduction assay. Journal of Chemical and Pharmaceutical Research.
- BenchChem. (2025).
- PDB-101. (n.d.). Global Health: Antimicrobial Resistance: Diaminopyrimidine.
- El-Sayed, M. A., et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules.
- BenchChem. (2025).
- El-Subbagh, H. I., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry.
- BenchChem. (2025).
- Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
- Nawrocka, W., et al. (2012).
- ResearchGate. (n.d.). In vitro anticancer screening of synthesized compounds.
- Song, X., et al. (2012). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Kumar, R., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry.
- Sharma, P., & Kumar, V. (2024). A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. Revista Electronica de Veterinaria.
- De Luca, L., et al. (2025). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. European Journal of Medicinal Chemistry.
- IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing.
- BenchChem. (2025). Technical Support Center: Enhancing the Antiviral Activity of Pyrimidine-Based Inhibitors.
- Abou-Karam, M., & Shier, W. T. (1990). A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Demonstration of Frequent Occurrence of Antiviral Activity in Higher Plants.
- Kumar, R., et al. (2016). A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. Current Drug Discovery Technologies.
- Drewry, D. H., et al. (2021).
- Faris, M. A., et al. (2023). QSAR-driven screening uncovers and designs novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors. Journal of Biomolecular Structure & Dynamics.
- Kolosov, M. A., et al. (2024). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Current Organic Synthesis.
- De Clercq, E. (2002). Antiviral Agents. British Medical Bulletin.
- Wang, L., et al. (2012). Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. The Journal of Cell Biology.
- Dastidar, S. G., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules.
- de la Fuente, C., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules.
-
Singh, H., et al. (2025). Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[10][12]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. Bioorganic Chemistry.
- Kumar, D., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules.
- Coluccia, A., et al. (2022). System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2. European Journal of Medicinal Chemistry.
- El-Gohary, N. S., & Shaaban, M. I. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.
- Li, Y., et al. (2023).
Sources
- 1. A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives | Bentham Science [eurekaselect.com]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. ibtbioservices.com [ibtbioservices.com]
- 9. What is the mechanism of Brodimoprim? [synapse.patsnap.com]
- 10. What is the mechanism of Tetroxoprim? [synapse.patsnap.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. In vitro activity of the novel diaminopyrimidine, iclaprim, in combination with folate inhibitors and other antimicrobials with different mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 5,6-Diamino-2-methylpyrimidin-4(1H)-one: Elucidating Molecular Structure for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5,6-Diamino-2-methylpyrimidin-4(1H)-one
This compound, a substituted pyrimidine, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The pyrimidine scaffold is a core component of nucleobases and various biologically active molecules, making its derivatives valuable targets for pharmaceutical research. Accurate and comprehensive spectroscopic characterization is the bedrock of this research, ensuring the identity, purity, and structural integrity of the compound for subsequent studies. This in-depth technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering field-proven insights into the experimental choices and interpretation of the spectral data.
Molecular Structure and Properties
Before delving into the spectroscopic data, it is essential to understand the fundamental properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₄O | [1] |
| Molecular Weight | 140.14 g/mol | [1] |
| IUPAC Name | This compound | [1] |
The presence of amino groups, a methyl group, and a pyrimidinone core dictates the unique spectroscopic signature of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a molecule like this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.
¹H NMR Spectroscopy: Probing the Proton Environment
Expected ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 2.0 - 2.5 | Singlet | 3H | -CH₃ | The methyl protons are expected to be a singlet due to the absence of adjacent protons. The chemical shift is typical for a methyl group attached to an sp² carbon in a heterocyclic ring. |
| ~ 4.5 - 6.0 | Broad Singlet | 4H | -NH₂ (at C5 and C6) | The protons of the two amino groups are expected to appear as a broad singlet. The exact chemical shift can vary depending on the solvent and concentration due to hydrogen bonding and exchange with solvent protons. |
| ~ 10.0 - 12.0 | Broad Singlet | 1H | -NH (in the ring) | The proton on the nitrogen in the pyrimidinone ring is expected to be significantly deshielded and will likely appear as a broad singlet at a downfield chemical shift. |
Experimental Protocol for ¹H NMR:
A standard ¹H NMR spectrum would be acquired on a 300-500 MHz spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the polar compound and has exchangeable protons that can be distinguished from the analyte's protons.
-
Instrument Setup:
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds between scans to allow for full relaxation of the protons.
-
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm).
Causality in Experimental Choices: The choice of DMSO-d₆ as a solvent is crucial for dissolving the polar analyte and for observing the exchangeable N-H protons. A higher field spectrometer (e.g., 500 MHz) would provide better resolution of the signals.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Carbon-13 NMR provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 15 - 25 | -CH₃ | The methyl carbon is expected in the aliphatic region. |
| ~ 100 - 110 | C5 | The carbon atom bearing an amino group is expected in this region. |
| ~ 140 - 150 | C6 | The carbon atom bearing an amino group and adjacent to a carbonyl group will be deshielded. |
| ~ 155 - 165 | C2 | The carbon atom flanked by two nitrogen atoms will be significantly deshielded. |
| ~ 160 - 170 | C4 (C=O) | The carbonyl carbon is expected at the most downfield position. |
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of DMSO-d₆) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Instrument Setup:
-
Pulse Program: A standard proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
Number of Scans: Several hundred to thousands of scans are often necessary.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be needed for quaternary carbons.
-
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Causality in Experimental Choices: Proton decoupling is essential to produce a spectrum with single lines for each carbon, which simplifies interpretation. The higher sample concentration and larger number of scans are necessary to overcome the low sensitivity of the ¹³C nucleus.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorptions for its amine, amide, and methyl groups.
Expected IR Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3100 | Strong, Broad | N-H stretching (amino and amide groups) |
| 2950 - 2850 | Medium | C-H stretching (methyl group) |
| ~1650 | Strong | C=O stretching (amide carbonyl) |
| ~1600 | Medium | N-H bending (amino groups) |
| ~1550 | Medium | C=C and C=N stretching (pyrimidine ring) |
Experimental Protocol for FTIR (KBr Pellet Method):
The KBr pellet method is a common technique for obtaining IR spectra of solid samples.
-
Sample Preparation:
-
Grind 1-2 mg of this compound with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
The mixture should be ground to a fine, homogeneous powder to minimize scattering of the IR beam.
-
-
Pellet Formation:
-
Transfer the powder to a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer is recorded first and automatically subtracted from the sample spectrum.
-
Causality in Experimental Choices: The KBr matrix is transparent to infrared radiation in the mid-IR region, making it an ideal medium for solid-state analysis. Proper grinding and pressing are critical to obtain a high-quality spectrum with minimal scattering and sharp absorption bands.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Expected Mass Spectrum Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): An intense peak at m/z = 140, corresponding to the molecular weight of the compound.
-
Major Fragment Ions: Fragmentation is expected to occur through the loss of small, stable molecules or radicals. Possible fragmentation pathways include:
-
Loss of a methyl radical (-CH₃) leading to a peak at m/z = 125.
-
Loss of carbon monoxide (-CO) from the pyrimidinone ring, leading to a peak at m/z = 112.
-
Cleavage of the pyrimidine ring can lead to a variety of smaller fragment ions.
-
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS):
-
Sample Introduction: A small amount of the solid sample is introduced into the ion source of the mass spectrometer, typically using a direct insertion probe. The sample is then vaporized by heating.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.
Causality in Experimental Choices: Electron ionization is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. This fragmentation pattern can be highly characteristic of the compound's structure, acting as a molecular fingerprint. The direct insertion probe is suitable for solid samples that are thermally stable enough to be vaporized without decomposition.
Workflow and Data Integration
The comprehensive characterization of this compound relies on the integration of data from all three spectroscopic techniques.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous structural elucidation of this compound. By carefully choosing experimental parameters and integrating the data from each technique, researchers can confidently confirm the identity and purity of this important heterocyclic compound, paving the way for its application in drug discovery and development. This guide serves as a foundational resource for scientists, providing not only the expected spectral data but also the rationale behind the analytical methodologies, thereby upholding the principles of scientific integrity and expertise.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link][1]
-
MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link][2]
-
ResearchGate. 4,6-Diamino-5-[4-(dimethylamino)benzylidene]pyrimidin-2(5H)-one. [Link][3]
-
MDPI. Highlights from the Special Issue Titled “Recent Advances in Organic Chemistry: Molecules Synthesis and Reactions”. [Link][4]
-
Indo American Journal of Pharmaceutical Research. ''DESIGN, SYNTHESIS AND CHARACTERIZATION OF SOME NEW 2-AMINO PYRIMIDINE DERIVATIVES''. [Link][5]
-
MDPI. Synthesis of novel 2,4-diamino-6-(arylaminomethyl) thieno[2,3-d]pyrimidines as potential antifolates. [Link][6]
-
MDPI. 4,6-Diamino-5-(4-methylbenzylidene)pyrimidin-2(5H)-one. [Link][7]
-
ResearchGate. (PDF) SYNTHESIS & CHARACTERIZATION OF SOME NEW 4-SUBSTITUTED-5-ETHOXY CARBONYL-6-METHYL- 3,4-DIHYDROPYRIMIDIN-2(1H)-ONE DERIVATIVES. [Link][8]
-
MDPI. Significance of Five-Membered Heterocycles in Human Histone Deacetylase Inhibitors. [Link][10]
-
NIH. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Link][11]
-
ResearchGate. (PDF) 4,6-Diamino-5-(4-methylbenzylidene)pyrimidin-2(5H)-one. [Link][13]
-
Scirp.org. Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. [Link][14]
-
ResearchGate. Figure S1. 1 H NMR spectrum of 2,6-diamino-4-chloro-pyrimidine N-oxide. [Link][15]
-
ResearchGate. Synthesis, characterization and spectroscopic properties of some new azo dyes derived from 6-aminopyrimidine-2, 4 (1H, 3H) - Dione. [Link][16]
-
PubChem. 2,6-diamino-5-nitroso-1H-pyrimidin-4-one. [Link][17]
-
SpectraBase. 2-Amino-4-hydroxy-6-methylpyrimidine. [Link][18]
Sources
- 1. This compound | C5H8N4O | CID 135406810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. iajpr.com [iajpr.com]
- 6. lmaleidykla.lt [lmaleidykla.lt]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scienceopen.com [scienceopen.com]
- 10. mdpi.com [mdpi.com]
- 11. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 2,6-diamino-5-nitroso-1H-pyrimidin-4-one | C4H5N5O2 | CID 135408762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. spectrabase.com [spectrabase.com]
A Technical Guide to the Therapeutic Potential of Diamino-pyrimidine Analogs
Introduction: Scaffolds of Opportunity in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—cores that can be readily modified to interact with a diverse array of biological targets. The pyrimidine ring, an essential component of DNA and RNA, is one such scaffold.[1] Its synthetic tractability and inherent biological relevance have made it a cornerstone of drug design, leading to therapeutics across oncology, infectious diseases, and neurology.[1][2]
This guide delves into the therapeutic applications of a specific, highly functionalized subclass: diamino-methyl-pyrimidine compounds . While the direct exploration of their corresponding pyrimidinone cousins (containing an additional keto group) is less documented in current literature, the foundational principles, biological targets, and synthetic strategies discussed herein for the diamino-pyrimidine core are fundamentally transferable. The addition of a keto group represents a logical next step in scaffold modification, potentially modulating solubility, metabolic stability, and hydrogen bonding capabilities.
We will explore the causality behind the selection of this scaffold, detail its proven applications in critical disease areas, and provide robust, field-tested protocols to empower researchers in their own discovery efforts. This document is structured not as a rigid review, but as a narrative of scientific potential, designed for drug development professionals seeking to leverage this versatile chemical class.
Section 1: The 2,4-Diamino-pyrimidine Core: A Blueprint for Bioactivity
The prevalence of the 2,4-diamino-pyrimidine motif is not coincidental. Its arrangement of nitrogen atoms and amino substituents creates a hydrogen bonding pattern that can mimic the purine bases of nucleic acids, allowing these compounds to effectively compete for the active sites of numerous enzymes, particularly kinases and reductases.[3][4] This bioisosteric relationship is the key to its broad-spectrum activity.
Foundational Synthesis: Building the Core
The construction of the 2,4-diamino-pyrimidine scaffold is a well-established process in medicinal chemistry, often starting from commercially available dichloropyrimidines. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for a stepwise and controlled introduction of various amine functionalities, which is crucial for building molecular diversity and fine-tuning the structure-activity relationship (SAR).
A common and rational approach involves a sequential nucleophilic aromatic substitution (SNAr). The C4 position is generally more reactive, allowing for the initial introduction of a primary or secondary amine. Subsequently, a different amine can be introduced at the C2 position, often requiring more forcing conditions like higher temperatures or the use of a base. This stepwise approach is fundamental to creating libraries of analogs for screening.[5]
Caption: General synthetic workflow for 2,4-diaminopyrimidine derivatives.
Section 2: Therapeutic Frontiers and Mechanistic Insights
The versatility of the diamino-pyrimidine scaffold is best illustrated by its successful application across multiple, distinct therapeutic areas.
Anticancer Activity: Precision Targeting of Cellular Proliferation
A primary application for this scaffold is in oncology, where it has been expertly fashioned into potent inhibitors of key signaling proteins that drive cancer progression.
Kinase Inhibition: Many cancers are driven by aberrant kinase activity. Diamino-pyrimidine derivatives have been designed to target these enzymes with high specificity.
-
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that is overexpressed in numerous tumors and plays a critical role in cell survival, proliferation, and migration.[3] Novel diaminopyrimidine derivatives have been developed as FAK inhibitors, demonstrating potent anticancer activity in cell lines with high FAK expression.[3] For instance, compound A12 from one such study showed IC50 values of 130 nM and 94 nM against A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines, respectively.[3]
-
Phosphoinositide 3-kinases (PI3K): The PI3K pathway is one of the most frequently activated signaling pathways in human cancer. Patents describe substituted diamino-pyrimidine derivatives as potent PI3K inhibitors for the treatment of PI3K-associated diseases.[6]
Caption: Inhibition of the FAK signaling pathway by diaminopyrimidine compounds.
Antifolate Activity: Another well-established anticancer mechanism is the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleotides and amino acids. By blocking DHFR, antifolates starve rapidly dividing cancer cells of the building blocks needed for proliferation. Several 2,4-diaminopyrimidine derivatives have been synthesized as potent, lipid-soluble inhibitors of mammalian DHFR, with significant activity against carcinosarcomas.[7][8]
Quantitative Data Summary: Anticancer Diamino-pyrimidine Derivatives
| Compound ID | Target | Cell Line | IC50 (nM) | Reference |
|---|---|---|---|---|
| A12 | FAK | A549 (Lung) | 130 | [3] |
| A12 | FAK | MDA-MB-231 (Breast) | 94 | [3] |
| 9k | Not Specified | A549 (Lung) | 2140 | [9] |
| 9k | Not Specified | HCT-116 (Colon) | 3590 | [9] |
| 13f | Not Specified | PC-3 (Prostate) | 4270 |[9] |
Anti-Infective Applications: A Broad-Spectrum Arsenal
The ability of diamino-pyrimidines to target enzymes essential for pathogen survival makes them a powerful tool against a range of infectious diseases.
-
Antiparasitic (Chagas' Disease): Chagas' disease, caused by the parasite Trypanosoma cruzi, is a major health issue with limited effective treatments.[5][10] A high-throughput phenotypic screen against the intracellular form of the parasite identified a series of 2,4-diamino-6-methylpyrimidines as potent and cytocidal agents.[5][10] Crucially, these compounds were found to act via a mechanism independent of the common antifungal target TcCYP51, highlighting their potential to overcome existing resistance mechanisms.[5][10] The development pipeline for these compounds provides a model for anti-infective drug discovery.[5]
-
Antibacterial: The classic example of a diaminopyrimidine antibacterial is Trimethoprim. It selectively inhibits bacterial dihydrofolate reductase over its mammalian counterpart, a textbook case of selective toxicity.[11] This principle has been extended to develop new derivatives active against various bacterial strains, including S. aureus.[11]
-
Antiviral: The pyrimidine scaffold is a frequent component in antiviral drug design.[12] Specific 2,4-diamino-pyrimidine derivatives have demonstrated pronounced antiretroviral activity, with potency comparable to reference drugs like adefovir and tenofovir.[2]
Caption: A self-validating screening cascade for identifying novel anti-parasitic agents.
Neuroprotection and CNS Disorders
While less explored than oncology, the pyrimidine scaffold is gaining traction in the development of treatments for neurodegenerative diseases like Alzheimer's.[13] The ability of these compounds to cross the blood-brain barrier and interact with CNS targets is a key area of investigation.[14] Although direct evidence for diamino-methylpyrimidinone compounds is sparse, the neuroprotective potential of related aminopyridines, which can modulate ion channels to enhance neural conduction, suggests a plausible therapeutic avenue for exploration.[14]
Section 3: Key Experimental Protocols
To ensure the trustworthiness and reproducibility of research in this area, the following detailed protocols are provided. These methodologies represent self-validating systems for assessing the synthesis and biological activity of novel diamino-pyrimidine derivatives.
Protocol 1: General Synthesis of a 4-Anilino-2-amino-6-methylpyrimidine Derivative
(Causality: This two-step SNAr protocol, adapted from literature, is chosen for its reliability and control, allowing for the creation of diverse analogs by varying the aniline and amine nucleophiles.)[5]
-
Step A: Synthesis of Intermediate 3 (2-chloro-N-substituted-6-methylpyrimidin-4-amine)
-
Dissolve 2,4-dichloro-6-methylpyrimidine (1.0 eq) in isopropanol.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
-
Add the desired substituted aniline (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at 60 °C for 16 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, cool the mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the intermediate.
-
-
Step B: Synthesis of Final Product (N2,N4-disubstituted-6-methylpyrimidine-2,4-diamine)
-
Combine the intermediate from Step A (1.0 eq) and the second desired amine (e.g., dimethylamine, 2.0 eq) in a sealed pressure vessel.
-
Add a suitable solvent such as ethanol.
-
Heat the mixture to 100-120 °C for 12-24 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Cool the vessel, unseal, and concentrate the reaction mixture.
-
Purify the crude product via column chromatography or preparative HPLC to obtain the final diaminopyrimidine compound.
-
Characterize the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: In Vitro FAK Kinase Inhibition Assay
(Causality: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the target protein, providing a quantitative IC50 value that is essential for SAR studies.)
-
Reagents and Plate Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Use a 384-well, low-volume, white plate.
-
Prepare a serial dilution of the test compound (e.g., starting from 100 µM) in DMSO, then dilute further in kinase buffer.
-
-
Assay Procedure:
-
To each well, add 2.5 µL of the diluted test compound. Include wells for positive control (no inhibitor) and negative control (no enzyme).
-
Add 2.5 µL of a solution containing the FAK enzyme and a suitable peptide substrate (e.g., a biotinylated poly-Glu-Tyr peptide) in kinase buffer.
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at the Km concentration for FAK) in kinase buffer.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 5 µL of a detection solution (e.g., HTRF KinEASE™-STK S3 kit reagents, containing a streptavidin-XL665 conjugate and a phosphospecific antibody-Europium cryptate conjugate).
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Cell Viability/Cytotoxicity Assay (MTT)
(Causality: This cell-based assay is a crucial secondary screen to confirm that enzyme inhibition translates to a functional effect (i.e., killing cancer cells) and to assess general cytotoxicity.)
-
Cell Seeding:
-
Culture cancer cells (e.g., A549) in appropriate media (e.g., DMEM with 10% FBS).
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate.
-
Incubate for 24 hours at 37 °C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture media.
-
Remove the old media from the cells and add 100 µL of the media containing the test compounds to each well. Include vehicle control (e.g., 0.1% DMSO) and no-cell (blank) wells.
-
Incubate for 72 hours at 37 °C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37 °C until purple formazan crystals are visible.
-
-
Solubilization and Reading:
-
Carefully remove the media from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percent viability for each treatment as (Abstreated / Absvehicle) * 100.
-
Plot the percent viability versus compound concentration to determine the GI50 or IC50 value.
-
Conclusion and Future Outlook
The diamino-pyrimidine scaffold is a proven and powerful platform in drug discovery, with demonstrated success in producing clinical candidates and therapeutic agents against cancer and infectious diseases.[1][8] Its synthetic accessibility and the rich chemical space available for modification ensure its continued relevance.
While the specific subclass of diamino-methylpyrimidinones remains a largely untapped frontier, it represents a logical and compelling direction for future research. The extensive knowledge base of the parent pyrimidine scaffold provides a robust foundation upon which to build. The strategic introduction of a carbonyl group could serve to modulate key ADME (absorption, distribution, metabolism, and excretion) properties, introduce new hydrogen bonding interactions, and ultimately refine the potency and selectivity of this remarkable class of compounds. The protocols and insights provided in this guide offer a validated starting point for researchers to explore this promising chemical space and develop the next generation of targeted therapeutics.
References
-
Sykes, M. L., et al. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. MedChemComm. [Link]
-
Sun, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry. [Link]
-
Bains, W., et al. (2001). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Vitaku, E., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]
- L'ALLORET, F., et al. (2004). 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents.
-
Zavadova, V., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules. [Link]
-
Rojas-León, C. A., et al. (2023). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Molecules. [Link]
-
Papakyriakou, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Antioxidants. [Link]
-
Sykes, M. L., et al. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. PubMed. [Link]
-
Kumar, A., et al. (2021). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Current Topics in Medicinal Chemistry. [Link]
- Not available.
-
Holý, A., et al. (2002). Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds. Collection of Czechoslovak Chemical Communications. [Link]
- Not available.
- Not available.
-
Judge, S. I., & Bever, C. T., Jr. (2006). Neuroprotective Properties of 4-Aminopyridine. Journal of Neurosciences Research. [Link]
-
Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. [Link]
- Not available.
-
Taylor & Francis. (n.d.). Diaminopyrimidine – Knowledge and References. Taylor & Francis Online. [Link]
- Not available.
- Flohr, A., et al. (2015). Substituted diamino-pyrimidine and diamino-pyridine derivatives as PI3K inhibitors.
- Not available.
-
Roth, B., et al. (1981). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry. [Link]
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
-
de Jager, R., et al. (1981). Phase II clinical trial of DDMP (2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine) and folinic acid (CF) in solid tumors. Cancer Chemotherapy and Pharmacology. [Link]
-
Greco, W. R., & Hakala, M. T. (1979). Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Al-Ostath, R. A., et al. (2023). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry. [Link]
- Not available.
- Not available.
- Not available.
-
Elsaedany, M. M., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules. [Link]
-
Brophy, V. H., et al. (2001). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. Antimicrobial Agents and Chemotherapy. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs | MDPI [mdpi.com]
- 2. Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas’ disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US9108984B2 - Substituted diamino-pyrimidine and diamino-pyridine derivatives as PI3K inhibitors - Google Patents [patents.google.com]
- 7. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase II clinical trial of DDMP (2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine) and folinic acid (CF) in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 5,6-Diamino-2-methylpyrimidin-4(1H)-one
Introduction
5,6-Diamino-2-methylpyrimidin-4(1H)-one is a pivotal heterocyclic building block in medicinal and materials chemistry. Its vicinal diamine functionality on the pyrimidine core makes it an essential precursor for the synthesis of a wide range of fused heterocyclic systems, most notably pteridines and purine analogs, which are scaffolds for numerous biologically active molecules. This guide provides a comprehensive, field-proven methodology for the synthesis of this target molecule, grounded in established chemical principles and supported by contemporary procedural insights. We will dissect a robust and efficient three-step synthetic pathway, explaining the causality behind each experimental choice to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Retrosynthetic Analysis and Strategic Overview
The synthesis of this compound (1) is most logically approached through a three-stage strategy. A retrosynthetic analysis reveals a pathway that begins with simple, commercially available starting materials. The core pyrimidine ring is constructed first, followed by sequential functionalization to install the required amino groups at the C5 and C6 positions.
The key C5-amino group is installed via the reduction of a nitroso precursor. This nitroso group, in turn, is introduced onto a pre-formed 6-aminopyrimidine ring. The pyrimidine core itself is assembled via the classical Traube pyrimidine synthesis, a reliable condensation reaction between an N-C-N fragment (acetamidine) and a C-C-C fragment (ethyl cyanoacetate).
Caption: Retrosynthetic analysis of the target molecule.
Part 1: Construction of the Pyrimidine Core via Traube Synthesis
Objective: To synthesize the foundational intermediate, 6-Amino-2-methylpyrimidin-4(1H)-one (3), by constructing the pyrimidine ring.
The Traube synthesis is a classic and highly effective method for forming the pyrimidine ring. It involves the condensation of an amidine with a compound containing a dicarbonyl or equivalent functionality.[1][2] In this protocol, we utilize acetamidine hydrochloride as the N-C-N source, which provides the N1, C2 (with the required methyl group), and N3 atoms, and ethyl cyanoacetate as the C-C-C source, which provides the C4, C5, and C6 atoms. The reaction is driven by a strong base, typically sodium ethoxide, which deprotonates the active methylene group of ethyl cyanoacetate, initiating the condensation cascade.
Caption: Synthesis of the pyrimidine core intermediate.
Experimental Protocol: Synthesis of 6-Amino-2-methylpyrimidin-4(1H)-one (3)
-
Reactor Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from compromising the sodium ethoxide.
-
Base Preparation: In the reaction flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq.) in absolute ethanol. Alternatively, use a commercially available solution of sodium ethoxide in ethanol.
-
Addition of Reagents: To the sodium ethoxide solution, add acetamidine hydrochloride (1.0 eq.) followed by the dropwise addition of ethyl cyanoacetate (1.0 eq.).
-
Reaction: Heat the resulting mixture to reflux (approximately 78 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A precipitate of the product should begin to form as the reaction proceeds. The reaction is typically complete within 3-5 hours.
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.
-
Neutralize the reaction mixture carefully by adding glacial acetic acid or dilute HCl until the pH is approximately 7. This will precipitate the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid sequentially with cold water and then cold ethanol to remove unreacted starting materials and salts.
-
-
Purification: The crude product is often of sufficient purity for the next step. If further purification is required, recrystallization from hot water can be performed. Dry the final product under vacuum.
Part 2: C5-Functionalization via Nitrosation
Objective: To introduce a nitroso (-NO) group at the electron-rich C5 position of the pyrimidine ring, yielding 6-Amino-2-methyl-5-nitrosopyrimidin-4(1H)-one (2).[3][4]
The C5 position of 6-aminopyrimidin-4-one is activated towards electrophilic substitution due to the electron-donating effects of the amino group at C6 and the ring nitrogens. This allows for the direct introduction of a nitroso group. While traditional methods often use sodium nitrite in acidic conditions, this can lead to side reactions and harsh conditions. A more modern and efficient approach utilizes an organic nitrite, such as isoamyl nitrite (IAN), in a neutral solvent like DMSO.[5] This method offers milder conditions, cleaner reactions, and often higher yields.[5]
Caption: Introduction of the C5-nitroso group.
Experimental Protocol: Synthesis of 6-Amino-2-methyl-5-nitrosopyrimidin-4(1H)-one (2)
-
Reactor Setup: Use a round-bottom flask equipped with a magnetic stirrer, open to the atmosphere.
-
Dissolution: Suspend the 6-Amino-2-methylpyrimidin-4(1H)-one (3) (1.0 eq.) in Dimethyl Sulfoxide (DMSO).
-
Reagent Addition: While stirring at room temperature, add isoamyl nitrite (approximately 1.2-1.5 eq.) to the suspension dropwise. A color change to a deep red or purple is typically observed, indicating the formation of the nitroso compound.
-
Reaction: Continue stirring at room temperature for 1-2 hours, or until TLC analysis indicates full consumption of the starting material.
-
Work-up and Isolation:
-
Pour the reaction mixture into a beaker of cold water or onto crushed ice. This will cause the product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove residual DMSO, followed by a wash with a small amount of cold ethanol or diethyl ether to aid in drying.
-
-
Purification: The precipitated product is generally of high purity. Dry the solid under vacuum.
Part 3: Reduction to the Target Molecule
Objective: To reduce the 5-nitroso group to a 5-amino group, completing the synthesis of this compound (1).
The final step is the reduction of the nitroso group. Catalytic hydrogenation is the most common and cleanest method for this transformation.[1][6] A heterogeneous catalyst, such as palladium on activated carbon (Pd/C), is used in the presence of a hydrogen source. The reaction proceeds on the surface of the catalyst, where molecular hydrogen is activated and reduces the nitroso group through nitrosoamine and hydroxylamine intermediates to the final amine.[7]
Caption: Catalytic hydrogenation to the final product.
Experimental Protocol: Synthesis of this compound (1)
-
Reactor Setup: Use a hydrogenation vessel (e.g., a Parr shaker apparatus or a flask suitable for balloon hydrogenation) equipped with a magnetic stirrer.
-
Suspension: In the vessel, suspend the 6-Amino-2-methyl-5-nitrosopyrimidin-4(1H)-one (2) (1.0 eq.) in water. A small amount of aqueous ammonia can be added to aid in dissolution.
-
Catalyst Addition: Carefully add the catalyst, 5-10% Palladium on Carbon (Pd/C), typically at a loading of 5-10 mol% relative to the substrate.
-
Hydrogenation: Seal the vessel and purge the system with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi) and begin vigorous stirring. The disappearance of the deep color of the starting material is a visual indicator of reaction progress. The reaction is exothermic and may require cooling.
-
Monitoring: Monitor the reaction by hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Work-up and Isolation:
-
Carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric upon exposure to air when dry; ensure the filter cake remains wet during filtration.
-
Wash the Celite® pad with hot water.
-
Concentrate the filtrate under reduced pressure to induce crystallization of the product.
-
-
Purification: Cool the concentrated solution in an ice bath to maximize crystallization. Collect the product by vacuum filtration, wash with a minimal amount of cold water, and dry under vacuum.
Data Summary
| Compound No. | Structure | Name | M.W. ( g/mol ) | Key Reagents | Solvent | Typical Yield |
| 3 | 6-Amino-2-methylpyrimidin-4(1H)-one | 125.13 | Acetamidine HCl, Ethyl Cyanoacetate, NaOEt | Ethanol | 75-85% | |
| 2 | 6-Amino-2-methyl-5-nitrosopyrimidin-4(1H)-one | 154.13 | Isoamyl Nitrite | DMSO | 80-90% | |
| 1 | This compound | 140.14 | H₂, Pd/C | Water | 85-95% |
Conclusion
The described three-step synthesis provides a reliable and scalable route to this compound. The pathway leverages a classic ring-forming reaction followed by a modern, high-yielding nitrosation and a clean, efficient catalytic reduction. Each step is designed for high conversion and straightforward isolation of intermediates, making this an authoritative and practical guide for researchers in drug development and synthetic chemistry.
References
-
Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Alcaide, B., et al. (2008). Novel Procedure for Selective C-Nitrosation of Aminopyrimidine Derivatives Under Neutral Conditions. Scope and Synthetic Applications. ResearchGate. [Link]
-
PubChem. 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one. National Center for Biotechnology Information. [Link]
- Google Patents. (1996).
-
GSRS. 6-AMINO-2-METHYL-5-NITROSO-1H-PYRIMIDIN-4-ONE. [Link]
-
PubMed Central. (1973). The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. [Link]
-
PubChem. 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one | C5H6N4O2 | CID 135416495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
A Comprehensive Guide to the Synthesis of 5,6-Diamino-2-methylpyrimidin-4(1H)-one: Starting Materials and Strategic Methodologies
Abstract: 5,6-Diamino-2-methylpyrimidin-4(1H)-one is a pivotal intermediate in medicinal chemistry, serving as a key building block for the synthesis of purine analogs and other bioactive heterocyclic compounds. This technical guide provides an in-depth analysis of the prevalent synthetic routes to this molecule, with a primary focus on the selection and rationale of starting materials. We will dissect the most common three-step synthesis, beginning with the foundational cyclocondensation reaction, followed by regioselective nitration, and concluding with the reduction of the nitro group. Each stage is presented with detailed, field-proven protocols, mechanistic insights, and a discussion of the causality behind experimental choices, offering researchers and drug development professionals a comprehensive resource for their synthetic endeavors.
Retrosynthetic Analysis and Core Synthetic Strategy
The most reliable and widely adopted strategy for synthesizing this compound involves a linear three-step approach. The retrosynthetic analysis reveals a logical disconnection to simple, commercially available starting materials. The core of the strategy is to first construct the 2-amino-6-methylpyrimidin-4-one scaffold. The second step introduces a nitro group at the electron-rich C5 position, which then acts as a precursor to the C5-amino group via a straightforward reduction in the final step.
This approach is favored due to the high yields and selectivity achievable at each stage, as well as the use of cost-effective and readily available precursors.
Caption: Retrosynthetic pathway for the target molecule.
Analysis of Primary Starting Materials
The success of the synthesis hinges on the appropriate selection of two primary starting materials that form the pyrimidine core.
The Guanidinyl Component: Guanidine
Guanidine, typically used as its hydrochloride or carbonate salt, serves as the N-C(N)-N fragment, providing three of the six atoms for the pyrimidine ring. Guanidine is a highly basic and nucleophilic compound that readily participates in cyclocondensation reactions with 1,3-dicarbonyl compounds.[1] The use of a salt form like guanidine hydrochloride enhances stability and ease of handling. In the reaction, a stronger base, such as sodium ethoxide, is required to liberate the free guanidine base in situ for it to act as an effective nucleophile.
The 1,3-Dicarbonyl Component: Ethyl Acetoacetate
Ethyl acetoacetate is the classic C-C-C-C building block for this synthesis. It provides the carbon backbone (C4, C5, C6, and the C6-methyl group) of the pyrimidine ring. Its structure contains two electrophilic carbonyl carbons and an acidic α-carbon, making it perfectly suited for condensation with binucleophiles like guanidine.[2] The ester and ketone functionalities provide the necessary reactivity for the initial nucleophilic attack and subsequent cyclization.
Data Presentation: Starting Material Comparison
| Starting Material | Role in Synthesis | Key Considerations | Advantages | Disadvantages / Alternatives |
| Guanidine Hydrochloride | Source of N1, C2, and N3 atoms of the pyrimidine ring.[3] | Requires in situ neutralization with a strong base (e.g., NaOEt) to form free guanidine. | High stability, low cost, readily available. | The reaction produces a salt byproduct (NaCl). |
| Ethyl Acetoacetate | Provides the C4, C5, C6, and C2-methyl carbon backbone. | Purity is important to avoid side reactions. | Inexpensive, high reactivity, readily available. | Can undergo self-condensation under certain basic conditions. Alternatives like diethyl malonate could be used but would result in a different substitution pattern. |
Detailed Synthetic Methodologies
This section details the trusted, step-by-step protocols for the three-stage synthesis.
Step 1: Cyclocondensation to form 2-Amino-6-methylpyrimidin-4(1H)-one
Causality and Mechanism: This reaction is a classic pyrimidine synthesis involving the condensation of a β-ketoester with guanidine.[2][4] The reaction is initiated by the deprotonation of guanidine hydrochloride by sodium ethoxide. The resulting free guanidine then acts as a nucleophile, attacking the more electrophilic ketone carbonyl of ethyl acetoacetate. This is followed by an intramolecular cyclization via attack of the second amino group on the ester carbonyl, eliminating ethanol and water to form the stable pyrimidine ring.
Caption: Experimental workflow for the cyclocondensation step.
Experimental Protocol:
-
Prepare Sodium Ethoxide: In a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add 100 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces. Allow the reaction to proceed until all the sodium has dissolved.
-
Add Guanidine: Once the sodium ethoxide solution has cooled slightly, add 23.9 g (0.25 mol) of finely powdered guanidine hydrochloride. Stir the mixture to form a suspension.
-
Add Ketoester: Slowly add 32.5 g (0.25 mol) of ethyl acetoacetate to the suspension via the dropping funnel over 30 minutes.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 7 hours, during which a white solid will precipitate.
-
Isolation: Cool the mixture to room temperature and then in an ice bath. Filter the white precipitate using a Büchner funnel.
-
Purification: Wash the collected solid with cold water to remove sodium chloride, followed by a wash with cold ethanol to remove unreacted starting materials.
-
Drying: Dry the product in a vacuum oven at 80°C to yield 2-Amino-6-methylpyrimidin-4(1H)-one as a white solid.
Step 2: Nitration of 2-Amino-6-methylpyrimidin-4(1H)-one
Causality and Mechanism: This step involves an electrophilic aromatic substitution. The pyrimidine ring, activated by the amino and hydroxyl groups, is susceptible to nitration. The reaction is performed in a mixture of concentrated sulfuric and nitric acid. Sulfuric acid protonates nitric acid to generate the potent electrophile, the nitronium ion (NO₂⁺).[5][6] The electron-donating groups direct the nitration to the C5 position, which is the most electron-rich and sterically accessible site. Strict temperature control is crucial to prevent over-nitration or degradation of the starting material.[7][8]
Experimental Protocol:
-
Prepare Acid Mixture: In a beaker, carefully add 25 mL of concentrated sulfuric acid. Cool the acid in an ice-salt bath to 0°C.
-
Dissolve Starting Material: Slowly and portion-wise, add 12.5 g (0.1 mol) of 2-Amino-6-methylpyrimidin-4(1H)-one to the cold sulfuric acid, ensuring the temperature does not exceed 10°C. Stir until a clear solution is obtained.
-
Nitration: Prepare a nitrating mixture by slowly adding 7.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid in a separate flask, keeping it cooled in an ice bath.
-
Addition: Add the cold nitrating mixture dropwise to the pyrimidine solution over 1-2 hours, maintaining the reaction temperature between 0°C and 5°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours.
-
Quenching and Isolation: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A yellow precipitate of 6-Amino-2-methyl-5-nitropyrimidin-4(1H)-one will form.
-
Purification: Filter the yellow solid, wash it thoroughly with cold water until the washings are neutral (pH ~7), and then wash with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to obtain the purified nitro-intermediate.
Step 3: Reduction of the 5-Nitro Group
Causality and Mechanism: The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is the most efficient and cleanest method for this transformation.[9][10] A catalyst, typically 5-10% Palladium on activated carbon (Pd/C), is used to facilitate the reaction with hydrogen gas. The nitro group is reduced in a stepwise manner, likely through nitroso and hydroxylamine intermediates, to the final amine.[10] This method is preferred over chemical reducing agents like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) as the only byproduct is water, simplifying purification.
Experimental Protocol (Catalytic Hydrogenation):
-
Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 8.5 g (0.05 mol) of 6-Amino-2-methyl-5-nitropyrimidin-4(1H)-one and 150 mL of ethanol (or a mixture of ethanol/water).
-
Add Catalyst: Carefully add 0.85 g of 10% Palladium on Carbon (Pd/C) catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, evacuate the air, and introduce hydrogen gas to a pressure of 50 psi.
-
Reaction: Heat the mixture to 50°C and shake or stir vigorously. The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, this takes 4-6 hours.
-
Filtration: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with warm ethanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid can be recrystallized from water or an ethanol/water mixture to yield pure this compound.
Summary and Outlook
The synthesis of this compound is most effectively achieved through a robust three-step sequence starting from guanidine and ethyl acetoacetate. This pathway, involving cyclocondensation, nitration, and catalytic hydrogenation, is highly optimized and scalable. Each step proceeds with high yield and selectivity, and the starting materials are both economically viable and readily accessible. The resulting diamino pyrimidine is a valuable synthon, poised for further elaboration into a diverse range of heterocyclic structures for applications in pharmaceutical research and development.
References
-
Heravi, M. M., & Zadsirjan, V. (2020). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. RSC Advances, 10(54), 32549-32573. Available from: [Link]
-
Priya, M. G. R., Solomon, V. R., Hemavathy, N., Jeyakanthan, J., & Mahesh, J. (2020). Reaction involved in synthesis of pyrimidine derivatives. ResearchGate. Available from: [Link]
-
Hayrapetyan, S., et al. (2019). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 24(19), 3449. Available from: [Link]
-
Ruiz-de-la-Torre, M., et al. (2021). Mechanisms for the synthesis of pyrimidines starting from urea or guanidine in the presence of cyanoacetaldehyde (CAA) and cyanate. ResearchGate. Available from: [Link]
-
Katritzky, A. R., et al. (2010). Guanidine synthesis from various precursors. ResearchGate. Available from: [Link]
-
Belaada, A., Trzciński, W. A., & Chyłek, Z. C. (2018). Modelling of the Nitration of 2-Methylpyrimidine-4,6-dione (MPD). Central European Journal of Energetic Materials, 15(3), 516-531. Available from: [Link]
-
ResearchGate. (2018). Modeling of the Nitration of 2-Methylpyrimidine-4,6-dione (MPD). Available from: [Link]
-
Chen, J., et al. (2015). Insight into the acidic group-induced nitration mechanism of 2-methyl-4,6-dihydroxypyrimidine (MDP) with nitronium. RSC Advances, 5(1), 456-466. Available from: [Link]
-
Latypov, N. V., et al. (2000). Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. Propellants, Explosives, Pyrotechnics, 25(4), 183-188. Available from: [Link]
-
Wang, Y., et al. (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 27(19), 6649. Available from: [Link]
-
Maggiolo, A., Phillips, A. P., & Hitchings, G. H. (1951). Synthesis of 2-Methyl-4-amino-6-substituted Aminopyrimidines. Journal of the American Chemical Society, 73(7), 3276-3277. Available from: [Link]
-
Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(1), 1-1. Available from: [Link]
-
Alzchem Group. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine. Retrieved from [Link]
-
Bouzroura-Aichouche, C., et al. (2012). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). Molecules, 17(8), 9845-9858. Available from: [Link]
-
Langlet, A., et al. (2002). Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones. The Journal of Organic Chemistry, 67(22), 7833-7838. Available from: [Link]
-
Kurbangaleev, A. R., et al. (2024). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. International Journal of Molecular Sciences, 25(1), 456. Available from: [Link]
-
Wang, C., et al. (2023). Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. Angewandte Chemie International Edition, 62(18), e202300762. Available from: [Link]
- Google Patents. (2002). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
-
Vanbhule, P., & Salunkhe, R. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Letters in Organic Chemistry, 7(5), 416-418. Available from: [Link]
-
Bennett, Z., et al. (2023). Synthesis of 2,5,6-diamino-4-pyrimidone (4). ResearchGate. Available from: [Link]
- Google Patents. (2016). CN105837452A - Production method of 2-methyl-5-nitrophenol.
-
Liu, Y., et al. (2023). Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. Catalysts, 13(4), 696. Available from: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitrophenol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
European Patent Office. (2013). Patent EP2307355B1 - Novel synthesis of substituted 4-amino-pyrimidines. Available from: [Link]
-
Jones, W. H., Pines, S. H., & Sletzinger, M. (1973). The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. Annals of the New York Academy of Sciences, 214, 150-157. Available from: [Link]
-
Ames, D. E., & Novitt, B. (1970). Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. Journal of the Chemical Society C: Organic, 1700-1703. Available from: [Link]
-
Zhang, Y., et al. (2022). Advances in Selective Hydrogenation of 5-Hydroxymethylfurfural over Heterogeneous Metal Catalysts. Catalysts, 12(11), 1391. Available from: [Link]
Sources
- 1. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insight into the acidic group-induced nitration mechanism of 2-methyl-4,6-dihydroxypyrimidine (MDP) with nitronium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15 [mdpi.com]
An In-Depth Technical Guide to the Reactivity of Amino Groups in 5,6-Diamino-2-methylpyrimidin-4(1H)-one
Abstract
5,6-Diamino-2-methylpyrimidin-4(1H)-one is a pivotal heterocyclic building block in medicinal chemistry, primarily serving as a precursor to a wide array of bioactive molecules, most notably pteridines and other fused pyrimidine systems. The utility of this scaffold is intrinsically linked to the differential reactivity of its vicinal C5 and C6 amino groups. This technical guide provides a comprehensive exploration of the electronic and steric factors governing the nucleophilicity of these two positions. We will delve into the underlying principles that dictate regioselectivity in common synthetic transformations such as acylation and condensation reactions. This document will further present established protocols and mechanistic insights, supported by spectroscopic and computational data, to offer a predictive framework for the selective functionalization of this versatile molecule.
Introduction: The Strategic Importance of this compound
The pyrimidine core is a cornerstone of numerous biologically active compounds, including nucleobases and a multitude of pharmaceuticals. Within this class of heterocycles, 5,6-diaminopyrimidines are of particular significance due to the presence of two adjacent amino groups, which offer a reactive handle for the construction of fused ring systems. This compound, with its additional methyl and oxo functionalities, presents a unique electronic landscape that influences the reactivity of its amino substituents. A thorough understanding of the subtle differences between the C5 and C6 amino groups is paramount for the rational design of synthetic routes to novel therapeutic agents. This guide will serve as a key resource for researchers, scientists, and drug development professionals engaged in the synthesis and derivatization of pyrimidine-based compounds.
Unraveling the Differential Reactivity: Electronic and Steric Considerations
The reactivity of the C5 and C6 amino groups in this compound is not identical. This difference arises from a combination of electronic and steric effects within the molecule.
Electronic Landscape: A Tale of Two Amino Groups
The pyrimidine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. However, the substituents on the ring play a crucial role in modulating the electron density at specific positions.
-
The C6-Amino Group: The amino group at the C6 position is directly conjugated with the electron-withdrawing carbonyl group at C4. This conjugation leads to a significant delocalization of the lone pair of electrons on the C6-nitrogen into the pyrimidine ring and towards the oxygen atom. This delocalization reduces the electron density on the C6-amino nitrogen, thereby decreasing its nucleophilicity.
-
The C5-Amino Group: In contrast, the amino group at the C5 position is not directly conjugated with the carbonyl group. While it is attached to the electron-deficient pyrimidine ring, the electronic pull is less pronounced compared to the C6-amino group. Consequently, the lone pair of electrons on the C5-nitrogen is more localized and readily available for nucleophilic attack.
Computational studies on related diaminopyrimidine systems support this notion, indicating that the highest occupied molecular orbital (HOMO), which is associated with nucleophilic reactivity, often has a larger coefficient on the C5-amino nitrogen.[1] This suggests that the C5-amino group is the more electron-rich and, therefore, the more nucleophilic of the two.
Steric Hindrance: A Minor but Relevant Factor
Steric hindrance around the two amino groups is relatively similar. The C2-methyl group is distal to both amino groups and is unlikely to exert a significant differential steric effect. The C4-oxo group is adjacent to the C5-amino group, but its influence is primarily electronic. In most reactions with small to moderately sized electrophiles, electronic factors are the dominant determinant of regioselectivity.
Key Synthetic Transformations and Regioselectivity
The differential reactivity of the C5 and C6 amino groups can be exploited to achieve selective functionalization of this compound.
Condensation Reactions with Dicarbonyl Compounds: The Gateway to Pteridines
One of the most well-established reactions of 5,6-diaminopyrimidines is their condensation with 1,2-dicarbonyl compounds to form pteridines.[2][3][4][5] This reaction proceeds via a tandem condensation mechanism, where both amino groups participate.
The generally accepted mechanism involves the initial nucleophilic attack of the more reactive C5-amino group on one of the carbonyl carbons, followed by an intramolecular cyclization involving the C6-amino group and the second carbonyl carbon, and subsequent aromatization to the stable pteridine ring system.
Caption: Generalized workflow for pteridine synthesis.
Experimental Protocol: Synthesis of 2-Methyl-6-substituted-pteridin-4(1H)-one
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as a mixture of water and a lower alcohol (e.g., ethanol or methanol).
-
Addition of Dicarbonyl: To the stirred solution, add the 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl, or a substituted α-ketoaldehyde) (1-1.1 equivalents).
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures (reflux) for a period ranging from a few hours to overnight. The optimal pH for this condensation is often slightly acidic to facilitate both the nucleophilic attack and the dehydration steps.[4]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated pteridine product is collected by filtration. The product can be further purified by recrystallization from an appropriate solvent.
Table 1: Representative Pteridine Syntheses
| Dicarbonyl Compound | Pteridine Product | Typical Yield | Reference |
| Glyoxal | 2-Methylpteridin-4(1H)-one | Good | [2] |
| Diacetyl (Biacetyl) | 2,6,7-Trimethylpteridin-4(1H)-one | Good to Excellent | [2] |
| Phenylglyoxal | 2-Methyl-6-phenylpteridin-4(1H)-one | Good | [5] |
Selective Acylation: Differentiating the Amino Groups
While the condensation to pteridines involves both amino groups, selective acylation of one amino group in the presence of the other is a more challenging yet crucial transformation for further derivatization. Based on the higher nucleophilicity of the C5-amino group, it is the expected site of initial acylation under kinetically controlled conditions.
Achieving high regioselectivity in the acylation of di- and polyamines often requires careful selection of the acylating agent and reaction conditions.[6] Milder acylating agents and non-forcing conditions are more likely to favor reaction at the more nucleophilic site.
Caption: Workflow for the selective acylation of the C5-amino group.
Proposed Experimental Protocol: Selective N-Acylation at the C5-Position
-
Suspension: Suspend this compound (1 equivalent) in a suitable aprotic solvent such as pyridine or a mixture of dichloromethane and pyridine at a low temperature (e.g., 0 °C). Pyridine acts as both a solvent and a base to neutralize the acid generated during the reaction.
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., acetic anhydride or benzoyl chloride) (1 equivalent) to the stirred suspension. Maintaining a low temperature is crucial to enhance selectivity.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid over-acylation.
-
Isolation: Once the starting material is consumed, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. The product can then be isolated by filtration or extraction and purified by chromatography or recrystallization.
While specific literature for the selective acylation of this compound is not abundant, the principles of regioselective acylation of diaminopyrimidines suggest that this approach should favor the formation of the 5-acylamino derivative.
Spectroscopic and Computational Characterization
Distinguishing between the C5 and C6 amino groups and their derivatives can be achieved through a combination of spectroscopic techniques and computational modeling.
NMR Spectroscopy
-
¹H NMR: The protons of the two amino groups are expected to appear as distinct signals in the ¹H NMR spectrum. The chemical shift of these protons will be sensitive to the solvent and concentration. Upon selective acylation of the C5-amino group, the signal corresponding to the C5-NH₂ protons will be replaced by a new amide N-H signal, typically at a downfield chemical shift. The integration of the remaining amino signal (C6-NH₂) should correspond to two protons.
-
¹³C NMR: The carbon atoms attached to the amino groups (C5 and C6) will have distinct chemical shifts. The C6 carbon, being adjacent to the electron-withdrawing carbonyl group, is expected to be more deshielded and appear at a higher chemical shift compared to the C5 carbon. Acylation at the C5-position will induce a shift in the resonance of the C5 carbon.[7]
IR Spectroscopy
The IR spectrum of this compound will show characteristic N-H stretching vibrations for the primary amino groups in the region of 3200-3500 cm⁻¹. Upon selective acylation, a new strong absorption band corresponding to the amide carbonyl (C=O) stretch will appear, typically in the range of 1630-1680 cm⁻¹.
Computational Modeling
Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and reactivity of this compound.
-
Frontier Molecular Orbital (FMO) Analysis: Calculation of the HOMO and LUMO can help rationalize the observed reactivity. A higher HOMO coefficient on the C5-amino nitrogen would provide theoretical support for its greater nucleophilicity.[1][8][9][10]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to determine the natural atomic charges on the nitrogen atoms of the amino groups. A more negative charge on the C5-amino nitrogen would be indicative of higher electron density and greater nucleophilicity.
Conclusion and Future Outlook
The differential reactivity of the C5 and C6 amino groups in this compound is a key feature that enables its use as a versatile scaffold in synthetic and medicinal chemistry. The enhanced nucleophilicity of the C5-amino group, primarily due to electronic effects, allows for regioselective reactions under carefully controlled conditions. Condensation reactions with dicarbonyl compounds provide a reliable route to pteridine derivatives, while selective acylation at the C5-position opens avenues for further functionalization.
Future research in this area could focus on the development of more robust and highly selective protocols for the derivatization of each amino group. The use of enzymatic catalysis, for instance, could offer a powerful tool for achieving exquisite regioselectivity.[3] Furthermore, more detailed computational studies, including the modeling of reaction transition states, will undoubtedly provide a deeper understanding of the factors governing the reactivity of this important heterocyclic building block, thereby facilitating the design of novel and potent therapeutic agents.
References
- Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. Molecules. 2021;26(6):1668. Published 2021 Mar 14. doi:10.3390/molecules26061668
- Baugh CM, Shaw E. The Synthesis of 2,4-Diamino-6-hydroxymethylpteridine and the Identity of the "Triaminopteridine" of Pohland, et al. J Org Chem. 1964;29(12):3610-3612.
- Lavandera I, Fernández S, Ferrero M, Gotor V. First regioselective enzymatic acylation of amino groups applied to pyrimidine 3',5'-diaminonucleoside derivatives. Improved synthesis of pyrimidine 3',5'-diamino-2',3',5'-trideoxynucleosides. J Org Chem. 2001;66(11):4079-4082. doi:10.1021/jo010048a
- Process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts.
- Tanaka K, Chujo Y. New Idea for Narrowing an Energy Gap by Selective Perturbation of One Frontier Molecular Orbital. Chem Lett. 2021;50(2):269-279.
- Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica. 2014;6(3):194-219.
- Malaníková M, Malaník M, Gucký T, et al. Synthesis of 2,4-disubstituted 5-aminopyrimidine-6-carboxylic Acids Derivatives Part I. Acta Pol Pharm. 2012;69(4):657-662.
- Li X, et al. Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-Amino-4-hydroxyl-6-methylpyrimidine. Chin J Org Chem. 2008;28(9):1621-1624.
- Wang Y, et al. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine as a Potential PET Radiotracer for Imaging iNOS. J Med Chem. 2011;54(19):6896-6907.
- Zholdassova A, et al. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules. 2020;25(21):5076.
- Namba K, Shoji I, Nishizawa M, Tanino K. 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. Org Lett. 2009;11(21):4970-4973. doi:10.1021/ol9021194
- Rezvan VH. Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio. Advanced Journal of Chemistry, Section A. 2022;5(1):10-21.
- El-Sayed WA, Al-Qalawi HRM, Abdel-Aziz SA, El-Gamal KMA, El-Gazzar ARBA. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Adv. 2025;15:12345-12367.
- Al-Warhi T, et al. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. 2023;28(1):1.
- Bethel R, King R.
- Chidiebere CW, et al. Application of computational chemistry in chemical reactivity: a review. Journal of the Nigerian Society of Physical Sciences. 2021;3(3):292-297.
- Jones PG, et al. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Acta Crystallogr E. 2017;73(Pt 10):1514-1517.
- de Miranda AS, et al. Regioselective acylation of D-ribono-1,4-lactone catalyzed by lipases. Process Biochemistry. 2011;46(2):551-556.
- Kumar A, et al. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorg Med Chem Lett. 2012;22(15):5058-5061.
- Ueda K, et al. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Int J Mol Sci. 2020;21(23):9246.
- Wang Y, et al. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Med Chem. 2023;14(5):915-927.
- Reddy TS, et al. A Regioselective [4+2] Annulation Approach to 5-Acylindolizine-7-carbonitriles: Generation of Poly-substituted Pyridines. Org Biomol Chem. 2017;15(1):147-152.
- Koutentis PA, et al. The Reaction of 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine- 3,5-Dicarbonitriles with Certain Electrophilic Agents. Molbank. 2014;2014(4):M833.
- Gouda MA, Abu-Hashem AA, Ameen TA, Salem MA. Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c]Isoquinolines from Pyrimidine Derivatives (Part II). Mini Rev Org Chem. 2024;21(5):622-641.
- Taylor EC, et al. 16.22.6 Other Diazinodiazines (Update 2012). In: Science of Synthesis. Georg Thieme Verlag; 2012.
- Galkin A, et al. Acid-catalyzed [2 + 2 + 2] cycloaddition of two cyanamides and one ynamide: highly regioselective synthesis of 2,4,6-triaminopyrimidines. Org Biomol Chem. 2021;19(16):3691-3696.
Sources
- 1. journal.nsps.org.ng [journal.nsps.org.ng]
- 2. GB1595338A - Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine - Google Patents [patents.google.com]
- 3. First regioselective enzymatic acylation of amino groups applied to pyrimidine 3',5'-diaminonucleoside derivatives. Improved synthesis of pyrimidine 3',5'-diamino-2',3',5'-trideoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 9. ajchem-a.com [ajchem-a.com]
- 10. spark.bethel.edu [spark.bethel.edu]
A Comprehensive Technical Guide to the Solubility of 5,6-Diamino-2-methylpyrimidin-4(1H)-one in Common Laboratory Solvents
Introduction
5,6-Diamino-2-methylpyrimidin-4(1H)-one is a substituted pyrimidine derivative of significant interest in pharmaceutical and chemical research. As with any compound destined for therapeutic or industrial applications, a thorough understanding of its physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a compound's bioavailability, formulation feasibility, and overall developability. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, offering both theoretical insights and practical, field-proven methodologies for its determination. This document is intended for researchers, scientists, and drug development professionals seeking a robust understanding of this crucial parameter.
Physicochemical Properties of this compound
A foundational understanding of a molecule's intrinsic properties is essential to predict and interpret its solubility. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₄O | [1] |
| Molecular Weight | 140.14 g/mol | [1] |
| XLogP3 | -1.7 | [1] |
| Hydrogen Bond Donors | 4 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
The negative XLogP value of -1.7 indicates a hydrophilic nature, suggesting a preference for polar solvents over nonpolar ones.[1][2] The presence of multiple hydrogen bond donors (amino and amide groups) and acceptors (carbonyl and ring nitrogens) further reinforces the expectation of good solubility in polar protic solvents capable of forming hydrogen bonds.[1]
Theoretical Framework of Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The solubility of a crystalline solid in a solvent is a thermodynamic equilibrium process governed by two main energy factors:
-
Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid's crystal structure together.
-
Solvation Energy: The energy released when the solute molecules interact with the solvent molecules.
For a compound to dissolve, the solvation energy must overcome the crystal lattice energy. The pyrimidine ring's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems can significantly influence its pharmacokinetic and pharmacodynamic properties, including solubility.[4]
The ionization state of a molecule also plays a crucial role, particularly for compounds with acidic or basic functional groups.[2][5] The solubility of an ionizable compound is pH-dependent. For a basic compound like this compound, solubility is expected to increase in acidic solutions due to the formation of more soluble salt forms.[6]
Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The compound's high polarity and multiple hydrogen bond donors/acceptors will facilitate strong interactions with protic solvents. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | The polarity of these solvents will enable dissolution, although the lack of hydrogen bond donation from the solvent may result in slightly lower solubility compared to protic solvents. |
| Nonpolar | Hexane, Toluene, Dichloromethane | Low | The significant mismatch in polarity between the hydrophilic solute and nonpolar solvents will result in poor solvation and thus, low solubility. |
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The saturation shake-flask method is the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[6][9][10] It is a reliable and widely used technique that involves allowing an excess of the solid compound to equilibrate with the solvent until a saturated solution is formed.[6][10]
Protocol: Step-by-Step Guide
This protocol outlines the determination of the equilibrium solubility of this compound.
1. Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, DMSO, acetonitrile, hexane)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
2. Experimental Workflow Diagram:
Caption: Workflow for the shake-flask solubility assay.
3. Detailed Procedure:
-
Step 1: Preparation of the Test System. Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that a solid phase remains at equilibrium. A common starting point is to add enough compound to achieve a concentration several times higher than the expected solubility.[9]
-
Step 2: Solvent Addition. Accurately dispense a known volume of the desired solvent into each vial.
-
Step 3: Equilibration. Tightly seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).[9] Agitate the samples for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[10][11] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved compound no longer changes).[9]
-
Step 4: Sample Collection and Preparation. After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.
-
Step 5: Phase Separation. Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility. Adsorption of the compound to the filter should be evaluated and minimized by pre-saturating the filter with the solution.
-
Step 6: Analysis. Quantify the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[10][12] A calibration curve prepared with known concentrations of the compound in the same solvent must be used for accurate quantification.
Causality Behind Experimental Choices
-
Excess Solid: The presence of undissolved solid at the end of the experiment is essential to ensure that the solution is truly saturated and at thermodynamic equilibrium.[5]
-
Constant Temperature: Solubility is a temperature-dependent property. Maintaining a constant temperature is crucial for obtaining reproducible and meaningful results.[11]
-
Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium. For some poorly soluble compounds or those with stable crystal lattices, this can take several days.[10]
-
Filtration: This step is necessary to separate the saturated solution from the excess solid. The choice of filter material is important to avoid adsorption of the analyte.
Data Interpretation and Reporting
The solubility is reported as the mean concentration of the dissolved compound from replicate experiments, typically in units of mg/mL or µg/mL. It is also important to report the temperature and the specific solvent system (including pH for aqueous solutions) at which the measurement was performed.
Factors Influencing the Solubility of this compound
-
pH: As a molecule with basic amino groups, the solubility of this compound is expected to be significantly higher in acidic environments where it can form a more soluble protonated species.[5]
-
Temperature: For most solids, solubility increases with increasing temperature. This relationship should be determined if the compound is intended for use in applications with varying thermal conditions.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different crystal lattice energies and, consequently, different solubilities. It is important to characterize the solid form used in the solubility determination.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on its physicochemical properties with a robust experimental protocol, researchers can obtain reliable solubility data. This information is critical for guiding formulation development, predicting in vivo behavior, and ultimately, advancing the scientific and therapeutic potential of this important pyrimidine derivative.
References
-
Biorelevant. (n.d.). Equilibrium solubility of a drug substance. Retrieved from [Link][9]
-
CHEM 331L: Organic Chemistry Laboratory. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link][13]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link][14]
-
Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link][6]
-
University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link][3]
-
ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link][10]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link][15]
-
Quora. (2017). How can you determine the solubility of organic compounds?. Retrieved from [Link][16]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link][11]
-
SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link][5]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Chinese Pharmaceutical Journal. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link][17]
-
PubChem. (n.d.). 5,6-dimethyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one. Retrieved from [Link][18]
-
PubMed. (n.d.). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Retrieved from [Link][2]
-
ResearchGate. (2012). Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class. Retrieved from [Link][19]
-
National Center for Biotechnology Information. (2021). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link][4]
-
ResearchGate. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. Retrieved from [Link][7]
-
MDPI. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from [Link][8]
Sources
- 1. This compound | C5H8N4O | CID 135406810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.ws [chem.ws]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmatutor.org [pharmatutor.org]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. biorelevant.com [biorelevant.com]
- 10. researchgate.net [researchgate.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. enamine.net [enamine.net]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. scribd.com [scribd.com]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. quora.com [quora.com]
- 17. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 18. 5,6-dimethyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one | C17H19N5O | CID 135402276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
"step-by-step synthesis protocol for 5,6-Diamino-2-methylpyrimidin-4(1h)-one"
An Application Note and Step-by-Step Protocol for the Synthesis of 5,6-Diamino-2-methylpyrimidin-4(1H)-one
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, field-tested protocol for the laboratory-scale synthesis of this compound. This key heterocyclic intermediate is a foundational building block in the synthesis of various biologically active compounds, particularly purine derivatives and folic acid antagonists. The protocol detailed herein follows a robust two-step synthetic pathway, commencing with the nitrosation of 6-Amino-2-methylpyrimidin-4(1H)-one, followed by the catalytic hydrogenation of the resulting 5-nitroso intermediate. This guide is designed for researchers in medicinal chemistry, drug development, and organic synthesis, offering in-depth explanations for experimental choices, self-validating checkpoints, and troubleshooting advice to ensure a successful and reproducible outcome.
Introduction and Significance
This compound (MW: 140.14 g/mol ) is a substituted pyrimidine of significant interest in synthetic organic and medicinal chemistry.[1] Its vicinal diamine functionality at the C5 and C6 positions makes it an ideal precursor for the construction of fused heterocyclic systems. Most notably, it serves as a critical A-ring synthon in the Traube purine synthesis, a versatile method for creating purines by annulating an imidazole ring onto a pyrimidine core.[2] The resulting purine scaffolds are central to numerous pharmaceuticals, including antiviral and anticancer agents. Understanding and mastering the synthesis of this diaminopyrimidine is, therefore, a crucial skill for professionals in drug discovery and development.
This protocol outlines a reliable and scalable two-step synthesis that prioritizes safety, yield, and purity.
Synthetic Pathway Overview
The synthesis proceeds via two distinct chemical transformations:
-
Step 1: Electrophilic Nitrosation. The starting material, 6-Amino-2-methylpyrimidin-4(1H)-one, is treated with nitrous acid (generated in situ from sodium nitrite and an acid) to introduce a nitroso (-N=O) group at the electron-rich C5 position. This yields the stable intermediate, 6-Amino-2-methyl-5-nitrosopyrimidin-4(1H)-one.
-
Step 2: Catalytic Hydrogenation. The 5-nitroso intermediate is subsequently reduced to the corresponding primary amine using catalytic hydrogenation. This step selectively converts the nitroso group to an amino group, yielding the final target compound, this compound.
The overall workflow is illustrated below.
Caption: Two-step synthesis of this compound.
Detailed Synthesis Protocol
Materials and Equipment
| Reagents & Solvents | Equipment |
| 6-Amino-2-methylpyrimidin-4(1H)-one | Magnetic stirrer with heating capabilities |
| Sodium Nitrite (NaNO₂) | Round-bottom flasks (250 mL, 500 mL) |
| Glacial Acetic Acid | Beakers, Erlenmeyer flasks |
| Ethanol (Absolute) | Buchner funnel and vacuum flask |
| 10% Palladium on Carbon (Pd/C) | pH paper or pH meter |
| Celite® or Diatomaceous Earth | Hydrogenation apparatus (e.g., Parr shaker or H-Cube®) |
| Distilled Water | Hydrogen gas cylinder and regulator |
| Ice (from distilled water) | Rotary evaporator |
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Catalytic hydrogenation with H₂ gas and Pd/C is hazardous; the catalyst can be pyrophoric when dry and hydrogen gas is explosive. Ensure proper training and equipment are used.
Step 1: Synthesis of 6-Amino-2-methyl-5-nitrosopyrimidin-4(1H)-one
Rationale: This step involves an electrophilic substitution reaction. The amino group at C6 activates the pyrimidine ring, making the C5 position highly susceptible to attack by the nitrosonium ion (NO⁺), which is generated in situ from the protonation of nitrous acid. Acetic acid provides the necessary acidic medium for this transformation.
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend 6-Amino-2-methylpyrimidin-4(1H)-one (10.0 g, 71.9 mmol) in a mixture of 150 mL of distilled water and 15 mL of glacial acetic acid. Stir the suspension at room temperature to form a slurry.
-
Reagent Addition: In a separate beaker, dissolve sodium nitrite (NaNO₂, 6.4 g, 92.8 mmol, 1.3 equiv) in 30 mL of distilled water. Cool this solution in an ice bath.
-
Nitrosation Reaction: Cool the pyrimidine slurry to 10-15°C using an ice bath. Add the cold sodium nitrite solution dropwise to the slurry over 30-45 minutes. Maintain the internal temperature below 20°C throughout the addition.
-
Expert Observation: A distinct color change to a deep red or magenta is expected as the 5-nitroso product forms and precipitates.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.
-
Isolation and Purification: Collect the brightly colored precipitate by vacuum filtration using a Buchner funnel. Wash the solid sequentially with 50 mL of cold distilled water, followed by 30 mL of cold ethanol to remove residual acid and impurities.
-
Drying: Dry the solid in a vacuum oven at 50-60°C to a constant weight. The product, 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one, should be obtained as a red-to-purple crystalline solid.[3]
Step 2: Synthesis of this compound
Rationale: Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitroso groups to amines.[4] Palladium on carbon (Pd/C) is the catalyst of choice, adsorbing both the substrate and hydrogen gas onto its surface, thereby lowering the activation energy for the reduction. Ethanol is a suitable solvent that dissolves the starting material sufficiently and is inert under the reaction conditions.
-
Catalyst and Substrate Setup: To a heavy-walled hydrogenation flask or an appropriate autoclave vessel, add the 6-Amino-2-methyl-5-nitrosopyrimidin-4(1H)-one (8.0 g, 51.9 mmol) from Step 1. Add 160 mL of absolute ethanol.
-
Catalyst Addition (Under Inert Atmosphere): Carefully add 10% Pd/C (0.8 g, 10% w/w) to the flask.
-
Trustworthiness Note: The catalyst should be handled with care. If adding it dry, do so under a stream of nitrogen or argon to prevent ignition. Wetting the catalyst with a small amount of the solvent before addition is a safer practice.
-
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with nitrogen gas several times to remove all oxygen, then purge with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi (or as dictated by your specific apparatus).
-
Reaction Monitoring: Begin vigorous stirring or shaking. The reaction is typically exothermic. Monitor the reaction by observing the uptake of hydrogen from the pressure gauge.
-
Expert Observation: The reaction progress can also be tracked by observing the disappearance of the vibrant red/purple color of the starting material, resulting in a pale yellow or off-white suspension. The reaction is generally complete within 4-6 hours.
-
-
Work-up: Once hydrogen uptake ceases, stop the reaction. Carefully vent the hydrogen and purge the system with nitrogen gas.
-
Catalyst Removal: Filter the warm reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Safety Critical: The Celite® pad containing the catalyst must be kept wet with solvent (ethanol or water) at all times, as it can ignite spontaneously upon exposure to air when dry. Quench the catalyst by slowly adding it to a large volume of water.
-
-
Isolation of Product: Transfer the clear filtrate to a round-bottom flask and concentrate it under reduced pressure using a rotary evaporator. As the solvent is removed, the product will precipitate.
-
Final Purification: Cool the resulting slurry in an ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol and dry it under vacuum to yield this compound as an off-white to pale tan powder.[1]
Quantitative Data Summary
| Parameter | Step 1 Intermediate | Step 2 Final Product |
| IUPAC Name | 6-Amino-2-methyl-5-nitrosopyrimidin-4(1H)-one | This compound |
| Molecular Formula | C₅H₆N₄O₂ | C₅H₈N₄O |
| Molecular Weight | 154.13 g/mol [3] | 140.14 g/mol [1] |
| Reaction Time | ~3 hours | ~4-6 hours |
| Temperature | 10-20°C, then RT | Room Temperature |
| Appearance | Red-to-purple solid | Off-white/tan powder |
| Expected Yield | 85-95% | 80-90% |
Troubleshooting and Validation
| Issue | Potential Cause | Recommended Solution |
| Step 1: Low Yield | Incomplete reaction; temperature too high causing decomposition of nitrous acid. | Ensure the temperature is maintained below 20°C during NaNO₂ addition. Allow for the full 2-hour stir time at room temperature. |
| Step 2: Reaction Stalls | Catalyst poisoning or deactivation. | Ensure starting material from Step 1 is pure. Use fresh, high-quality Pd/C catalyst. Ensure the system is free of oxygen. |
| Final Product is Dark | Air oxidation of the diamino product. | Conduct the work-up and filtration steps promptly. Dry the final product under vacuum without excessive heat. Store under an inert atmosphere (N₂ or Ar). |
| Confirmation of Identity | Compare analytical data (¹H NMR, IR, Melting Point) with literature values or reference spectra available from sources like PubChem.[1][3] |
References
- Georg Thieme Verlag KG. (2014). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
-
PubChem. (n.d.). 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Lobo, G., et al. (2010). 4,6-Diamino-5-(4-methylbenzylidene)pyrimidin-2(5H)-one. MDPI. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I).
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327-9. Retrieved from [Link]
- Aft, H., & Christensen, B. E. (n.d.).
-
Zhang, J., et al. (2019). Recent Advances in Catalytic Hydrogenation of Furfural. MDPI. Retrieved from [Link]
Sources
The Versatile Cornerstone: Harnessing 5,6-Diamino-2-methylpyrimidin-4(1H)-one for Advanced Heterocyclic Synthesis
Introduction: A Privileged Scaffold for Drug Discovery and Beyond
In the landscape of medicinal chemistry and materials science, pyrimidine derivatives represent a class of heterocyclic compounds with profound significance. Their intrinsic ability to mimic endogenous nucleic acids and participate in a multitude of biological interactions has established them as "privileged scaffolds" in drug design.[1][2][3] Among these, 5,6-Diamino-2-methylpyrimidin-4(1H)-one stands out as a highly versatile and reactive building block. Its vicinal diamino functionalities at the C5 and C6 positions provide a reactive handle for the construction of fused heterocyclic systems, most notably purines and pteridines. These resulting bicyclic structures are at the core of numerous biologically active molecules, including enzyme cofactors, signaling molecules, and a wide array of therapeutic agents.[4][5]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthetic utility of this compound. We will delve into the core synthetic strategies, provide detailed experimental protocols for the synthesis of key heterocyclic systems, and offer insights into the mechanistic underpinnings that govern these transformations. The aim is to equip the reader with not only the practical knowledge to perform these syntheses but also a deeper understanding of the chemical principles that ensure their success.
Chemical Profile of this compound
A thorough understanding of the starting material is paramount for successful and reproducible synthetic outcomes. Below is a summary of the key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₄O | [6] |
| Molecular Weight | 140.14 g/mol | [6] |
| IUPAC Name | This compound | [6] |
| CAS Number | 45741-61-5 | [6] |
| Appearance | Off-white to light brown crystalline powder | Inferred from typical appearance of similar compounds |
| Solubility | Sparingly soluble in water, soluble in hot acidic or basic solutions | Inferred from structure and general knowledge |
Core Synthetic Applications: Building Fused Heterocyclic Systems
The primary synthetic utility of this compound lies in its role as a precursor for the construction of fused pyrimidine systems. The adjacent amino groups at the C5 and C6 positions are poised for cyclocondensation reactions with a variety of electrophilic partners.
Application Note 1: The Traube Purine Synthesis
The Traube purine synthesis, a classic and enduring method, provides a direct route to the purine ring system through the annulation of an imidazole ring onto a 4,5-diaminopyrimidine.[7][8] This reaction is exceptionally valuable for accessing a wide range of substituted purines, which are fundamental components of nucleic acids and numerous bioactive molecules.[1][9][10]
Reaction Principle and Mechanism
The core of the Traube synthesis involves the reaction of a 4,5-diaminopyrimidine with a one-carbon electrophile, which serves to bridge the two amino groups, forming the imidazole portion of the purine ring.[2][11] Common C1 sources include formic acid, formamide, triethyl orthoformate, and diethoxymethyl acetate.
The mechanism proceeds through an initial formylation of the more nucleophilic 5-amino group, followed by a cyclodehydration step to furnish the purine scaffold. The electron-donating nature of the amino and hydroxyl/oxo groups on the pyrimidine ring facilitates this cyclization.
Caption: General workflow of the Traube purine synthesis.
Experimental Protocol: Synthesis of 2-Methyl-9H-purin-6(1H)-one
This protocol details the synthesis of 2-methyl-9H-purin-6(1H)-one, a key purine derivative, using the Traube synthesis.
Materials:
-
This compound
-
Formic acid (98-100%)
-
Deionized water
-
Ammonium hydroxide solution (28-30%)
-
Activated carbon
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5.0 g (35.7 mmol) of this compound.
-
Addition of Formic Acid: Carefully add 40 mL of formic acid (98-100%) to the flask.
-
Reflux: Heat the mixture to reflux with continuous stirring for 4 hours. The reaction mixture will become a clear, homogenous solution.
-
Removal of Excess Reagent: After the reflux period, allow the mixture to cool to room temperature. Remove the excess formic acid under reduced pressure using a rotary evaporator.
-
Work-up and Precipitation: To the resulting residue, add 50 mL of deionized water and heat gently to dissolve.
-
Decolorization: Add a small amount of activated carbon to the hot solution and continue heating for 10-15 minutes.
-
Filtration: Filter the hot solution through a fluted filter paper to remove the activated carbon.
-
Precipitation: Cool the filtrate in an ice bath. Slowly add ammonium hydroxide solution to neutralize the solution (pH ~7-8), which will induce the precipitation of the product.
-
Isolation and Drying: Collect the white precipitate by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol. Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Expected Yield: 70-80%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Expert Insights and Troubleshooting:
-
Purity of Starting Material: The purity of the 5,6-diaminopyrimidine is crucial. Impurities can lead to side reactions and lower yields.[3]
-
Anhydrous Conditions: While not strictly necessary for formic acid, using anhydrous reagents and solvents can be beneficial when employing other C1 sources like acid anhydrides or chlorides to prevent hydrolysis.
-
Incomplete Cyclization: If the reaction stalls at the formylated intermediate, extending the reflux time or using a stronger dehydrating agent (e.g., a small amount of acetic anhydride in the formic acid) can drive the reaction to completion.
-
Purification: If the product is not sufficiently pure after precipitation, recrystallization from hot water or a suitable organic solvent can be performed.
Application Note 2: The Gabriel-Isay Pteridine Synthesis
The Gabriel-Isay synthesis is a powerful and widely used method for the construction of the pteridine ring system.[12] This reaction involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound, leading to the formation of the pyrazine ring fused to the pyrimidine core.[4] Pteridines are of immense biological importance, with derivatives like folic acid and biopterin playing vital roles as coenzymes.[5]
Reaction Principle and Mechanism
The reaction proceeds via a double condensation between the vicinal diamino groups of the pyrimidine and the two carbonyl groups of the 1,2-dicarbonyl compound. The regioselectivity of the reaction can be an issue when using unsymmetrical dicarbonyl compounds, potentially leading to a mixture of 6- and 7-substituted pteridine isomers.[4] The pH of the reaction medium can often influence the regiochemical outcome.
Caption: General workflow of the Gabriel-Isay pteridine synthesis.
Experimental Protocol: Synthesis of 2-Methylpteridin-4(3H)-one (2-Methyl-lumazine)
This protocol describes the synthesis of 2-methylpteridin-4(3H)-one, a fundamental pteridine derivative, via the Gabriel-Isay condensation.
Materials:
-
This compound
-
Glyoxal (40% aqueous solution)
-
Sodium bisulfite
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Preparation of the Pyrimidine Solution: In a 250 mL round-bottom flask, dissolve 5.0 g (35.7 mmol) of this compound in 100 mL of a 1:1 mixture of ethanol and deionized water with gentle heating and stirring.
-
Addition of Glyoxal Solution: In a separate beaker, prepare a solution of 4.1 g (35.7 mmol, assuming 50% purity of the 40% solution) of glyoxal in 20 mL of deionized water. Add a small amount of sodium bisulfite to this solution to trap any excess reactive species and control the reaction rate.
-
Reaction: Slowly add the glyoxal solution to the warm pyrimidine solution with vigorous stirring. The reaction is typically exothermic, and the product may begin to precipitate immediately.
-
Reaction Completion: Continue stirring the reaction mixture at room temperature for 2 hours to ensure complete reaction.
-
Isolation of the Product: Cool the reaction mixture in an ice bath. Collect the precipitated product by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water, followed by cold ethanol. Dry the product in a vacuum oven at 80-90 °C.
Expected Yield: 65-75%
Characterization: The structure and purity of the synthesized 2-methylpteridin-4(3H)-one can be confirmed using techniques such as ¹H NMR, ¹³C NMR, UV-Vis spectroscopy, and elemental analysis.
Expert Insights and Troubleshooting:
-
Regioselectivity: When using unsymmetrical 1,2-dicarbonyls, careful control of pH is often necessary to favor the formation of a single isomer. Generally, the more nucleophilic 5-amino group will react with the more electrophilic carbonyl carbon.[4]
-
Oxidation: The initially formed dihydropteridine is often readily oxidized to the aromatic pteridine by air, especially under basic conditions. If the dihydro species is desired, the reaction should be carried out under an inert atmosphere, and oxidizing agents should be avoided during work-up.
-
Side Reactions: Polymerization of the dicarbonyl compound can be a competing side reaction. Slow addition of the dicarbonyl reagent and maintaining a controlled temperature can minimize this.
-
Solubility: Pteridines are often sparingly soluble, which can aid in their isolation but may complicate purification by recrystallization. A suitable solvent system, such as aqueous acetic acid or dimethylformamide (DMF), may be required.
Conclusion: A Gateway to Chemical Diversity
This compound is an undeniably valuable and versatile precursor in the realm of heterocyclic synthesis. Its strategic importance lies in its ability to serve as a readily accessible platform for the construction of complex and biologically relevant fused pyrimidine systems. The Traube purine synthesis and the Gabriel-Isay pteridine synthesis are just two prominent examples of the powerful transformations that this molecule can undergo. By understanding the underlying principles and mastering the experimental protocols outlined in this guide, researchers can unlock a vast chemical space of novel purines, pteridines, and other related heterocycles, paving the way for new discoveries in drug development, materials science, and beyond.
References
-
IJSAT. (n.d.). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Retrieved from [Link]
-
Science of Synthesis. (n.d.). 7.1.1. Synthesis. Retrieved from [Link]
-
Scribd. (n.d.). TRAUBE PURINE SYNTHESIS.pptx. Retrieved from [Link]
-
Merck Index. (n.d.). Traube Purine Synthesis. Retrieved from [Link]
-
Scribd. (n.d.). Traube Purine Synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis and Medicinal Uses of Purine. Retrieved from [Link]
-
Der Pharma Chemica. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Retrieved from [Link]
-
Semantic Scholar. (2024). Biosynthesis of Pteridines in Insects: A Review. Retrieved from [Link]
-
Castellón, A., & Alcaide, M. (2024). A Shared Prebiotic Formation of Neopterins and Guanine Nucleosides from Pyrimidine Bases. Chembiochem, e202300731. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-Amino-4-hydroxyl-6-methylpyrimidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 9,9′-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one, an Impurity of Acyclovir. Retrieved from [Link]
-
ResearchGate. (n.d.). Design and Synthesis of 9-Dialkylamino-6-[(1H-1,2,3-triazol-4-yl)methoxy]-9H-purines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,5,6-diamino-4-pyrimidone (4). Retrieved from [Link]
-
Korn, E. D., & Buchanan, J. M. (1955). Biosynthesis of the purines. VI. Purification of liver nucleoside phosphorylase and demonstration of nucleoside synthesis from 4-amino-5-imidazolecarboxamide, adenine, and 2, 6-diaminopurine. The Journal of biological chemistry, 217(1), 183–191. [Link]
-
Semantic Scholar. (n.d.). Synthesis of 9Aryl6-aminopurines from 5Amino1-aryl-1H-imidazole-4-carbonitriles. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Indiana State University. (n.d.). Purine and Pyrimidine Metabolism. Retrieved from [Link]
-
News-Medical.net. (n.d.). Purine Biosynthesis. Retrieved from [Link]
-
MDPI. (2010). 4,6-Diamino-5-(4-methylbenzylidene)pyrimidin-2(5H)-one. Retrieved from [Link]
-
MDPI. (n.d.). Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Pteridine – Knowledge and References. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Scaffold hopping and optimisation of 3',4'-dihydroxyphenyl- containing thienopyrimidinones: synthesis of quinazolinone derivatives as novel allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H. Retrieved from [Link]
-
Schulzke, C., & Wilke, B. (2024). Pushing at the Boundaries of Pterin Chemistry. Molecules, 29(19), 4509. [Link]
-
PubMed. (2013). Chemoenzymatic synthesis of all four diastereomers of 2,6-disubstituted piperidines through stereoselective monoamination of 1,5-diketones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved from [Link]
-
SlideShare. (n.d.). Biosynthesis of purine & pyrimidine. Retrieved from [Link]
-
GJR Publication. (2024). Purine and pyrimidine nucleotide biosynthesis. Retrieved from [Link]
-
Boon, W. R., & Jones, W. G. M. (1951). Pteridines. Part II. The synthesis of some α-(5-nitro-4-pyrimidylamino)-ketones and their conversion into 7 : 8-dihydropteridines and pteridines. Journal of the Chemical Society (Resumed), 591. [Link]
-
Sci-Hub. (n.d.). 793. The preparation of 4-amino- and other pteridines. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Retrieved from [Link]
- Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
-
ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-substituted 9-oxa-guanines {5-aminooxazolo[5,4-d]pyrimidin-7(6H)-ones} and 9-oxa-2-thio-xanthines {5-mercaptooxazolo[5,4-d]pyrimidin-7(6H)-ones}. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
- 3. scribd.com [scribd.com]
- 4. A Shared Prebiotic Formation of Neopterins and Guanine Nucleosides from Pyrimidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. This compound | C5H8N4O | CID 135406810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Traube Purine Synthesis [drugfuture.com]
- 9. PURINES AND PYRIMIDINES [library.med.utah.edu]
- 10. news-medical.net [news-medical.net]
- 11. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 12. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols: N-Alkylation of 5,6-Diamino-2-methylpyrimidin-4(1H)-one
Introduction
5,6-Diamino-2-methylpyrimidin-4(1H)-one is a crucial heterocyclic scaffold in the fields of medicinal chemistry and drug development. Its derivatives are integral components of various biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and antivirals. The strategic introduction of alkyl groups onto the nitrogen atoms of this pyrimidinone core can significantly modulate its physicochemical properties, target binding affinity, and pharmacokinetic profile. This document provides a comprehensive guide to the experimental procedures for the N-alkylation of this versatile building block, offering detailed protocols, mechanistic insights, and troubleshooting advice for researchers.
The regioselectivity of N-alkylation on the this compound scaffold can be complex due to the presence of multiple nucleophilic nitrogen atoms: the two exocyclic amino groups at positions 5 and 6, and the endocyclic nitrogen atoms of the pyrimidine ring. The outcome of the alkylation reaction is highly dependent on the reaction conditions, the nature of the alkylating agent, and the presence of protecting groups. This guide will primarily focus on direct alkylation methods and reductive amination, two common and effective strategies for N-alkylation.
Mechanistic Considerations
The N-alkylation of aminopyrimidines can proceed through two primary pathways: direct nucleophilic substitution (SN2) with an alkyl halide or a related electrophile, or reductive amination.
Direct Alkylation: In this approach, one of the amino groups acts as a nucleophile, attacking an electrophilic carbon of the alkylating agent (e.g., an alkyl halide). The choice of base and solvent is critical to deprotonate the amino group, enhancing its nucleophilicity, while minimizing side reactions such as O-alkylation or dialkylation. The relative nucleophilicity of the different nitrogen atoms will influence the regioselectivity of the reaction.
Reductive Amination: This powerful and often more selective method involves the initial formation of an imine or enamine intermediate between the aminopyrimidine and a carbonyl compound (an aldehyde or ketone).[1][2] This intermediate is then reduced in situ to the corresponding alkylated amine.[3] Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[3] This method is particularly advantageous for introducing a variety of alkyl groups and often provides better control over mono-alkylation.[3][4]
Strategic Approach to Regioselectivity
Controlling which nitrogen atom is alkylated is a key challenge. Generally, the exocyclic amino groups are more nucleophilic than the endocyclic ring nitrogens. Between the 5-amino and 6-amino groups, their relative reactivity can be influenced by steric hindrance and electronic effects from the adjacent substituents. In many cases, a mixture of N5- and N6-alkylated products, as well as di-alkylated species, may be formed. Chromatographic purification is often necessary to isolate the desired isomer. For unambiguous synthesis of a specific regioisomer, the use of appropriate protecting groups on the other amino functions may be required.
Experimental Protocols
Protocol 1: Direct N-Alkylation using an Alkyl Halide
This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials and Equipment
-
Reagents: this compound, alkyl halide (e.g., iodomethane, benzyl bromide), potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN).
-
Equipment: Round-bottom flask, magnetic stirrer with hotplate, condenser, nitrogen or argon inlet, standard laboratory glassware, rotary evaporator, column chromatography setup (silica gel), thin-layer chromatography (TLC) plates.
Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Add a suitable solvent such as DMF or acetonitrile. Add a base, such as potassium carbonate (2.0-3.0 eq) or cesium carbonate (1.5-2.0 eq).[5] Stir the suspension at room temperature for 15-30 minutes.
-
Addition of Alkylating Agent: Add the alkyl halide (1.0-1.2 eq) dropwise to the stirring suspension.
-
Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the inorganic base and wash the solid with a small amount of the reaction solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) to isolate the desired N-alkylated product(s).
Causality Behind Experimental Choices
-
Inert Atmosphere: Prevents potential oxidation of the electron-rich aminopyrimidine.
-
Base: The base is crucial for deprotonating the amino group, thereby increasing its nucleophilicity. Cesium carbonate is often more effective than potassium carbonate due to its higher solubility in organic solvents and the "cesium effect," which can enhance the rate of N-alkylation.[5]
-
Solvent: Polar aprotic solvents like DMF and acetonitrile are used to dissolve the reactants and facilitate the SN2 reaction.
-
Stoichiometry of Alkylating Agent: Using a slight excess of the aminopyrimidine can help to minimize di-alkylation. Conversely, if di-alkylation is desired, an excess of the alkyl halide and base would be used.
Protocol 2: N-Alkylation via Reductive Amination
This protocol outlines the N-alkylation of this compound with an aldehyde or ketone via reductive amination.
Materials and Equipment
-
Reagents: this compound, aldehyde or ketone, sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), methanol (MeOH) or dichloromethane (DCM), acetic acid (optional).
-
Equipment: Round-bottom flask, magnetic stirrer, nitrogen or argon inlet, standard laboratory glassware, rotary evaporator, column chromatography setup (silica gel), TLC plates.
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the carbonyl compound (1.0-1.2 eq).
-
Solvent Addition: Add a suitable solvent such as methanol or dichloromethane.
-
Acid Catalyst (Optional): A catalytic amount of acetic acid can be added to facilitate imine formation, especially with less reactive carbonyls.
-
Addition of Reducing Agent: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. Then, add the reducing agent, such as sodium triacetoxyborohydride (1.5-2.0 eq), portion-wise.[3]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: If DCM was used as the solvent, separate the organic layer. If methanol was used, remove it under reduced pressure and then extract the aqueous residue with an organic solvent like ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[3] It is less basic than sodium borohydride, which can reduce the starting carbonyl compound. Sodium cyanoborohydride is also effective but is toxic and requires careful handling.
-
One-Pot Procedure: The reaction is conveniently performed in a single pot, which improves efficiency and reduces waste.[2]
-
pH Control: The reaction is typically run under neutral to slightly acidic conditions to promote imine formation without significantly deactivating the amine nucleophile.
Data Presentation and Expected Results
The success of the N-alkylation can be confirmed by various analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The following table summarizes expected outcomes for the mono-alkylation of this compound with benzyl bromide.
| Parameter | Direct Alkylation (Protocol 1) | Reductive Amination (Protocol 2 with Benzaldehyde) |
| Primary Product | Mixture of N⁵- and N⁶-benzyl derivatives | Predominantly mono-N-benzyl derivative |
| Key ¹H NMR Signal | Singlet around 4.3-4.5 ppm (Ar-CH ₂-N) | Singlet around 4.2-4.4 ppm (Ar-CH ₂-N) |
| Potential Byproducts | Di-benzylated product, O-benzylated product | Unreacted starting material |
| Typical Yield | 40-70% (for the major isomer) | 60-85% |
| Purification | Column chromatography often required to separate isomers | Column chromatography |
Visualization of Experimental Workflow
Direct Alkylation Workflow
Caption: Workflow for direct N-alkylation.
Reductive Amination Workflow
Caption: Workflow for N-alkylation via reductive amination.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | Inactive reagents; Insufficiently strong base (direct alkylation); Low reaction temperature. | Check the quality of reagents; Use a stronger base like Cs₂CO₃; Increase the reaction temperature. |
| Formation of multiple products | Lack of regioselectivity; Di-alkylation. | For direct alkylation, try milder conditions (lower temperature, weaker base); Use reductive amination for better mono-alkylation control; Consider using protecting groups. |
| O-Alkylation observed | The pyrimidinone oxygen is acting as a nucleophile. | Use a less polar solvent; Employ a base that favors N-alkylation (e.g., a hindered base). |
| Difficulty in product purification | Similar polarities of isomers or byproducts. | Optimize the eluent system for column chromatography; Consider derivatization to aid separation; Preparative HPLC may be necessary. |
Conclusion
The N-alkylation of this compound is a fundamental transformation for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery. Both direct alkylation and reductive amination are viable methods, with the choice depending on the desired product and the available starting materials. Careful consideration of the reaction conditions is paramount to achieving the desired regioselectivity and yield. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.
References
-
Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco - Indian Academy of Sciences. Available at: [Link]
-
Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
N-Alkylation reaction of 4-amino-2,6-bis(alkyl(aryl)thio)pyrimidines (4a-e). - ResearchGate. Available at: [Link]
-
Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine - ResearchGate. Available at: [Link]
-
Reductive amination - Wikipedia. Available at: [Link]
-
Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H) - NIH. Available at: [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts - ChemRxiv. Available at: [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
-
Catalytic reductive N-alkylation of amines using carboxylic acids - RSC Publishing. Available at: [Link]
-
Synthesis of O6-alkylated preQ1 derivatives - PMC - NIH. Available at: [Link]
-
Synthesis of O 6 -alkylated preQ 1 derivatives - Beilstein Journals. Available at: [Link]
Sources
The Strategic Application of 5,6-Diamino-2-methylpyrimidin-4(1H)-one in Medicinal Chemistry: A Guide to Synthesizing Privileged Heterocyclic Scaffolds
Introduction: The Unseen Potential of a Versatile Pyrimidine Building Block
In the landscape of medicinal chemistry, the pyrimidine core is a well-established "privileged scaffold," a molecular framework that demonstrates the ability to bind to a wide range of biological targets. Within this family of heterocycles, 5,6-Diamino-2-methylpyrimidin-4(1H)-one emerges as a particularly valuable, yet often overlooked, starting material. Its true potential lies not in its inherent biological activity, but in its strategic role as a precursor for the synthesis of more complex, fused heterocyclic systems, namely purines and pteridines. These bicyclic structures are at the core of numerous approved drugs and clinical candidates, underscoring the importance of efficient synthetic access.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound. We will delve into the causality behind synthetic choices, provide detailed, field-proven protocols for the construction of key derivatives, and present data to support the methodologies. The aim is to equip the reader with the knowledge to effectively leverage this versatile building block in their drug discovery programs.
Core Physicochemical Properties
A foundational understanding of the starting material is paramount for its successful application. The key structural features of this compound are the vicinal amino groups at the C5 and C6 positions, which are poised for cyclization reactions. The methyl group at the C2 position provides a point of subtle steric and electronic differentiation from other common diaminopyrimidine precursors.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₄O | |
| Molecular Weight | 140.14 g/mol | |
| IUPAC Name | This compound |
Synthetic Applications: Gateway to Purines and Pteridines
The primary utility of this compound in medicinal chemistry is its role as a synthon for the construction of purine and pteridine ring systems. The adjacent amino groups provide the necessary nucleophilicity to react with various electrophilic partners, leading to the formation of the fused imidazole or pyrazine ring, respectively.
The Traube Synthesis of 2-Methyl-Substituted Purines
The Traube purine synthesis is a classical and highly effective method for constructing the purine core from a 4,5-diaminopyrimidine.[1] This reaction involves the cyclization of the diaminopyrimidine with a one-carbon electrophile. The use of formic acid is a common and straightforward approach to introduce the C8 atom of the purine ring, leading to the formation of 2-methylhypoxanthine (2-methyl-9H-purin-6(1H)-one).
Causality Behind Experimental Choices:
-
Formic Acid as the C1 Source: Formic acid serves as a simple, inexpensive, and effective source of the single carbon atom required to form the imidazole ring. Under heating, it dehydrates with the vicinal diamines to form the fused ring system.
-
Reflux Conditions: The high temperature provided by refluxing formic acid is necessary to drive the condensation and subsequent cyclodehydration reactions to completion.
-
Workup Procedure: The workup is designed to remove the excess formic acid and isolate the final purine product, which is often a solid that can be purified by recrystallization.
Caption: Traube synthesis of 2-methylhypoxanthine.
Experimental Protocol: Synthesis of 2-Methylhypoxanthine
This protocol provides a detailed procedure for the synthesis of 2-methylhypoxanthine from this compound via the Traube synthesis.
Materials:
-
This compound
-
90% Formic Acid
-
Concentrated Nitric Acid (for purification, optional)
-
Aqueous Ammonia (for purification, optional)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend this compound (e.g., 10 g, 0.071 mol) in 90% formic acid (e.g., 60 mL).
-
Heat the mixture under reflux for 4-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and evaporate the excess formic acid under reduced pressure.
-
The crude residue can be purified by dissolving it in a minimal amount of hot concentrated nitric acid, decolorizing with activated charcoal, and then precipitating the product by the addition of aqueous ammonia.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield 2-methylhypoxanthine.
Expected Yield: Based on analogous Traube syntheses, yields in the range of 65-85% can be expected.
Characterization Data (Predicted):
-
¹H NMR (DMSO-d₆): Resonances corresponding to the methyl protons, the C8-H proton of the purine ring, and the N-H protons.
-
¹³C NMR (DMSO-d₆): Signals for the methyl carbon and the carbons of the fused pyrimidine and imidazole rings.
-
Mass Spectrometry (ESI+): [M+H]⁺ peak corresponding to the molecular weight of 2-methylhypoxanthine (151.13 g/mol ).
Synthesis of 2-Methyl-Substituted Pteridines
The vicinal diamino functionality of this compound also allows for the construction of the pteridine scaffold through condensation with 1,2-dicarbonyl compounds. This reaction, a variation of the Gabriel-Isay synthesis, is a powerful tool for accessing a diverse range of pteridine derivatives.
Causality Behind Experimental Choices:
-
1,2-Dicarbonyl Compounds: The choice of the 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl) determines the substitution pattern on the pyrazine ring of the resulting pteridine.
-
Reaction Conditions: The condensation is typically carried out under mild conditions, often in a protic solvent like water or ethanol, to facilitate the formation of the Schiff base intermediates and subsequent cyclization.
Caption: Pteridine synthesis via condensation.
Experimental Protocol: Synthesis of 2-Methylpteridin-7(8H)-one
This protocol outlines a general procedure for the synthesis of a 2-methyl-substituted pteridinone.
Materials:
-
This compound
-
Glyoxal (40% aqueous solution)
-
Water
-
Reaction vessel with a stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in water, gently heating if necessary.
-
To the stirred solution, add an equimolar amount of a 40% aqueous solution of glyoxal dropwise.
-
Continue stirring at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
The pteridine product may precipitate from the reaction mixture upon cooling.
-
Filter the solid, wash with cold water, and dry to obtain the crude product.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Medicinal Chemistry Relevance of Derived Scaffolds
The purine and pteridine scaffolds synthesized from this compound are of significant interest in drug discovery.
-
Purine Analogs: Purine analogs are a cornerstone of chemotherapy and antiviral therapy.[2] They can act as antimetabolites, interfering with the synthesis of nucleic acids. Furthermore, substituted purines are widely explored as inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. The 2-methyl group can provide a handle for modulating selectivity and pharmacokinetic properties.
-
Pteridine Derivatives: Pteridine-containing molecules are also prominent in medicinal chemistry. For instance, methotrexate, a pteridine derivative, is a widely used anticancer and immunosuppressive drug that inhibits dihydrofolate reductase. The pteridine scaffold is a versatile template for the design of inhibitors for various enzymes.
Conclusion and Future Outlook
This compound is a cost-effective and strategically valuable starting material for the synthesis of medicinally relevant purine and pteridine derivatives. The protocols outlined in this guide, based on the robust Traube and Gabriel-Isay syntheses, provide a reliable foundation for accessing these important heterocyclic systems. The 2-methyl substituent offers a unique structural feature that can be exploited in structure-activity relationship studies to fine-tune the biological activity and pharmacokinetic profiles of novel drug candidates. As the demand for new therapeutics targeting kinases and other key enzymes continues to grow, the importance of versatile building blocks like this compound in enabling efficient and diverse library synthesis is set to increase.
References
- Houben-Weyl. Methods of Organic Chemistry, Vol.
- Traube, W. Ueber die Synthese des Hypoxanthins und Xanthins. Berichte der deutschen chemischen Gesellschaft. 1900, 33(1), 1371-1383.
-
PubChem. Compound Summary for CID 135406810, this compound. National Center for Biotechnology Information. [Link]
-
Pizzorno, G., Diasio, R. B., & Cheng, Y. C. Purine Analogs. In: Kufe, D. W., Pollock, R. E., Weichselbaum, R. R., et al., editors. Holland-Frei Cancer Medicine. 6th edition. BC Decker, 2003. [Link]
Sources
Application Notes & Protocols: High-Purity Isolation of 5,6-Diamino-2-methylpyrimidin-4(1H)-one
Abstract
This document provides a comprehensive guide to the purification of 5,6-Diamino-2-methylpyrimidin-4(1H)-one, a critical heterocyclic building block in medicinal chemistry and drug development. Achieving high purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of biological screening data. We present detailed, field-proven protocols for recrystallization and column chromatography, including strategies to overcome common challenges associated with the purification of polar, basic aminopyrimidines. This guide is intended for researchers, chemists, and drug development professionals seeking robust and reproducible purification methodologies.
Introduction: The Critical Role of Purity
This compound (Molecular Formula: C₅H₈N₄O, Molecular Weight: 140.14 g/mol ) is a key intermediate in the synthesis of various biologically active compounds, including purine analogs and kinase inhibitors.[1][2] The vicinal diamine functionality on the pyrimidine core makes it a versatile precursor for constructing fused heterocyclic systems.
The purity of this starting material directly impacts the yield, purity, and toxicological profile of the final active pharmaceutical ingredient (API). Impurities originating from the synthesis—such as unreacted starting materials, isomers, byproducts, or degradation products—can lead to difficult-to-remove impurities in subsequent steps, complicating scale-up and regulatory approval. Therefore, a robust purification strategy is not merely a procedural step but a critical control point in the development workflow.
Physicochemical Properties & Impurity Profile
A successful purification strategy is built upon a solid understanding of the target molecule's properties and potential contaminants.
2.1. Physicochemical Properties The structure of this compound, featuring two basic amino groups, an amide-like pyrimidinone core, and limited aliphatic character, defines it as a polar, ionizable molecule.
| Property | Value / Observation | Implication for Purification |
| Molecular Formula | C₅H₈N₄O | - |
| Molecular Weight | 140.14 g/mol [1] | - |
| Polarity | High | Soluble in polar solvents; strong interaction with polar stationary phases like silica. |
| Basicity | The two amino groups are basic. | Enables purification via acid-base extraction; strong interaction with acidic silica gel. |
| Solubility | Typically soluble in polar solvents like water, ethanol, DMSO, and DMF.[3][4] | Recrystallization is a viable method. Poor solubility in non-polar solvents. |
| Appearance | White to light yellow or off-white solid.[3] | Color can be an indicator of impurities (e.g., oxidation products). |
2.2. Common Impurity Profile Impurities are typically process-related and depend on the synthetic route. Common synthetic pathways involve the condensation of guanidine derivatives with β-ketoesters.[5][6]
-
Unreacted Starting Materials: Guanidine hydrochloride, ethyl 2-cyano-3-oxobutanoate, or related precursors.
-
Isomeric Byproducts: Positional isomers formed during the cyclization step.
-
Oxidation Products: The vicinal diamine moiety is susceptible to oxidation, leading to colored impurities.
-
Hydrolysis Products: Ring-opened byproducts from cleavage of the pyrimidine core under harsh pH conditions.
Strategic Purification Workflow
The choice of purification technique depends on the impurity profile and the required scale. For this compound, a multi-step approach is often most effective. The following workflow provides a logical decision-making process.
Caption: Strategic workflow for the purification of this compound.
Protocol 1: Recrystallization
Recrystallization is the preferred method for removing small amounts of impurities from a solid, especially at a larger scale. It relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures.[7]
4.1. Causality Behind Solvent Selection The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room temperature or below. For a polar compound like ours, polar protic solvents are excellent starting points.
-
Water & Ethanol: Often good choices for highly polar, hydrogen-bonding molecules like aminopyrimidines.[3]
-
Mixed Solvent Systems: If no single solvent is ideal, a binary system (one "solvent" in which the compound is soluble, and one "anti-solvent" in which it is not) can be used. A common example is Ethanol/Water or DMF/Dichloromethane.[4]
4.2. Step-by-Step Methodology
-
Solvent Screening (Small Scale):
-
Place ~20-30 mg of the crude solid into several test tubes.
-
Add a few drops of a candidate solvent (e.g., water, ethanol, isopropanol) to each tube.
-
Observe solubility at room temperature. A good solvent will not dissolve the compound well.
-
Heat the tubes that show poor room-temperature solubility in a water or sand bath. Add the solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.
-
The system that yields a high quantity of crystalline solid is the best choice.
-
-
Recrystallization Protocol (Scale-Up):
-
Place the crude this compound in an Erlenmeyer flask (select a size where the solvent will fill about half the volume).
-
Add the chosen solvent in portions while heating the flask with stirring (e.g., on a hot plate stirrer). Continue adding the hot solvent until the compound is fully dissolved. Expert Tip: Avoid adding a large excess of solvent, as this will reduce the final yield.
-
If colored impurities are present, you may add a small amount of activated charcoal and heat for another 5-10 minutes.
-
If charcoal was used, or if insoluble impurities are visible, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor.
-
Dry the crystals under a vacuum to a constant weight.
-
4.3. Troubleshooting
| Issue | Probable Cause | Solution |
| Oiling Out | Compound's melting point is below the solvent's boiling point; solution is supersaturated. | Lower the boiling temperature by reducing pressure, or add slightly more solvent before cooling. |
| No Crystals Form | Too much solvent was used; solution is not supersaturated. | Boil off some of the solvent to concentrate the solution and attempt cooling again. |
| Poor Recovery | Compound is too soluble in the cold solvent; premature crystallization during hot filtration. | Use a different solvent system; ensure filtration apparatus is pre-heated. |
Protocol 2: Flash Column Chromatography
For complex mixtures or when impurities have similar solubility profiles to the target compound, flash column chromatography is the method of choice.[8] It separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[9]
5.1. Rationale for Phase Selection The basicity of this compound presents a significant challenge for standard silica gel chromatography. The acidic silanol groups (Si-OH) on the silica surface can strongly and irreversibly bind to the basic amino groups, leading to significant peak tailing and potential sample degradation.[10]
Core Directive: The key to success is to neutralize the acidic stationary phase or use an alternative, more inert phase.
Caption: Decision logic for stationary phase selection in aminopyrimidine chromatography.
5.2. Step-by-Step Methodology
-
TLC Method Development:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., methanol or DMSO).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).
-
Crucially, add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase to prevent tailing. [10][11]
-
Adjust the DCM:MeOH ratio until the desired compound has a Retention Factor (Rf) of 0.2-0.4 .[9] This provides the optimal balance between separation and elution time.
-
| Example Eluent System (with 1% TEA) | Target Rf | Observation |
| 98:2 DCM:MeOH | ~0.1 | Too low; increase polarity. |
| 95:5 DCM:MeOH | ~0.3 | Good for column separation. |
| 90:10 DCM:MeOH | ~0.6 | Too high; decrease polarity. |
-
Column Packing:
-
Select a column of appropriate size. A common rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude compound by weight.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring there are no cracks or air bubbles.
-
-
Sample Loading:
-
Wet Loading: If the compound is soluble in the mobile phase, dissolve it in a minimum amount of the eluent (with TEA) and carefully pipette it onto the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude compound in a solvent (e.g., methanol), add a small amount of silica gel (2-3x the weight of the crude), and evaporate the solvent under reduced pressure to get a free-flowing powder. Carefully add this powder to the top of the packed column.[11] This technique is superior for compounds with limited solubility in the eluent.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column and begin elution using positive pressure (flash chromatography).
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.
-
Purity Assessment
Post-purification analysis is mandatory to confirm the identity and purity of the isolated compound.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. A reverse-phase C18 column with a mobile phase of water and acetonitrile (or methanol), often with an additive like 0.1% formic acid for better peak shape, is a typical system.[12]
-
Nuclear Magnetic Resonance (¹H NMR): Confirms the structure of the compound and can detect impurities if they are present at levels >1%. The spectrum should be clean, with correct chemical shifts and integrations for all protons.[5]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[13]
Conclusion
The purification of this compound requires a strategic approach that accounts for its polar and basic nature. For materials that are already relatively pure, recrystallization from a polar solvent like ethanol or water offers an efficient and scalable method. For more complex mixtures, flash chromatography on silica gel modified with an amine base, or on an alternative stationary phase like basic alumina, provides excellent resolving power. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can consistently obtain high-purity material essential for advancing their research and development goals.
References
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
Smith, N. (2020). Purification and biological-testing of a novel synthesis method of 2-Aminopyrimidines. YouTube. [Link]
-
An, H. J., & Lee, Y. C. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical biochemistry, 231(1), 103–109. [Link]
-
SIELC Technologies. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column.[Link]
- Google Patents.
- Google Patents.
-
Gellis, A., et al. (2011). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). Molecules, 16(8), 6334-6349. [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography.[Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?[Link]
-
Das, U., et al. (2014). Direct Synthesis of 5- and 6-Substituted 2-Aminopyrimidines as Potential Non-natural Nucleobase Analogues. RSC Advances, 4(78), 41531-41536. [Link]
-
Organic Syntheses. 2,4-diamino-6-hydroxypyrimidine.[Link]
Sources
- 1. This compound | C5H8N4O | CID 135406810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 45741-61-5|this compound|BLD Pharm [bldpharm.com]
- 3. 2-Aminopyrimidine | 109-12-6 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotage.com [biotage.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide ‘Click Chemistry’ and Their Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Novel Derivatives from 5,6-Diamino-2-methylpyrimidin-4(1H)-one
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Foreword: The Strategic Value of the 5,6-Diaminopyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of DNA and RNA.[1] Its derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3][4] The specific starting material, 5,6-Diamino-2-methylpyrimidin-4(1H)-one, is a particularly valuable scaffold. Its vicinal diamino groups (two amino groups on adjacent carbons) are poised for cyclization and condensation reactions, making it a powerful precursor for the synthesis of fused heterocyclic systems such as purines and pteridines.[5][6] These fused systems are themselves privileged structures in drug discovery, mimicking endogenous molecules and interacting with a wide range of biological targets.[7][8]
This guide provides an in-depth exploration of the synthetic potential of this compound. It moves beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to rationally design and execute the synthesis of novel derivatives for screening and development.
Reactivity Profile and Strategic Considerations
Understanding the inherent reactivity of this compound is critical to designing successful synthetic routes.
-
Nucleophilic Amino Groups: The primary reactive sites are the C5 and C6 amino groups. These groups are nucleophilic and readily react with electrophiles. The proximity of these two groups is the key feature that allows for the formation of fused five- or six-membered rings.
-
The Pyrimidinone Core: The electron-withdrawing nature of the pyrimidinone ring influences the nucleophilicity of the amino groups. The C6-NH2 is generally more nucleophilic and sterically accessible than the C5-NH2, which can sometimes be exploited for regioselective reactions, though often reactions involve both amines.
-
Tautomerism: The pyrimidin-4(1H)-one core exists in tautomeric equilibrium with its pyrimidin-4-ol form. While the 'one' form predominates, the 'ol' form can influence reactivity and solubility. Reaction conditions, particularly pH, can shift this equilibrium.
Our synthetic strategy will primarily leverage the dual nucleophilicity of the C5 and C6 amino groups to build molecular complexity through cyclocondensation reactions.
Core Synthetic Strategy: Cyclocondensation to Fused Heterocycles
The most powerful application of this scaffold is in the synthesis of purine analogs via cyclocondensation. This involves reacting the diaminopyrimidine with a two-carbon electrophilic synthon, which closes the imidazole ring of the purine core.
dot graph "Synthetic_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Node Definitions start [label="5,6-Diamino-2-methyl-\npyrimidin-4(1H)-one", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent1 [label="One-Carbon Electrophiles\n(e.g., Triethyl Orthoformate,\nFormic Acid, CS2)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; reagent2 [label="α-Dicarbonyls / α-Haloketones\n(e.g., Diacetyl, Phenacyl Bromide)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; reagent3 [label="Aldehydes / Ketones\n(R-CHO / R-CO-R')", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
product1 [label="Substituted Purines", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product2 [label="Substituted Pteridines", fillcolor="#34A853", fontcolor="#FFFFFF"]; product3 [label="Schiff Bases / Imidazopyrimidines", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> product1 [label="Cyclocondensation"]; reagent1 -> product1 [style=dashed];
start -> product2 [label="Cyclocondensation"]; reagent2 -> product2 [style=dashed];
start -> product3 [label="Condensation"]; reagent3 -> product3 [style=dashed]; } dot Caption: General synthetic pathways from the diaminopyrimidine scaffold.
Protocol 1: Synthesis of 2-Methyl-9H-purin-6(1H)-one via Formic Acid Cyclization
This protocol describes a fundamental transformation into the purine core. The reaction involves the acylation of one amino group by formic acid, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.
Rationale for Experimental Choices:
-
Formic Acid: Serves as both the solvent and the electrophilic C1 source. Its acidic nature catalyzes the dehydration step. Using an excess ensures the reaction goes to completion.
-
Reflux Conditions: High temperature is required to overcome the activation energy for both the initial acylation and the subsequent cyclization/dehydration steps.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| This compound | 140.14 | 1.40 g | 10.0 | Starting material |
| Formic Acid (≥95%) | 46.03 | 20 mL | ~530 | Reagent and solvent |
| Deionized Water | 18.02 | As needed | - | For precipitation and washing |
| Ethanol (95%) | 46.07 | As needed | - | For recrystallization |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.40 g, 10.0 mmol).
-
Reagent Addition: In a fume hood, carefully add formic acid (20 mL) to the flask.
-
Heating: Heat the mixture to reflux (approximately 100-110°C) with continuous stirring. The solid will gradually dissolve.
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: Dichloromethane/Methanol 9:1). The disappearance of the starting material spot indicates completion. This typically takes 4-6 hours.
-
Work-up & Isolation: a. Allow the reaction mixture to cool to room temperature. b. Slowly pour the cooled solution into a beaker containing 100 mL of ice-cold deionized water while stirring. A precipitate will form. c. Continue stirring in an ice bath for 30 minutes to maximize precipitation. d. Collect the solid product by vacuum filtration using a Büchner funnel. e. Wash the filter cake with two portions of cold deionized water (2 x 20 mL).
-
Purification: a. Dry the crude product in a vacuum oven at 60°C. b. Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to yield the pure 2-Methyl-9H-purin-6(1H)-one as a white or off-white solid.
Core Synthetic Strategy: Schiff Base Formation and Derivatization
Formation of a Schiff base by reacting one or both amino groups with an aldehyde or ketone is another versatile strategy.[9][10][11] The resulting imine can be a stable final product or an intermediate for further reactions, such as reduction to a secondary amine or participation in cycloaddition reactions.
Protocol 2: Synthesis of a Novel Schiff Base Derivative
This protocol details the condensation of the diaminopyrimidine with an aromatic aldehyde.
Rationale for Experimental Choices:
-
Ethanol: A common, effective solvent that dissolves the reactants and facilitates the reaction without interfering.
-
Glacial Acetic Acid: Acts as a catalyst. It protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the pyrimidine's amino group.[9] A catalytic amount is sufficient; excess acid can protonate the amino groups, rendering them non-nucleophilic.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| This compound | 140.14 | 1.40 g | 10.0 | Starting material |
| 4-Chlorobenzaldehyde | 140.57 | 1.41 g | 10.0 | Example aromatic aldehyde |
| Ethanol (Absolute) | 46.07 | 50 mL | - | Solvent |
| Glacial Acetic Acid | 60.05 | 3-4 drops | Catalytic | Catalyst |
Step-by-Step Procedure:
-
Reactant Dissolution: Dissolve this compound (1.40 g, 10.0 mmol) in 30 mL of absolute ethanol in a 100 mL round-bottom flask with gentle heating and stirring.
-
Aldehyde Addition: In a separate beaker, dissolve 4-chlorobenzaldehyde (1.41 g, 10.0 mmol) in 20 mL of absolute ethanol. Add this solution to the flask.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. The formation of a precipitate often indicates product formation.
-
Monitoring: Monitor the reaction by TLC (e.g., mobile phase: Ethyl Acetate/Hexane 1:1) until the starting material is consumed.
-
Isolation: a. Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. b. Collect the precipitated solid by vacuum filtration. c. Wash the product with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted aldehyde.
-
Drying: Dry the product, 5-Amino-6-((E)-(4-chlorobenzylidene)amino)-2-methylpyrimidin-4(1H)-one, in a vacuum oven.
Structural Validation and Characterization
Rigorous structural validation is essential to confirm the identity and purity of any newly synthesized compound.[12] A combination of spectroscopic techniques provides a comprehensive and unambiguous structural assignment.[13][14][15]
dot graph "Characterization_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Node Definitions start [label="Synthesized Crude Product", fillcolor="#FBBC05", fontcolor="#202124"]; purify [label="Purification\n(Recrystallization / Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; nmr [label="NMR Spectroscopy\n(¹H, ¹³C, 2D)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ms [label="Mass Spectrometry (MS)\n(HRMS for Elemental Composition)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ir [label="FTIR Spectroscopy\n(Functional Group ID)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final [label="Confirmed Novel Derivative Structure", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> purify; purify -> nmr [label="Structure Elucidation"]; purify -> ms [label="Molecular Weight"]; purify -> ir; nmr -> final; ms -> final; ir -> final; } dot Caption: Standard workflow for the characterization of novel compounds.
Expected Data for a Hypothetical Product:
| Technique | Expected Observations & Interpretation |
| ¹H NMR | * Aromatic Protons: Signals in the δ 7.0-9.0 ppm range corresponding to the pyrimidine ring and any aromatic substituents.[12] * Methyl Protons: A singlet around δ 2.0-2.5 ppm for the C2-methyl group.[12] * Amine/Amide Protons: Broad signals (N-H) that may be exchangeable with D₂O. |
| ¹³C NMR | * Pyrimidine Carbons: Signals in the δ 150-165 ppm region.[12] * Carbonyl Carbon: A signal typically >160 ppm for the C4=O group. * Methyl Carbon: A signal in the aliphatic region, typically δ 20-30 ppm.[12] |
| Mass Spectrometry | * Molecular Ion Peak (M+H)⁺: A peak corresponding to the exact molecular weight of the synthesized compound, confirming its elemental composition when using High-Resolution MS (HRMS).[12][13] |
| FTIR | * N-H Stretch: Broad peaks in the 3100-3400 cm⁻¹ region. * C=O Stretch: A strong, sharp peak around 1650-1700 cm⁻¹ for the pyrimidinone carbonyl. * C=N/C=C Stretch: Peaks in the 1500-1650 cm⁻¹ region. |
Protocol: Sample Preparation for NMR & MS
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified, dry compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean 5 mm NMR tube.[12][13] DMSO-d₆ is often a good choice for these heterocyclic systems due to its high polarity.
-
Mass Spectrometry: Prepare a stock solution of the compound at ~1 mg/mL in a high-purity solvent like methanol or acetonitrile.[12] This is then diluted to the low µg/mL or ng/mL range for analysis by techniques such as Electrospray Ionization (ESI).
Safety & Troubleshooting
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Formic acid is corrosive and has a strong odor. Handle with care.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Common Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction; impure starting materials; incorrect stoichiometry; insufficient heat. | Confirm starting material purity. Extend reaction time and monitor closely by TLC. Ensure proper temperature is maintained. For Schiff base formation, ensure the catalyst is active and not quenched. |
| Multiple Spots on TLC | Side reactions; incomplete reaction; product degradation. | Optimize reaction conditions (temperature, time). Ensure an inert atmosphere if reactants are air-sensitive. Use column chromatography for purification to separate the desired product from impurities. |
| Difficulty in Purification | Product is highly polar or has poor solubility. | For recrystallization, screen a variety of solvents or solvent mixtures. If unsuccessful, column chromatography on silica gel or reverse-phase silica may be necessary. A gradient elution might be required to separate closely-related compounds. |
| Ambiguous Spectroscopic Data | Impure sample; presence of solvent residue. | Ensure the sample is thoroughly dried under high vacuum to remove residual solvents, which can complicate NMR spectra. Re-purify the sample if necessary. Acquire 2D NMR spectra (COSY, HSQC, HMBC) to aid in complex structural assignments.[13] |
References
- Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908.
- BenchChem (2025).
- ResearchGate (n.d.).
- RSC Publishing (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review.
- BenchChem (2025).
- RSC Publishing (2021).
- Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline.
- Oriental Journal of Chemistry (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking.
- ResearchGate (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d] Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking.
- PubMed (2025). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions.
- El-Sayed, W. A., et al. (n.d.).
- National Center for Biotechnology Information (n.d.). Purine Analogs - Holland-Frei Cancer Medicine.
- Rajavel, R., et al. (2013). The template synthesis, spectral and antibacterial investigation of new N2O2 donor Schiff base Cu(II), Ni(II). Journal of Chemical and Pharmaceutical Research, 5(1), 57-63.
- IONiC / VIPEr (n.d.). EXPERIMENT 4: Synthesis of Schiff base ligands.
- Sakhare, D.T. (2025). Synthesis and Characterization of Schiff Base Ligand Derived from 2-Amino-4,6-Dimethylpyrimidine and 5-Nitrosalicylaldehyde and its Metal Complexes. Nigerian Research Journal of Chemical Sciences, 13(1).
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 7. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. ionicviper.org [ionicviper.org]
- 11. unn.edu.ng [unn.edu.ng]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]
- 15. researchgate.net [researchgate.net]
Topic: Analytical Methods for Quantifying 5,6-Diamino-2-methylpyrimidin-4(1H)-one
An Application Note for Researchers, Scientists, and Drug Development Professionals
**Abstract
This comprehensive application note provides detailed protocols for the quantitative analysis of 5,6-Diamino-2-methylpyrimidin-4(1H)-one, a key chemical entity in various synthetic pathways. Accurate quantification of this pyrimidine derivative is critical for ensuring process consistency, purity of intermediates, and quality of final active pharmaceutical ingredients (APIs). We present two primary validated methods: a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for routine quality control, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for low-level quantification and analysis in complex matrices. A supplementary UV-Vis Spectrophotometric method is also described for rapid, high-concentration measurements. All methodologies are presented with an emphasis on the scientific rationale behind procedural choices and are framed within the context of international regulatory standards, such as the ICH Q2(R2) guidelines.[1][2][3]
Introduction and Scientific Background
This compound (CAS No. 45741-61-5, Molecular Formula: C₅H₈N₄O) is a substituted pyrimidine derivative.[4][5] Its structure, featuring multiple amine groups and a pyrimidone core, makes it a versatile building block in medicinal chemistry and a potential process-related impurity in the synthesis of various pharmaceutical compounds. The presence and concentration of this molecule can directly impact the safety and efficacy profile of a drug product. Therefore, robust, accurate, and precise analytical methods are essential for its quantification.
The choice of analytical technique is dictated by the intended purpose of the analysis. For bulk material assay and routine quality control, a stability-indicating HPLC-UV method offers a balance of specificity, precision, and cost-effectiveness.[6][7] For trace-level impurity analysis or quantification in biological fluids, the superior sensitivity and specificity of LC-MS/MS are required.[8][9][10] This guide provides the foundational protocols to implement these techniques, grounded in the principles of analytical method validation to ensure data integrity and regulatory compliance.[1][2][11]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This reversed-phase HPLC method is designed to be stability-indicating, meaning it can resolve the main analyte from potential degradation products and related impurities.[7][12]
Principle of Separation
The method utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity. This compound, being a relatively polar molecule, requires a highly aqueous mobile phase to achieve adequate retention on the nonpolar C18 column.[13] An acidic buffer is used to ensure the amine functional groups are protonated, leading to consistent peak shape and retention time. Detection is performed at a UV wavelength corresponding to the analyte's maximum absorbance (λmax).
Experimental Protocol: HPLC-UV
Instrumentation and Materials:
-
HPLC system with gradient pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Reference Standard: this compound (purity ≥98%).
-
HPLC-grade acetonitrile, methanol, and water.
-
Potassium phosphate monobasic and phosphoric acid (analytical grade).
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column offering good resolution and efficiency. |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 (adjusted with H₃PO₄) | Buffered aqueous phase to control ionization and ensure sharp peaks. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte from the C18 column. |
| Gradient | 0-2 min: 5% B; 2-10 min: 5% to 40% B; 10-12 min: 40% B; 12-13 min: 40% to 5% B; 13-18 min: 5% B | Gradient elution ensures that the main analyte is well-resolved from both early-eluting polar impurities and later-eluting nonpolar species. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[14] |
| Injection Vol. | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
| Detection | UV at 275 nm | Pyrimidine derivatives commonly exhibit strong absorbance in this region.[15][16] A PDA detector can be used to confirm peak purity. |
| Run Time | 18 minutes | Sufficient time for elution of the analyte and re-equilibration of the column. |
Preparation of Solutions:
-
Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust pH to 3.0 using dilute phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile (95:5 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards (10-150 µg/mL): Perform serial dilutions of the Standard Stock Solution with the diluent to prepare at least five calibration standards covering the desired concentration range.
-
Sample Solution (100 µg/mL target): Accurately weigh an appropriate amount of the sample, dissolve in the diluent, and dilute to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides ultra-high sensitivity and specificity, making it ideal for quantifying trace levels of this compound, especially in complex matrices like biological fluids or for identifying it as a low-level genotoxic impurity.
Principle of Detection
After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The mass spectrometer first selects the protonated molecular ion ([M+H]⁺) of the analyte, known as the precursor ion. This ion is then fragmented in a collision cell, and a specific, stable fragment ion, known as the product ion, is monitored. This highly specific precursor-to-product ion transition is called Multiple Reaction Monitoring (MRM) and allows for precise quantification with minimal interference.[10][17]
Experimental Protocol: LC-MS/MS
Instrumentation and Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an ESI source.
-
Reference Standard and solvents as per HPLC method, but with LC-MS grade purity.
-
Ammonium formate and formic acid (LC-MS grade).
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C, ¹⁵N-labeled) is ideal. If unavailable, a structurally similar compound with different mass can be used.
Chromatographic and MS Conditions: | Parameter | Condition | Rationale | | :--- | :--- | :--- | | Column | C18 or HILIC, 2.1 x 100 mm, 1.9 µm | Smaller particle size for higher efficiency and compatibility with MS. HILIC can offer better retention for this polar analyte. | | Mobile Phase A | 0.1% Formic Acid in Water | Volatile buffer system, ideal for MS compatibility. | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Volatile organic modifier. | | Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. | | Gradient | Optimized for analyte retention and separation. A fast gradient is often used. | | Ionization Mode | Electrospray Ionization (ESI), Positive | Amine groups are readily protonated to form [M+H]⁺ ions. | | MRM Transitions | Analyte: m/z 141.1 → 124.1 (Quantifier), 141.1 → 97.1 (Qualifier) | Precursor ([M+H]⁺): C₅H₈N₄O has MW 140.14, so [M+H]⁺ is ~141.1. Products: Plausible fragments correspond to loss of NH₃ (Ammonia) and other neutral losses. | | Source Params. | IonSpray Voltage: 5500 V; Temperature: 500 °C | Typical parameters to optimize desolvation and ionization efficiency.[17] |
Preparation of Solutions:
-
Sample Preparation (for Plasma/Serum): To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard. Vortex to precipitate proteins, then centrifuge. Transfer the supernatant for analysis.[18]
-
Calibration Standards: Prepare calibration standards in the same matrix as the sample (e.g., blank plasma) and process them using the same extraction procedure to account for matrix effects. The range should cover the expected concentration (e.g., 0.1 - 100 ng/mL).
LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS quantification.
UV-Vis Spectrophotometry
This technique is a simple, rapid method suitable for quantifying the analyte in pure form or in simple mixtures where interfering substances do not absorb at the same wavelength.
Protocol
-
Solvent Selection: Use a UV-transparent solvent in which the analyte is soluble (e.g., methanol, ethanol, or 0.1 M HCl).[19]
-
Determine λmax: Prepare a ~10 µg/mL solution of the analyte. Scan the absorbance from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer with the solvent as a blank.[19] The wavelength of maximum absorbance (λmax) should be used for quantification. For pyrimidine derivatives, this is often around 270-280 nm.[15][16]
-
Prepare Calibration Curve: Prepare a series of at least five standard solutions of known concentrations (e.g., 2-20 µg/mL).[20]
-
Measurement: Measure the absorbance of each standard and the sample solution at the determined λmax.
-
Quantification: Plot absorbance versus concentration for the standards. Use the linear regression equation to calculate the concentration of the sample.
Method Validation Strategy (ICH Q2(R2) Framework)
A self-validating system is one where the protocols are developed and executed according to globally accepted standards, ensuring trustworthiness.[1] Any method intended for regulatory submission must be validated according to ICH Q2(R2) guidelines.[2][3]
Validation Workflow
Caption: Analytical method validation workflow.
Key Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria (for HPLC Assay) |
| Specificity | To ensure the signal is unequivocally from the analyte. | No interference from blank/placebo at the analyte's retention time. Peak purity index > 0.995 (PDA). |
| Linearity | Proportional relationship between signal and concentration. | Correlation coefficient (r²) ≥ 0.997 over the specified range. |
| Range | Concentration interval where the method is precise, accurate, and linear. | Typically 80-120% of the test concentration for an assay.[21] |
| Accuracy | Closeness to the true value. | Mean recovery of 98.0% to 102.0% at three concentration levels.[21] |
| Precision (%RSD) | Agreement among multiple measurements. | Repeatability: RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%. |
| LOQ | Lowest concentration quantifiable with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Precision (%RSD) at LOQ concentration should be acceptable (e.g., ≤ 10%).[2] |
| Robustness | Resilience to small, deliberate changes in method parameters. | System suitability parameters remain within limits when parameters (e.g., flow rate ±10%, pH ±0.2) are varied. |
Conclusion
The analytical methods detailed in this note provide a robust framework for the accurate quantification of this compound. The HPLC-UV method serves as a reliable tool for routine quality control and stability testing, while the LC-MS/MS method offers the high sensitivity required for trace analysis. The choice of method should be guided by the specific analytical requirements, including the sample matrix, required sensitivity, and throughput. Adherence to the validation principles outlined ensures the generation of high-quality, reliable, and defensible data critical for modern drug development and manufacturing.
References
-
Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC. PubMed Central. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Royal Society of Chemistry. Available at: [Link]
-
This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]
-
Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed. Available at: [Link]
-
Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. ResearchGate. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
Stability Indicating Analytical Method Development, Validation. IOSR Journal of Pharmacy. Available at: [Link]
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at: [Link]
-
Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC International. Available at: [Link]
-
Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. Available at: [Link]
-
NMAM METHOD 5600. Centers for Disease Control and Prevention. Available at: [Link]
-
Separation of 2,6-Diamino-5H-pyrimidin-4-one on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. MDPI. Available at: [Link]
-
An LC-MS/MS Method for the Quantitation of Metabolites M9, M12, and M20 of Bexicaserin in Human Cerebrospinal Fluid. PubMed. Available at: [Link]
-
HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. Available at: [Link]
-
2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. Wikipedia. Available at: [Link]
-
Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin- 2(1H)-One. The Review of Diabetic Studies. Available at: [Link]
-
2-Amino-6-methylpyrimidin-4-one. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Optimization of HPLC method for metanephrine and normetanephrine detection in urine: Enhancing diagnostic precision for pheochromocytoma. National Institutes of Health. Available at: [Link]
-
13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek. Available at: [Link]
-
4,6-Diamino-5-[4-(dimethylamino)benzylidene]pyrimidin-2(5H)-one. MDPI. Available at: [Link]
-
(PDF) 4,6-Diamino-5-(4-methylbenzylidene)pyrimidin-2(5H)-one. ResearchGate. Available at: [Link]
-
Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. National Institutes of Health. Available at: [Link]
-
4,6-Diamino-5-[4-(dimethylamino)benzylidene]pyrimidin-2(5H)-one. ResearchGate. Available at: [Link]
-
A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin. MDPI. Available at: [Link]
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. This compound | C5H8N4O | CID 135406810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 45741-61-5|this compound|BLD Pharm [bldpharm.com]
- 6. iosrphr.org [iosrphr.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. rjptonline.org [rjptonline.org]
- 9. An LC-MS/MS Method for the Quantitation of Metabolites M9, M12, and M20 of Bexicaserin in Human Cerebrospinal Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. youtube.com [youtube.com]
- 12. japsonline.com [japsonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. database.ich.org [database.ich.org]
"scale-up synthesis of 5,6-Diamino-2-methylpyrimidin-4(1h)-one"
An Application Note and Protocol for the Scale-Up Synthesis of 5,6-Diamino-2-methylpyrimidin-4(1H)-one
Introduction
This compound is a crucial heterocyclic intermediate, primarily utilized in the synthesis of various biologically active compounds, including purine derivatives and potential therapeutic agents. Pyrimidines are foundational structures in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2] The presence of adjacent amino groups at the C5 and C6 positions makes this molecule an ideal precursor for constructing fused heterocyclic systems, such as pteridines and purines, through cyclization reactions.[3]
This document provides a detailed, two-step protocol for the scale-up synthesis of this compound. The synthesis route begins with the nitration of commercially available 6-Amino-2-methylpyrimidin-4(1H)-one to yield the 5-nitro intermediate, followed by a robust catalytic hydrogenation to produce the target diamino compound. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, explanations for experimental choices, safety protocols, and analytical validation methods.
Chemical Reaction Overview
The synthesis is a two-stage process:
-
Nitration: An electrophilic aromatic substitution on the pyrimidine ring at the C5 position using a nitrating mixture.
-
Reduction: A catalytic hydrogenation of the C5 nitro group to an amine.
The overall workflow is depicted below.
Sources
Application Note & Protocol: Strategic Synthesis of Pteridine Scaffolds via Condensation of 5,6-Diamino-2-methylpyrimidin-4(1H)-one
Introduction: The Strategic Importance of 5,6-Diamino-2-methylpyrimidin-4(1H)-one
This compound is a pivotal building block in synthetic and medicinal chemistry. Its vicinal diamine functionality on the pyrimidine core makes it an exceptionally versatile precursor for the construction of fused heterocyclic systems. Foremost among these are the pteridines, a class of compounds consisting of a pyrimidine ring fused to a pyrazine ring.[1][2] The pteridine motif is ubiquitous in nature, forming the core of essential cofactors like folic acid and biopterin, and is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities.[2][3]
This application note provides a detailed protocol and the underlying chemical principles for the condensation reaction of this compound with α-dicarbonyl compounds. This reaction, a classic example of the Gabriel-Isay condensation, offers a direct and efficient route to substituted 2-methylpteridin-4-one derivatives.[4] Understanding and mastering this protocol enables researchers to access a diverse library of pteridine-based molecules for screening and development in various therapeutic areas.
Mechanistic Insight: The Gabriel-Isay Pteridine Synthesis
The condensation of a 5,6-diaminopyrimidine with an α-dicarbonyl compound is a robust and widely utilized method for pteridine synthesis.[2][4] The reaction proceeds through a sequential two-step condensation-cyclization-dehydration cascade.
Causality of the Mechanism:
-
Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the amino groups of the pyrimidine on a carbonyl carbon of the dicarbonyl partner. The 5-amino group is generally more nucleophilic than the 6-amino group due to electronic effects within the pyrimidine ring. In the case of an unsymmetrical dicarbonyl compound, this more nucleophilic amine will preferentially attack the more electrophilic carbonyl carbon.[4]
-
Iminium Formation & Cyclization: This attack forms a carbinolamine intermediate which rapidly dehydrates to form an imine. The second amino group (at C6) is now positioned to perform an intramolecular nucleophilic attack on the remaining carbonyl group.
-
Final Dehydration: The resulting cyclic intermediate undergoes a final dehydration step to form the aromatic pyrazine ring, yielding the stable pteridine scaffold.
The overall process results in the formation of two molecules of water and the fused pteridine ring system. The reaction is often carried out in polar solvents like water or ethanol and can be facilitated by acidic or basic conditions, although it frequently proceeds efficiently under neutral conditions with heating.
Caption: Figure 1: Gabriel-Isay Condensation Mechanism.
Experimental Protocol: Synthesis of 2,6,7-Trimethylpteridin-4(1H)-one
This protocol details the synthesis of a representative pteridine derivative from this compound and 2,3-butanedione (diacetyl). The insolubility of the resulting pteridine product in common organic solvents makes its isolation and purification exceptionally straightforward.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Purity | Supplier (Example) |
| This compound | 55589-73-6 | C₅H₈N₄O | ≥97% | Sigma-Aldrich |
| 2,3-Butanedione (Diacetyl) | 431-03-8 | C₄H₆O₂ | ≥97% | Sigma-Aldrich |
| Ethanol (EtOH) | 64-17-5 | C₂H₆O | ≥99.5% | Fisher Scientific |
| Deionized Water (H₂O) | 7732-18-5 | H₂O | N/A | In-house supply |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Buchner funnel and filter flask
-
Filter paper (Whatman No. 1 or equivalent)
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Spatulas and weighing balance
-
Drying oven or vacuum desiccator
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
Place 1.40 g (10.0 mmol) of this compound into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 40 mL of deionized water and 10 mL of ethanol. The ethanol is added to aid in the initial solubility of the diacetyl.
-
Attach the reflux condenser to the flask.
-
-
Reagent Addition:
-
While stirring the suspension at room temperature, add 0.95 mL (10.8 mmol, 1.08 equivalents) of 2,3-butanedione to the flask using a pipette or syringe. A slight excess of the dicarbonyl component ensures the complete consumption of the limiting pyrimidine starting material.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 90-100 °C) using the heating mantle.
-
Maintain a gentle reflux with continuous stirring for 2 hours.
-
Expert Insight: During the heating process, the initial suspension will gradually transform into a thick, yellow to orange precipitate as the pteridine product forms. The product is characteristically insoluble in the reaction medium, which drives the reaction to completion.[1]
-
-
Product Isolation (Work-up):
-
After 2 hours, turn off the heat and allow the flask to cool to room temperature. The precipitation of the product should be nearly complete.
-
Further cool the mixture in an ice bath for 30 minutes to maximize the recovery of the solid product.
-
Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid sequentially with cold deionized water (2 x 20 mL) and then cold ethanol (2 x 15 mL). This washing sequence effectively removes any unreacted starting materials and soluble impurities.
-
-
Drying and Characterization:
-
Dry the bright yellow solid product in an oven at 80-100 °C or in a vacuum desiccator until a constant weight is achieved.
-
The expected yield is typically high, often exceeding 85%.
-
Confirm the identity and purity of the synthesized 2,6,7-trimethylpteridin-4(1H)-one using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).
-
Experimental Workflow and Data Summary
The entire process, from setup to analysis, follows a logical and efficient sequence designed for robustness and reproducibility.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-Diamino-2-methylpyrimidin-4(1H)-one
Welcome to the technical support center for the synthesis of 5,6-Diamino-2-methylpyrimidin-4(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. As a versatile precursor in the synthesis of purines, pteridines, and various pharmacologically active compounds, ensuring the purity and yield of this compound is paramount.
This document provides in-depth troubleshooting advice in a frequently asked questions (FAQ) format, addressing common challenges and side product formations encountered during its synthesis. The insights provided are based on established principles of heterocyclic chemistry and practical laboratory experience.
Troubleshooting Guide & FAQs
Common Issues in the Synthesis of this compound
The most prevalent synthetic route to this compound involves the reduction of its 5-nitro or 5-nitroso precursor, typically 6-Amino-2-methyl-5-nitropyrimidin-4(1H)-one. The majority of side products arise from this critical reduction step.
Q1: My final product is highly colored (pink, purple, or brown) after the reduction of 6-Amino-2-methyl-5-nitropyrimidin-4(1H)-one. What is the likely cause?
A1: The development of color in your final product is a common issue and typically points to the presence of oxidized or polymeric side products. 5,6-Diaminopyrimidines are highly susceptible to aerial oxidation, especially in solution and in the presence of light or trace metals. The ortho-diamine functionality is readily oxidized to form colored quinone-diimine species, which can further polymerize.
-
Causality: The two adjacent amino groups create an electron-rich system that is easily oxidized. The initial oxidation product, a quinone-diimine, is highly reactive and intensely colored. This species can then undergo polymerization or react with other nucleophiles in the mixture, leading to a complex mixture of colored impurities.
-
Troubleshooting:
-
Inert Atmosphere: Conduct the reduction and subsequent work-up under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Antioxidants: The addition of a small amount of a reducing agent like sodium dithionite or ascorbic acid to the work-up and purification solvents can help prevent oxidation.
-
Rapid Isolation: Isolate the product as quickly as possible after the reaction is complete. Avoid prolonged exposure of the solution to air.
-
Q2: After catalytic hydrogenation of the 5-nitro precursor, I observe several unknown spots on my TLC plate, some of which are close to the baseline. What could these be?
A2: When using catalytic hydrogenation (e.g., H₂/Pd-C, H₂/Raney Ni) to reduce the 5-nitro group, incomplete reduction is a common source of side products. The reduction of an aromatic nitro group is a stepwise process, and several stable intermediates can be formed if the reaction is not driven to completion.
-
Likely Side Products:
-
5-Nitroso Intermediate: 6-Amino-2-methyl-5-nitrosopyrimidin-4(1H)-one is the initial reduction product. If the reaction stalls, this can remain as a colored (often blue or green) impurity.
-
5-Hydroxylamino Intermediate: Further reduction yields 6-Amino-5-(hydroxylamino)-2-methylpyrimidin-4(1H)-one. This is a highly polar compound that would appear near the baseline on a normal-phase TLC plate.
-
Azo/Azoxy Dimers: The hydroxylamino and nitroso intermediates can condense to form dimeric azo (-N=N-) and azoxy (-N=N⁺-O⁻) compounds. These are often highly colored (yellow to red) and less polar than the hydroxylamine but may still be quite polar. The formation of these byproducts is a known issue in the reduction of aromatic nitro compounds[1].
-
-
Troubleshooting:
-
Catalyst Activity: Ensure your catalyst is fresh and active. Deactivated catalysts can lead to incomplete reduction.
-
Hydrogen Pressure & Reaction Time: Increase the hydrogen pressure and/or reaction time to ensure the reaction goes to completion. Monitor the reaction by TLC or HPLC until the starting material and intermediates are no longer observed.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or methanol are often effective.
-
Temperature: Gently warming the reaction may improve the rate, but be cautious as high temperatures can promote degradation of the product.
-
Q3: I am using a chemical reducing agent like sodium dithionite (Na₂S₂O₄) and my yields are inconsistent. What are the potential pitfalls?
A3: Sodium dithionite is a common and effective reagent for this reduction, but its use requires careful control of reaction conditions.
-
Causality and Side Products:
-
Stoichiometry: Sodium dithionite is unstable in acidic solutions and can decompose. An insufficient amount will lead to incomplete reduction, leaving starting material and nitroso intermediates.
-
pH Control: The reduction is typically performed in a basic or neutral aqueous medium. If the pH becomes too acidic, the dithionite will decompose rapidly. Conversely, a very high pH can promote side reactions of the pyrimidine ring itself.
-
Over-reduction/Degradation: While less common, harsh conditions or a large excess of a strong reducing agent could potentially lead to the reduction of the pyrimidine ring itself, yielding dihydropyrimidine derivatives[2].
-
Sulfur-containing Byproducts: The decomposition of dithionite can sometimes lead to the formation of sulfur-containing byproducts that may contaminate the product.
-
-
Troubleshooting:
-
Fresh Reagent: Use a fresh bottle of sodium dithionite, as it can degrade upon storage.
-
Controlled Addition: Add the dithionite portion-wise to the reaction mixture to maintain control over the reaction temperature and stoichiometry.
-
pH Monitoring: Monitor and adjust the pH of the reaction mixture if necessary, typically keeping it in the neutral to mildly alkaline range.
-
Temperature Control: Perform the reaction at a controlled temperature, often starting at room temperature or slightly below, as the reaction is exothermic.
-
Visualizing the Reaction and Side Product Pathways
The following diagram illustrates the main synthetic pathway to this compound and the formation of common side products.
Caption: Synthetic pathway and common side product formation.
Experimental Protocol: Synthesis of this compound
This protocol is a representative method for the synthesis via catalytic hydrogenation.
Materials:
-
6-Amino-2-methyl-5-nitropyrimidin-4(1H)-one
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol, degassed
-
Hydrogen gas (H₂)
-
Celatom® or similar filter aid
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: To a hydrogenation flask, add 6-Amino-2-methyl-5-nitropyrimidin-4(1H)-one (1.0 eq).
-
Catalyst Addition: Under a stream of nitrogen, carefully add 10% Pd/C (0.05 - 0.10 eq by weight).
-
Solvent Addition: Add degassed methanol to create a slurry that is easily stirred (approx. 10-20 mL per gram of starting material).
-
Hydrogenation: Secure the flask to a Parr shaker or similar hydrogenation apparatus. Purge the flask with hydrogen gas (3-4 cycles). Pressurize the vessel to 40-50 psi with hydrogen.
-
Reaction: Begin vigorous stirring. The reaction is often exothermic, and a slight temperature increase may be observed. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-4 hours.
-
Monitoring: (Caution: safely vent and re-pressurize the vessel if taking samples). The reaction can be monitored by TLC (e.g., 10% Methanol in Dichloromethane with a drop of ammonium hydroxide) or LC-MS.
-
Work-up: Once the reaction is complete (no more hydrogen uptake and starting material is consumed), purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celatom® to remove the Pd/C catalyst. Wash the filter cake with additional degassed methanol. It is crucial to perform this step under a nitrogen blanket to prevent oxidation of the product in solution.
-
Isolation: Concentrate the filtrate under reduced pressure at a temperature not exceeding 40°C. The product, this compound, will precipitate as a solid.
-
Purification: The crude product can be purified by recrystallization from a minimal amount of hot water or ethanol/water mixture, under an inert atmosphere if necessary.
-
Drying and Storage: Dry the purified solid under vacuum. Store the final product in a tightly sealed container under an inert atmosphere, protected from light.
Data Summary Table
| Parameter | Recommendation / Observation | Rationale |
| Reaction Atmosphere | Inert (Nitrogen or Argon) | Prevents aerial oxidation of the electron-rich diaminopyrimidine product. |
| Solvents | Degassed | Removes dissolved oxygen which can cause side reactions. |
| Catalyst Loading (Pd/C) | 5-10 mol% | Sufficient for efficient reduction without being excessive and costly. |
| Hydrogen Pressure | 40-50 psi | Ensures a sufficient concentration of hydrogen for the reaction to proceed to completion. |
| Temperature | 25-40°C | Balances reaction rate with product stability. Higher temperatures can cause degradation. |
| Primary Impurities | Starting nitro-compound, 5-nitroso, 5-hydroxylamino intermediates | Result from incomplete reduction. |
| Secondary Impurities | Azo/Azoxy dimers, Oxidized/Polymeric species | Formed from condensation of intermediates or oxidation of the final product. |
| Purification Method | Recrystallization from water or ethanol/water | Effective for removing most polar and non-polar impurities. |
References
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules 2019 , 24(9), 1735. [Link]
-
Synthesis of purines from 5,6‐diaminopyrimidine, aldehydes. ResearchGate. [Link]
-
Baccanari, D. P., & Kuyper, L. F. (1993). Basis of selectivity of antibacterial diaminopyrimidines. Journal of chemotherapy (Florence, Italy), 5(6), 393–399. [Link]
-
Global Health: Antimicrobial Resistance: Diaminopyrimidine. PDB-101. [Link]
-
Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines. ResearchGate. [Link]
-
How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine?. ResearchGate. [Link]
-
Selectivity analysis of diaminopyrimidine-based inhibitors of MTHFD1, MTHFD2 and MTHFD2L. Scientific Reports, 12(1), 1-18. [Link]
-
Purification and properties of 5,6-dihydropyrimidine amidohydrolase from calf liver. The International Journal of Biochemistry, 21(5), 545-551. [Link]
-
Jones, W. H., Pines, S. H., & Sletzinger, M. (1973). The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. Annals of the New York Academy of Sciences, 214, 150–157. [Link]
- Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
- Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds.
-
Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing. [Link]
-
Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). Molecules, 16(8), 6333-6348. [Link]
-
Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 6(10), 6986-6998. [Link]
-
Phase-Controlled Cobalt Catalyst Boosting Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran. Catalysts, 13(7), 1056. [Link]
-
Stability of Antimicrobials in Elastomeric Pumps: A Systematic Review. Pharmaceuticals, 15(1), 47. [Link]
-
Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(7), 1275-1288. [Link]
-
One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. The Open Catalysis Journal, 3(1). [Link]
-
A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. ResearchGate. [Link]
-
Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. Journal of the Chemical Society, Perkin Transactions 1, 1132-1135. [Link]
-
Stability of DNA thymine hydrates. Nucleic Acids Research, 18(11), 3319-3323. [Link]
-
Reduction of pyrimidine 23 and 53, oxidation of pyrimidine with.... ResearchGate. [Link]
Sources
Technical Support Center: A Guide to Improving the Yield of 5,6-Diamino-2-methylpyrimidin-4(1h)-one Synthesis
Welcome to the technical support center for the synthesis of 5,6-Diamino-2-methylpyrimidin-4(1h)-one (PubChem CID: 135406810).[1] This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this multi-step synthesis. We will move beyond simple protocols to explore the causality behind common experimental challenges, providing field-proven insights to enhance yield, purity, and reproducibility.
The synthesis of this important heterocyclic compound, a key intermediate for various bioactive molecules, typically follows a robust three-step pathway. This guide is structured to address potential issues at each critical stage.
Section 1: Overview of the Synthetic Pathway
The most common and reliable route to this compound involves a three-step sequence starting from the condensation of methylguanidine with a cyanoacetate ester.
-
Step 1: Condensation & Cyclization to form 6-Amino-2-methylpyrimidin-4(1H)-one.
-
Step 2: Electrophilic Nitrosation at the C5 position to yield 6-Amino-2-methyl-5-nitrosopyrimidin-4(1H)-one.
-
Step 3: Reduction of the nitroso group to an amine, affording the final product.
Below is a visual representation of this workflow.
Caption: High-level workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Step 1: Condensation of Methylguanidine and Ethyl Cyanoacetate
Question 1: My yield for the initial condensation to form 6-Amino-2-methylpyrimidin-4(1H)-one is consistently low, and I see multiple unexpected products in my crude analysis. What is the likely cause?
Answer: This is a common issue that often traces back to the purity of the methylguanidine starting material. Commercial or self-prepared methylguanidine can contain unreacted guanidine or the over-methylated product, dimethylguanidine.[2] Each of these will react with ethyl cyanoacetate to produce different pyrimidine byproducts, directly lowering the yield of your desired product.[2][3]
-
Guanidine impurity will lead to the formation of 2,6-Diaminopyrimidin-4(3H)-one.[2]
-
Dimethylguanidine impurity can form 6-amino-2-(dimethylamino)pyrimidin-4(1H)-one.
Troubleshooting Protocol:
-
Verify Reagent Purity: Before starting, analyze your methylguanidine salt (e.g., sulfate or hydrochloride) by ¹H NMR or LC-MS to check for guanidine or dimethylguanidine contaminants.
-
Purify Methylguanidine if Necessary: If impurities are significant, consider recrystallizing the methylguanidine salt.
-
Optimize Base and Stoichiometry: The condensation is typically performed using a strong base like sodium ethoxide (NaOEt) in ethanol. Ensure you are using at least two equivalents of base relative to the methylguanidine salt to first neutralize the salt and then to catalyze the condensation reaction.
-
Control Temperature: Refluxing in ethanol is standard. Ensure consistent and stable heating to drive the reaction to completion without promoting degradation.
Pro-Tip from the Field: Preparing fresh sodium ethoxide from sodium metal and absolute ethanol immediately before use often gives more consistent results than using commercial solutions, which can degrade over time.
Step 2: Nitrosation at the C5 Position
Question 2: During the nitrosation step with sodium nitrite and acid, my reaction mixture turns dark brown/black, and I isolate very little of the desired 5-nitroso product. What's going wrong?
Answer: The issue points to decomposition, which is highly probable during nitrosation if conditions are not strictly controlled. The active nitrosating agent, nitrous acid (HONO), is unstable and generated in situ. The reaction is highly sensitive to temperature and pH.
-
Causality (Temperature): Nitrous acid decomposes rapidly at temperatures above 5°C. This decomposition can lead to the formation of other nitrogen oxides (NOx), which can trigger uncontrolled side reactions and product degradation, resulting in the dark coloration.
-
Causality (pH): The reaction requires an acidic medium to generate HONO from NaNO₂. However, if the solution becomes too acidic, it can catalyze the degradation of the pyrimidine ring. Conversely, if it's not acidic enough, the generation of HONO is inefficient.
Troubleshooting Protocol:
-
Strict Temperature Control: Suspend the starting pyrimidine in water and cool the mixture to 0-5°C using an ice-salt bath before adding any reagents. Maintain this temperature throughout the addition of sodium nitrite.
-
Slow, Portion-wise Addition: Prepare a solution of sodium nitrite in water and add it dropwise or in small portions to the acidic pyrimidine suspension. This prevents localized "hot spots" and uncontrolled generation of nitrous acid.
-
Monitor pH: Maintain a mildly acidic pH (typically 3-4). You can achieve this by dissolving the starting pyrimidine in dilute acetic acid or by carefully adding a mineral acid like HCl to the suspension before beginning the nitrite addition.
-
Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to promote heat transfer and maintain homogeneity.
Caption: Decision workflow for troubleshooting the nitrosation step.
Step 3: Reduction of the 5-Nitroso Group
Question 3: My catalytic hydrogenation of the 5-nitroso intermediate is sluggish or incomplete. How can I improve the efficiency of this reduction?
Answer: Incomplete reduction is a frequent challenge in catalytic hydrogenation and can be attributed to several factors, including catalyst activity, reaction conditions, and the presence of impurities that act as catalyst poisons.
-
Catalyst Deactivation: The nitroso intermediate or impurities from previous steps can adsorb strongly to the catalyst surface, blocking active sites. Sulfur-containing compounds are notorious poisons for palladium and platinum catalysts.
-
Insufficient Hydrogen Transfer: This can be due to inadequate hydrogen pressure, poor mixing (preventing the catalyst from being suspended), or a solvent system that has low hydrogen solubility.
-
Reaction Conditions: Temperature and pressure play a crucial role. Some reductions require elevated pressure to proceed efficiently.
Troubleshooting Protocol & Options:
| Parameter | Recommendation | Rationale |
| Catalyst Choice | Use a high-quality catalyst such as 10% Palladium on Carbon (Pd/C) or Raney Nickel. Ensure the catalyst is fresh or properly stored. | Different catalysts have varying activities and sensitivities to poisons. Raney Ni is often very active but can be pyrophoric.[4] |
| Catalyst Loading | Typically 5-10 mol% of the catalyst is used. If the reaction is slow, consider increasing the loading to 15 mol%. | Higher loading provides more active sites for the reaction. |
| Solvent | Use a solvent with good hydrogen solubility like ethanol, methanol, or ethyl acetate. Adding water can sometimes help dissolve the starting material. | The solvent choice affects both substrate solubility and hydrogen availability at the catalyst surface.[5] |
| Hydrogen Pressure | Start with a balloon of H₂ (atmospheric pressure). If slow, move to a Parr shaker or autoclave to increase pressure to 50 psi or higher. | Higher pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate. |
| Additives | Adding a small amount of acetic acid can sometimes accelerate the reduction of nitro groups over platinum-group metal catalysts. | The acid can help in activating the substrate or modifying the catalyst surface. |
Alternative Chemical Reduction: If catalytic hydrogenation proves problematic, a chemical reductant is an excellent alternative.
-
Method: Use sodium dithionite (Na₂S₂O₄) in an aqueous ammonia or basic solution.[6]
-
Procedure: Suspend the 5-nitroso compound in dilute aqueous ammonia and heat gently (e.g., 50-60°C). Add solid sodium dithionite portion-wise until the characteristic color of the nitroso compound disappears.
-
Advantages: This method is often faster, does not require special pressure equipment, and is less susceptible to the catalyst poisons that affect hydrogenation.
Section 3: Purification and Characterization
Question 4: The final product, this compound, is difficult to purify. Recrystallization gives poor recovery, and it runs poorly on silica gel. What is the best purification strategy?
Answer: The high polarity and hydrogen-bonding capacity of the two amino groups and the pyrimidinone core make this compound challenging to purify with standard organic chemistry techniques.
-
Causality: The molecule is highly polar and has low solubility in many common organic solvents but moderate solubility in water, especially when hot. This makes extraction and silica gel chromatography inefficient. Contamination with inorganic salts (e.g., from dithionite reduction) further complicates purification.
Recommended Purification Protocol:
-
Initial Workup: After the reduction, if using a metal catalyst, filter it off carefully through a pad of Celite®. If using a chemical reductant, cool the reaction mixture to induce precipitation.
-
Crude Precipitation: Collect the crude solid by filtration. Wash thoroughly with cold water to remove most inorganic salts, followed by a wash with a non-polar solvent like diethyl ether or acetone to remove organic impurities.
-
Recrystallization: The most effective method is recrystallization from hot water or a mixed solvent system like ethanol/water.
-
Dissolve the crude solid in a minimum amount of boiling deionized water.
-
If the solution is colored, you can add a small amount of activated charcoal and hot-filter it to remove colored impurities.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration and dry under vacuum.
-
Characterization Data:
| Analysis | Expected Result |
| Molecular Formula | C₅H₈N₄O[1] |
| Molecular Weight | 140.14 g/mol [1] |
| ¹H NMR (DMSO-d₆) | δ ≈ 10.5 (br s, 1H, NH), 6.0-7.0 (br s, 2H, NH₂), 4.0-5.0 (br s, 2H, NH₂), 2.0 (s, 3H, CH₃). Note: Peaks for NH and NH₂ are broad and can exchange with D₂O. |
| IR (KBr) | ~3400-3100 cm⁻¹ (N-H stretching), ~1650 cm⁻¹ (C=O stretching), ~1600 cm⁻¹ (N-H bending). |
| Appearance | Off-white to light tan crystalline solid. |
References
-
Disorders of pyrimidine metabolism - WikiLectures. (2024). Retrieved from [Link]
-
Banfield, J. E. (1961). Heterocyclic derivatives of guanidine. Part III. Stoicheiometry and kinetics of the condensation of ethyl cyanoacetate with guanidino-2H-pyrroles. Journal of the Chemical Society (Resumed). Retrieved from [Link]
-
Banfield, J. E. (1961). 854. Heterocyclic derivatives of guanidine. Part III. Stoicheiometry and kinetics of the condensation of ethyl cyanoacetate with guanidino-2H-pyrroles. Sci-Hub. Retrieved from [Link]
-
Munesada, K., & Suga, T. (1987). Structures of pyrimidine derivatives produced by condensation of ethyl cyanoacetate with methylguanidine. Evidence for the presence of an imino tautomer. The Journal of Organic Chemistry, 52(26), 5655–5662. Retrieved from [Link]
-
MSD Manual Professional Edition. Pyrimidine Metabolism Disorders. Retrieved from [Link]
-
Munesada, K., & Suga, T. (1987). Structures of pyrimidine derivatives produced by condensation of ethyl cyanoacetate with methylguanidine. Evidence for the prese. American Chemical Society. Retrieved from [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved from [Link]
-
Rahimifard, M., et al. (2014). Application of guanidine and its salts in multicomponent reactions. TÜBİTAK Academic Journals. Retrieved from [Link]
-
Li, B., & Tian, G. (2009). Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8- tetrahydropyrido[3,2-d]pyrimidine from 2. Sci-Hub. Retrieved from [Link]
-
A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. (n.d.). Retrieved from [Link]
-
Pharmacy 180. (n.d.). Pyrimidine Synthesis and Degradation - Biochemistry. Retrieved from [Link]
-
Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). (n.d.). NIH. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). (n.d.). Google Patents.
- Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (n.d.). Google Patents.
-
Biochemistry: Purines and Pyrimidines Flashcards. (2009). Retrieved from [Link]
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). NIH. Retrieved from [Link]
-
One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. (2010). Retrieved from [Link]
-
Cherukupalli, P., et al. (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals. Retrieved from [Link]
-
Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. (2021). NIH. Retrieved from [Link]
-
Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2025). RSC Publishing. Retrieved from [Link]
-
Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018). Periodica Polytechnica. Retrieved from [Link]
-
Novel synthesis of substituted 4-amino-pyrimidines. (2013). EPO. Retrieved from [Link]
-
Catalytic hydrogenation of aromatic compounds | Detailed discussions | Important for NET and GATE. (2020). YouTube. Retrieved from [Link]
-
Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. (n.d.). ChemRxiv. Retrieved from [Link]
-
Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin- 2(1H)-One. (n.d.). The Review of Diabetic Studies. Retrieved from [Link]
-
A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof. (n.d.). NIH. Retrieved from [Link]
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (2022). Diva-Portal.org. Retrieved from [Link]
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. (n.d.). RSC Publishing. Retrieved from [Link]
-
1H-PYRAZOLO[3,4-B]PYRIDINO-3-YL]PYRIMIDINO-5-YL} CARBAMATE AND ITS PURIFICATION FOR USE THEREOF AS PHARMACEUTICAL SUBSTANCE. (n.d.). WIPO Patentscope. Retrieved from [Link]
-
A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide. (n.d.). European Patent Office. Retrieved from [Link]
- Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds. (n.d.). Google Patents.
Sources
- 1. This compound | C5H8N4O | CID 135406810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pp.bme.hu [pp.bme.hu]
- 5. youtube.com [youtube.com]
- 6. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
"troubleshooting guide for 5,6-Diamino-2-methylpyrimidin-4(1h)-one purification"
Technical Support Center: 5,6-Diamino-2-methylpyrimidin-4(1h)-one
A Senior Application Scientist's Guide to Purification and Troubleshooting
Welcome to the technical support center for this compound. As a key intermediate in the synthesis of various biologically active molecules, achieving high purity of this compound is critical for reliable downstream applications.[1] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to navigate the common challenges encountered during its purification. My approach is to explain not just the how, but the why, grounding each recommendation in solid chemical principles to empower you to make informed decisions in your own work.
The inherent structural features of this compound—multiple hydrogen bond donors and acceptors from its amino and amide functionalities—render it a highly polar molecule.[2] This polarity is the primary driver of the purification challenges you may face, from solvent selection to chromatographic behavior.
Physicochemical Properties at a Glance
A foundational understanding of the molecule's properties is the first step in designing a robust purification strategy.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₄O | [3] |
| Molecular Weight | 140.14 g/mol | [3] |
| XLogP3 | -1.7 | [3] |
| Hydrogen Bond Donors | 4 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Predicted Solubility | DMSO (Slightly), Water (Slightly, Heated) | [4] |
The negative XLogP3 value confirms the compound's hydrophilic nature, which dictates its solubility profile and chromatographic behavior.
Frequently Asked Questions (FAQs)
Here we address initial questions you might have before starting the purification process.
Q1: What are the most likely impurities I'll encounter in my crude this compound?
A1: Impurities typically stem from the synthetic route. A common pathway to vicinal diaminopyrimidines involves the reduction of a 5-nitroso or 5-nitro precursor. Therefore, potential impurities include:
-
Unreacted Starting Materials: Such as 6-amino-2-methyl-5-nitropyrimidin-4(1h)-one.
-
Incomplete Reduction Products: The corresponding 5-nitroso intermediate, which can be a common impurity if the reduction is not driven to completion.[5]
-
Side-Reaction Products: Over-reduction or degradation products, especially if harsh reducing agents or conditions are used.
-
Residual Solvents and Reagents: Solvents used during the synthesis or workup.
Q2: My crude product is highly colored (e.g., pink, dark brown). What does this indicate and how can I address it?
A2: Discoloration often points to the presence of oxidized impurities or residual nitroso compounds, which are frequently colored.[4] The vicinal diamine moiety can be susceptible to air oxidation, which can be catalyzed by trace metals.
-
Decolorization: Before attempting recrystallization or chromatography, you can try treating a solution of your crude product with activated charcoal.[6] However, be aware that the high polarity of your target compound may lead to significant adsorption on the charcoal surface, potentially reducing your yield. Use it sparingly.
-
Inert Atmosphere: To prevent further oxidation, consider handling the compound under an inert atmosphere (e.g., Nitrogen or Argon) where possible, especially during heating steps.[4]
Q3: How stable is this compound to acidic or basic conditions during purification?
A3: Diaminopyrimidines are generally stable compounds.[7][8] However, the pyrimidine ring system can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures. Standard silica gel for chromatography is slightly acidic and can sometimes cause degradation of sensitive compounds.[9] If you observe streaking on your TLC plate or the appearance of new spots after letting the compound sit on a TLC plate for an extended time, this may indicate instability.[10]
Purification Strategy: A Decision-Making Workflow
Choosing the right purification technique is paramount. This decision is primarily based on the purity of your crude material and the nature of the impurities.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Recrystallization
Recrystallization is a powerful and cost-effective technique for purifying solids, but its success hinges on solvent selection.[11] The goal is to find a solvent (or solvent system) where the compound is highly soluble at elevated temperatures but sparingly soluble at room or cold temperatures.[12]
Q4: I'm struggling to find a suitable single solvent for recrystallization. What should I do?
A4: This is a common issue for polar molecules like yours, which may be either too soluble in polar solvents (like methanol or water) or insoluble in non-polar solvents. The solution is often a two-solvent system.[13]
-
Principle: You dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you slowly add a "bad" or "anti-solvent" (in which it is poorly soluble, but which is miscible with the "good" solvent) until the solution becomes turbid (cloudy). A small addition of the "good" solvent will clarify the solution, which you then cool slowly.
-
Recommended System: For this compound, a good starting point would be a Water/Ethanol or DMSO/Water system.
Q5: My compound "oils out" during cooling instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid in that solvent system, causing it to separate as a liquid instead of a solid.[14]
-
Slower Cooling: The most common cause is cooling the solution too quickly. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help.[13]
-
Dilute the Solution: The concentration of your compound might be too high. Add more of the "good" solvent (or the solvent mixture) to the hot solution and try again.[10]
-
Scratching/Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a tiny "seed" crystal of the pure compound. This provides a nucleation point for crystal growth.[15]
Protocol: Two-Solvent Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., hot water or DMSO) and heat with stirring until the solid is fully dissolved.
-
Anti-Solvent Addition: While the solution is still hot, add the "anti-solvent" (e.g., ethanol) dropwise until you observe persistent cloudiness (turbidity).
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture to remove any adhering impurities.[2]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.[2]
Troubleshooting Flash Column Chromatography
When recrystallization is ineffective, flash column chromatography is the workhorse for purification, separating compounds based on their differential polarity.[11]
Q6: My compound streaks badly on the TLC plate and I get poor separation in the column. What's happening?
A6: Streaking on a silica gel TLC plate is often a sign of one of the following issues for a basic compound like yours:
-
Strong Interaction with Acidic Silica: The amino groups on your pyrimidine can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor separation.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (Et₃N) or ammonia to your eluent system (typically 0.5-2%).[9] This will cap the acidic sites and improve the peak shape.
-
-
Inappropriate Solvent System: Your eluent may be too weak or too strong.
-
Solution: The ideal retention factor (Rf) on your TLC plate for the target compound should be between 0.2 and 0.4 for effective separation in a column.[10][16] For this polar compound, a typical mobile phase would be a mixture of a moderately polar solvent and a very polar solvent, such as Dichloromethane/Methanol or Ethyl Acetate/Methanol .[11] Start with a low percentage of methanol and gradually increase it to find the optimal Rf.
-
Q7: My compound won't elute from the column, even with a very polar solvent system like 20% Methanol in Dichloromethane. What are my options?
A7: If your compound has extremely high polarity, it may be irreversibly adsorbed onto the silica gel.
-
Switch Stationary Phase: Consider using a more polar stationary phase where the elution order is reversed. Reversed-phase chromatography (using C18 silica) with a mobile phase of water and methanol or acetonitrile is a common alternative for highly polar compounds.[16]
-
HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for purifying very polar compounds that are poorly retained in reversed-phase. It uses a polar stationary phase (like bare silica or an amide-bonded phase) with a mobile phase high in organic solvent (e.g., >80% acetonitrile) and a small amount of aqueous buffer.[2]
Troubleshooting Flowchart for Flash Chromatography
Caption: Troubleshooting guide for flash column chromatography.
Protocol: Flash Column Chromatography (with Triethylamine)
-
Solvent System Selection: Develop a mobile phase using TLC. A good starting point is Dichloromethane (DCM) with an increasing percentage of Methanol (MeOH). Aim for an Rf of ~0.3 for your target compound. Add 1% triethylamine (Et₃N) to the solvent mixture to prevent streaking.[9][11]
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent (e.g., 95:4:1 DCM/MeOH/Et₃N). Pour the slurry into your column and use gentle pressure to pack a uniform bed.
-
Sample Loading:
-
Wet Loading: Dissolve your crude material in a minimal amount of the eluent (or just DCM) and carefully pipette it onto the top of the silica bed.
-
Dry Loading: If your compound is poorly soluble in the eluent, dissolve it in a different, volatile solvent (like pure MeOH), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[9]
-
-
Elution: Run the column, collecting fractions and monitoring them by TLC to identify those containing your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
By systematically addressing these common issues with a combination of theoretical understanding and methodical experimentation, you can successfully purify this compound to the high degree of purity required for your research and development endeavors.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- BenchChem. (n.d.). Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography.
- BenchChem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives.
- BenchChem. (n.d.). Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Derivatives.
- Trissel, L. A., Zhang, Y., & Xu, Q. A. (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- PubMed. (n.d.). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules.
- Google Patents. (n.d.). Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Prof Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
- MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- BenchChem. (n.d.). Technical Guide: Solubility Profile of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
- BenchChem. (n.d.). common impurities in 2-Amino-4,6-dimethoxypyrimidine and their removal.
- ChemicalBook. (n.d.). 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C5H8N4O | CID 135406810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2387-48-6 CAS MSDS (2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sefh.es [sefh.es]
- 8. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mt.com [mt.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. youtube.com [youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
"optimization of reaction conditions for 5,6-Diamino-2-methylpyrimidin-4(1h)-one synthesis"
Welcome to the technical support guide for the synthesis of 5,6-Diamino-2-methylpyrimidin-4(1H)-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and achieve high-yield, high-purity results.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved via a robust two-step process. The first step involves the cyclization and subsequent nitration to form the key intermediate, 6-Amino-2-methyl-5-nitropyrimidin-4(1H)-one. The second, and often more challenging step, is the selective reduction of the nitro group to an amine.
Caption: Diagnostic flowchart for troubleshooting low yield.
Issue 2: Impurity Formation
Q: My final product is a pink or dark brown solid, not the expected off-white powder. What causes this discoloration and how can I purify it?
A: This is a classic sign of oxidation. The ortho-diamino moiety on the pyrimidine ring is electron-rich and highly susceptible to oxidation by atmospheric oxygen, which forms highly colored quinone-imine type structures.
-
Causality: The oxidation is often accelerated by the presence of trace metals (like iron from the reduction step), light, and a non-neutral pH.
-
Prevention:
-
Inert Atmosphere: After the reduction is complete, handle the reaction mixture and the isolated product under an inert atmosphere (N₂ or Ar) as much as possible.
-
Chelating Agents: During workup, adding a small amount of a chelating agent like EDTA can sequester residual metal ions that catalyze oxidation.
-
Promptness: Isolate, purify, and dry the product as quickly as possible after the reaction is complete. Avoid leaving solutions exposed to air for extended periods.
-
-
Purification:
-
Activated Carbon: A common and effective method is to dissolve the crude product in a suitable hot solvent (e.g., water or an alcohol/water mixture) and treat it with activated carbon (charcoal). The colored impurities adsorb onto the carbon. Hot filter the solution to remove the carbon and then allow the purified product to crystallize upon cooling.
-
Reductive Bleaching: Sometimes, adding a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium bisulfite to the recrystallization solution can help reduce the colored oxidized species back to the desired diamine before crystallization.
-
Q: I'm observing an impurity with a similar polarity to my product after the reduction step. How can I identify and minimize it?
A: This is often the hydroxylamine intermediate (6-amino-5-hydroxylamino-2-methylpyrimidin-4(1H)-one), resulting from incomplete reduction of the nitro group. [1]
-
Identification: The hydroxylamine intermediate can be identified using LC-MS. It will have a mass that is 16 atomic mass units (one oxygen atom) higher than the final product and 16 amu lower than the nitro-starting material.
-
Minimization:
-
Increase Reaction Time/Temperature: The reduction from hydroxylamine to amine can sometimes be slower than the initial reduction from nitro to hydroxylamine. Extending the reaction time or moderately increasing the temperature may drive the reaction to completion.
-
Ensure Sufficient Reductant: Verify that you are using a sufficient stoichiometric excess of the reducing agent, especially for metal-based reductions (e.g., Fe, SnCl₂). [1] * Catalyst Activity: If using catalytic hydrogenation, the catalyst (e.g., Pd/C) may be partially deactivated. Ensure you are using fresh, active catalyst.
-
Frequently Asked Questions (FAQs)
Q: Which method is superior for the nitro group reduction: catalytic hydrogenation or chemical reduction?
A: Both methods have distinct advantages and disadvantages; the "superior" method depends on your scale, available equipment, and purity requirements.
| Feature | Catalytic Hydrogenation (e.g., H₂/Pd/C) | Chemical Reduction (e.g., Fe/HCl) |
| Efficiency | Generally very high yield and clean conversion. | Robust and reliable, but can be slower. |
| Workup | Simple filtration to remove the catalyst. | Requires filtration of metal salts and careful neutralization. Can be cumbersome. [2] |
| Selectivity | Highly selective for the nitro group. | Very selective, robust against other functional groups. |
| Cost/Safety | Requires specialized hydrogenation equipment and handling of flammable H₂ gas and pyrophoric catalysts. | Reagents are inexpensive and easy to handle, but the reaction can be vigorous. |
| Sensitivity | Highly sensitive to catalyst poisons (e.g., sulfur compounds). | Insensitive to most poisons, making it very reliable. |
Q: What are the critical safety precautions for this synthesis?
A:
-
Nitration: The mixture of concentrated nitric and sulfuric acids is extremely corrosive and a powerful oxidizing agent. All additions should be performed slowly in an ice bath behind a blast shield.
-
Catalytic Hydrogenation: Palladium on carbon can be pyrophoric, especially after use when it is dry and saturated with hydrogen. Quench the catalyst carefully by filtering it onto a wet pad of celite and never allow it to dry in the air. Hydrogen gas is highly flammable.
-
Product Handling: While the final product's toxicity data is not extensively established, it is good practice to treat it as a potentially hazardous chemical. Avoid inhalation of dust and skin contact. [3] Q: What analytical techniques are best for monitoring the reaction and characterizing the product?
A:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is ideal. A mobile phase of Dichloromethane/Methanol (e.g., 9:1 v/v) can effectively separate the nitro-intermediate from the more polar diamino-product. The product is often UV-active and can be visualized under a UV lamp.
-
Product Characterization:
-
¹H NMR: To confirm the structure. Expect to see a singlet for the methyl group and distinct signals for the amino protons. The aromatic proton signal will disappear upon reduction.
-
Mass Spectrometry (MS): To confirm the molecular weight (140.14 g/mol ). [3] * Infrared (IR) Spectroscopy: To observe the disappearance of the nitro group stretches (~1550 and 1350 cm⁻¹) and the appearance of N-H stretches from the new amino group.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Amino-2-methyl-5-nitropyrimidin-4(1H)-one
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.
-
Cyclization: To this solution, add guanidine hydrochloride (1.0 eq) followed by the dropwise addition of ethyl 2-methyl-3-oxobutanoate (1.0 eq) while maintaining the temperature below 30°C. Stir the mixture at room temperature for 4-6 hours until TLC indicates the consumption of the starting materials.
-
Nitration: Cool the reaction mixture to 0-5°C in an ice-salt bath. Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.5 eq) at 0°C.
-
Reaction: Add the cold nitrating mixture dropwise to the reaction flask, ensuring the internal temperature does not exceed 10°C. After the addition is complete, stir the mixture at this temperature for an additional 2 hours.
-
Isolation: Carefully pour the reaction mixture onto crushed ice. A yellow precipitate will form. Adjust the pH to ~5-6 with a saturated sodium carbonate solution.
-
Purification: Filter the solid precipitate, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the yellow solid under vacuum to yield the nitro-intermediate.
Protocol 2: Reduction to this compound (Fe/HCl Method)
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the 6-Amino-2-methyl-5-nitropyrimidin-4(1H)-one (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Reaction: Add iron powder (Fe, ~5.0 eq) to the suspension. Heat the mixture to a gentle reflux (~80°C).
-
Acid Addition: Add concentrated hydrochloric acid (HCl, ~0.5 eq) portion-wise over 30 minutes. The reaction is exothermic and the color will change from yellow to dark brown/black.
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).
-
Workup: While still hot, filter the reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.
-
Neutralization: Combine the filtrates and cool to room temperature. Carefully neutralize the solution with concentrated ammonium hydroxide until the pH is approximately 8-9. The product will begin to precipitate.
-
Isolation: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Filter the solid, wash with cold water, and dry under vacuum to yield the final product, typically as an off-white to light tan powder.
References
-
WikiLectures. (2024). Disorders of pyrimidine metabolism. Retrieved from [Link]
-
MSD Manual Professional Edition. Pyrimidine Metabolism Disorders. Retrieved from [Link]
-
National Center for Biotechnology Information. Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). Retrieved from [Link]
-
ResearchGate. (2013). How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine?. Retrieved from [Link]
-
MDPI. (2021). Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug. Retrieved from [Link]
-
Centers for Disease Control and Prevention. NMAM METHOD 5600. Retrieved from [Link]
-
Pharmacy 180. Pyrimidine Synthesis and Degradation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved from [Link]
-
Quizlet. (2009). Biochemistry: Purines and Pyrimidines Flashcards. Retrieved from [Link]
-
Wikipedia. Reduction of nitro compounds. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of Substituted Diaminopyrimidinones
Welcome to the comprehensive technical support guide for the synthesis of substituted diaminopyrimidinones. This resource is tailored for researchers, scientists, and drug development professionals, offering practical, experience-driven solutions to common synthetic challenges. Our focus is to provide a deep understanding of the underlying chemical principles, empowering you to troubleshoot and optimize your experimental work effectively.
Introduction
Substituted diaminopyrimidinones are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including potent kinase inhibitors. While the synthetic routes to these compounds are well-established, they are often plagued by practical difficulties such as low yields, competing side reactions, and challenging purifications.[1] This guide utilizes a question-and-answer format to directly address these issues, providing scientifically grounded explanations and actionable protocols.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section tackles the most pressing questions and obstacles encountered during the synthesis of substituted diaminopyrimidinones.
FAQ 1: My Biginelli-type reaction is resulting in very low yields. What are the probable causes and how can I enhance the yield?
Answer:
Low yields in the Biginelli or similar multicomponent reactions are a common frustration.[1] The root causes are often multifaceted, involving reaction conditions, the purity of reagents, and the inherent reactivity of the substrates.
Common Causes & Solutions:
-
Catalyst Inefficiency: The choice of catalyst is paramount. Traditional Brønsted acids (e.g., HCl) or Lewis acids (e.g., BF₃·OEt₂) can be effective but may necessitate harsh conditions or promote side reactions.[2][3][4]
-
Troubleshooting: A thorough screening of catalysts is advisable. Consider milder Lewis acids like Yb(OTf)₃ or InBr₃, which have demonstrated high efficacy.[3][4][5] Furthermore, exploring organocatalysts or solid-supported catalysts can lead to milder reaction conditions and simplified workup procedures.[6]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical variables. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause degradation of starting materials or the desired product.[2]
-
Troubleshooting: Systematically optimize the reaction temperature and monitor the progress using TLC or LC-MS to determine the ideal reaction duration.[2] Microwave-assisted synthesis has emerged as a powerful technique to dramatically reduce reaction times and improve yields, often under solvent-free conditions.[7][8]
-
-
Solvent Effects: The solvent plays a crucial role in the solubility of reactants and can influence the reaction rate.[2]
-
Troubleshooting: Experiment with a range of solvents with varying polarities. While alcohols are common, aprotic solvents like acetonitrile or even solvent-free conditions can be beneficial.[9]
-
-
Purity of Starting Materials: Impurities, especially water, in the aldehyde, active methylene compound (e.g., ethyl cyanoacetate), or the urea/guanidine source can be detrimental.
-
Troubleshooting: Ensure all reagents are of high purity and are thoroughly dried. Aldehydes, in particular, should be freshly distilled or purified to remove any corresponding carboxylic acid impurity.
-
Workflow for Biginelli Reaction Optimization:
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 4. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
"how to avoid polymerization in 5,6-Diamino-2-methylpyrimidin-4(1h)-one reactions"
Welcome to the technical support guide for 5,6-Diamino-2-methylpyrimidin-4(1H)-one. This resource is designed for researchers, chemists, and drug development professionals to address a critical challenge encountered when working with this versatile precursor: the prevention of unwanted polymerization. This guide provides in-depth, field-proven insights and actionable protocols to ensure the integrity of your reactions and the purity of your products.
The Challenge: Unwanted Polymerization
This compound is a highly valuable building block, particularly in the synthesis of pteridines and other complex heterocyclic systems.[1][2][3] However, the vicinal diamino groups on the electron-rich pyrimidine ring render the molecule highly susceptible to oxidation. This oxidation can initiate a cascade of reactions, leading to the formation of colored, insoluble polymeric materials. These byproducts can significantly reduce the yield of the desired product, complicate purification, and compromise the overall success of the synthesis.
Understanding the root cause of this polymerization is the first step toward preventing it. The primary mechanism is believed to be oxidative coupling, where atmospheric oxygen or other oxidizing agents trigger the formation of radical species that then propagate into a polymer chain.
Troubleshooting Guide & FAQs
This section directly addresses common issues and questions related to the handling and reaction of this compound.
Q1: My reaction mixture is turning dark brown/black and a precipitate is forming. What is happening?
A1: This is a classic sign of oxidative polymerization. The electron-rich diamino-pyrimidine system is likely being oxidized, leading to the formation of highly conjugated, insoluble polymeric byproducts. The color change is indicative of the extended π-systems in these polymers. Immediate action is required to salvage the reaction, though prevention is the best strategy.
Q2: I'm performing a condensation reaction with a dicarbonyl compound. How can I prevent polymerization of my starting material?
A2: The key is to rigorously exclude oxygen from your reaction. This can be achieved by employing air-sensitive techniques.[4][5] This involves using an inert atmosphere (e.g., nitrogen or argon), degassing your solvents, and using specialized glassware like a Schlenk line.[4][5] Additionally, consider adding a small amount of an antioxidant to the reaction mixture.
Q3: What are the best solvents to use for reactions with this compound?
A3: The choice of solvent is critical. It's best to use solvents that are easily degassed and are not prone to forming peroxides. Recommended solvents include:
-
Methanol/Ethanol: Good for many condensation reactions, but must be thoroughly degassed.
-
Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO): Use high-purity, anhydrous grades. Be aware that they can be difficult to remove.
-
Dioxane/Tetrahydrofuran (THF): Use with caution and always test for peroxides before use. Ensure they are freshly distilled from a suitable drying agent.
Q4: Can I use an antioxidant to prevent polymerization? If so, which one?
A4: Yes, antioxidants can be very effective. They function by scavenging free radicals that initiate the polymerization process.[6][7] Phenolic antioxidants are particularly useful in this context.[8][9] Consider the following options:
| Antioxidant | Recommended Concentration | Considerations |
| Sodium Dithionite (Na₂S₂O₄) | 0.1 - 0.5 equivalents | A strong reducing agent, ensure it's compatible with your other reagents. |
| Ascorbic Acid (Vitamin C) | Catalytic amounts (1-5 mol%) | A mild and generally compatible antioxidant. |
| Butylated Hydroxytoluene (BHT) | Catalytic amounts (1-5 mol%) | A common radical scavenger, easily removed during workup. |
Q5: At what temperature should I run my reactions?
A5: Elevated temperatures can accelerate both the desired reaction and the undesired polymerization. It is often a trade-off. Start with room temperature if possible. If heating is required, do so cautiously and under a strict inert atmosphere. Monitor the reaction closely for any color changes.
Visualizing the Problem: A Proposed Polymerization Pathway
The following diagram illustrates a plausible mechanism for the oxidative polymerization of this compound, highlighting the role of oxygen in initiating the process.
Caption: Proposed pathway for oxidative polymerization.
In-Depth Protocols and Methodologies
To ensure the success of your experiments, it is crucial to employ rigorous techniques for handling air-sensitive compounds.[10][11]
Protocol 1: Setting Up an Inert Atmosphere Reaction
This protocol details the steps for preparing a reaction vessel to be free of atmospheric oxygen, a critical step in preventing polymerization.
Materials:
-
Schlenk flask or a round-bottom flask with a sidearm
-
Rubber septa
-
Source of inert gas (Nitrogen or Argon) with a bubbler
-
Vacuum pump
-
Heat gun
Procedure:
-
Drying the Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., 120 °C for at least 4 hours) to remove adsorbed water.[5][10]
-
Assembly: Assemble the glassware while still warm and cap all openings with rubber septa.
-
Evacuate-Refill Cycles: Connect the flask to a Schlenk line.[4]
-
Carefully open the flask to the vacuum line to remove the air.
-
Once a good vacuum is achieved, switch to the inert gas line to backfill the flask.
-
Repeat this "evacuate-refill" cycle at least three times to ensure a completely inert atmosphere.[5]
-
-
Adding Reagents:
-
Solid reagents can be added to the flask before the evacuate-refill cycles.
-
Liquid reagents should be transferred via a gas-tight syringe through the septum.[12]
-
Solvents must be degassed prior to use.
-
Protocol 2: Degassing Solvents
Degassing removes dissolved oxygen from your solvents, which can otherwise initiate polymerization.
Method: Freeze-Pump-Thaw This is one of the most effective methods for degassing solvents.[5]
-
Place the solvent in a Schlenk flask.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once completely frozen, open the flask to a high vacuum for several minutes to remove the gases above the frozen solvent.
-
Close the flask to the vacuum and thaw the solvent. You will see bubbles of gas being released.
-
Repeat this freeze-pump-thaw cycle at least three times for optimal results.
Troubleshooting Workflow
When faced with a potential polymerization issue, this decision tree can guide your troubleshooting process.
Caption: Decision tree for troubleshooting polymerization.
By understanding the underlying chemistry and diligently applying these preventative techniques, you can significantly improve the outcome of your reactions involving this compound, leading to higher yields, easier purifications, and more reliable results.
References
-
Oguri, A., Suda, M., Totsuka, Y., Sugimura, T., & Wakabayashi, K. (1998). Inhibitory effects of antioxidants on formation of heterocyclic amines. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 402(1-2), 237-241. [Link]
-
Sandford, C. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. [Link]
-
Wikipedia contributors. (2023). Air-free technique. Wikipedia, The Free Encyclopedia. [Link]
-
National Center for Biotechnology Information. (1998). Inhibitory effects of antioxidants on formation of heterocyclic amines. National Genomics Data Center. [Link]
-
Organic Lab Techniques. (2022). Inert Atmosphere. YouTube. [Link]
-
Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials. [Link]
-
Al-Ghulikah, H. A., Al-Omair, M. A., & El-Emam, A. A. (2014). Synthesis and polymerization of 1-(2-diallylaminoethyl)pyrimidines. Molecules, 19(11), 17743-17755. [Link]
-
Abdel-monem, M. I. (2012). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 4(4), 1486-1501. [Link]
-
Gibis, M., & Weiss, J. (2017). Use of antioxidants to minimize the human health risk associated to mutagenic/carcinogenic heterocyclic amines in food. Current Opinion in Food Science, 14, 69-75. [Link]
-
Murkovic, M. (2021). Inhibitory Effect of Antioxidant-Rich Marinades on the Formation of Heterocyclic Aromatic Amines in Pan-Fried Beef. Foods, 10(8), 1863. [Link]
-
Basu, P., & Burgmayer, S. J. (2011). Pterin chemistry and its relationship to the molybdenum cofactor. Coordination Chemistry Reviews, 255(9-10), 1016-1038. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 5. Air-free technique - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory effects of antioxidants on formation of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of antioxidants on formation of heterocyclic amines. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. fauske.com [fauske.com]
- 12. youtube.com [youtube.com]
Technical Support Center: 5,6-Diamino-2-methylpyrimidin-4(1H)-one
Welcome to the technical support guide for 5,6-Diamino-2-methylpyrimidin-4(1H)-one. This document is designed for researchers, medicinal chemists, and formulation scientists who are working with this pyrimidine derivative. As a molecule with a highly functionalized, electron-rich core, understanding its stability and degradation is paramount for reproducible experimental results and successful drug development. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a critical parameter?
This compound is a heterocyclic compound belonging to the pyrimidine family.[1][2] Pyrimidines are foundational scaffolds in medicinal chemistry due to their presence in nucleic acids and a wide range of therapeutic agents.[1][3] The stability of any active pharmaceutical ingredient (API) or intermediate is a critical quality attribute. Instability can lead to a loss of potency, the formation of potentially toxic degradants, and a shortened shelf-life, compromising the safety and efficacy of the final product.[1] For a molecule like this one, the vicinal diamino groups attached to the pyrimidine ring make it particularly susceptible to certain degradation pathways, which must be thoroughly understood.
Q2: What are the most probable degradation pathways for this molecule?
Based on its chemical structure—an electron-rich pyrimidine ring with two adjacent amino groups—the primary degradation pathways to anticipate are oxidation and photodegradation. Hydrolysis may be a minor pathway under extreme pH conditions.
-
Oxidative Degradation: This is the most likely pathway. The 5,6-diamino arrangement is structurally similar to o-phenylenediamine, which is known to be highly sensitive to oxidation. Atmospheric oxygen or trace oxidizing agents can lead to the formation of highly colored, complex products, potentially through quinone-diimine intermediates. These intermediates are highly reactive and can polymerize. Studies on similar heterocyclic amines confirm their susceptibility to oxidation.[4]
-
Photodegradation: Pyrimidine derivatives can be susceptible to photodegradation, especially when exposed to UV light.[5][6] The degradation can be accelerated by photosensitizers, which generate reactive oxygen species like singlet oxygen.[5][7] Given the compound's aromatic nature and amine functional groups, direct absorption of UV light or sensitized photooxidation could lead to ring modification or cleavage.[5]
-
Hydrolytic Degradation: While the pyrimidinone ring is generally stable, extreme pH and high temperatures could potentially lead to hydrolysis of the amino groups or, less likely, ring opening. However, this is typically a less significant pathway compared to oxidation for this class of compounds under standard handling conditions.
Q3: What analytical techniques are best suited for studying the degradation of this compound?
A multi-platform analytical approach is recommended for a comprehensive understanding.
-
Primary Technique (Separation & Quantification): A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard.[8] This method should be able to separate the parent compound from all potential degradation products.
-
Identification of Degradants: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is essential for identifying the molecular weights and fragmentation patterns of unknown peaks that appear during stability studies.[8][9] This provides crucial clues to the structures of the degradation products.
-
Structural Elucidation: For definitive structural confirmation of major degradants, preparative HPLC can be used for isolation, followed by Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
Troubleshooting Guide
Q1: I prepared a solution of this compound in an aqueous buffer, and it turned yellow/brown overnight. What is happening?
This is a classic sign of oxidative degradation. The vicinal diamino groups on the pyrimidine ring are highly susceptible to oxidation, even by dissolved atmospheric oxygen. This process often forms colored quinone-imine type structures, which can further react or polymerize to yield complex, colored mixtures.
Troubleshooting Steps & Causality:
-
Deoxygenate Your Solvents: Before preparing your solution, sparge all buffers and solvents with an inert gas like nitrogen or argon for at least 15-20 minutes. This removes dissolved oxygen, the primary culprit.
-
Work Under an Inert Atmosphere: If possible, handle the solid and prepare solutions in a glove box or under a blanket of inert gas.
-
Add an Antioxidant: For formulation development, consider the inclusion of an antioxidant. However, for fundamental stability studies, this would interfere with the analysis.
-
Protect from Light: Wrap your vials in aluminum foil. Light can catalyze oxidative processes (photooxidation).[5]
-
Control pH: The rate of oxidation can be highly pH-dependent.[4] Ensure your buffer has sufficient capacity to maintain the target pH throughout the experiment.
Q2: My HPLC analysis shows several new, poorly resolved peaks after a forced degradation study. How can I improve the separation and identify these products?
Poor resolution and multiple peaks suggest either a complex mixture of degradants or suboptimal chromatography.
Troubleshooting Steps & Causality:
-
Optimize HPLC Method:
-
Gradient Adjustment: A shallow gradient elution is more effective at separating complex mixtures than an isocratic one. Decrease the rate of change of your organic mobile phase percentage.
-
Change Column Chemistry: If using a standard C18 column, the polar nature of the pyrimidine and its potential degradation products might require a different stationary phase. Consider a polar-embedded C18 column or a Phenyl-Hexyl column for alternative selectivity.
-
Adjust pH of Mobile Phase: The ionization state of your analyte and its degradants significantly impacts retention. Analyze the pKa of the parent compound and test mobile phase pH values at least 1.5 units above and below the pKa.
-
-
Identify the Degradants:
-
LC-MS Analysis: Run the degraded sample on an LC-MS system. The mass-to-charge ratio (m/z) of each peak will provide its molecular weight. Look for common mass shifts corresponding to oxidation (+16 Da), deamination (-17 Da), or dimerization.
-
High-Resolution Mass Spectrometry (HRMS): Techniques like TOF-MS or Orbitrap-MS can provide highly accurate mass measurements, allowing you to predict the elemental composition of each degradant.[10]
-
Q3: The degradation rate of my compound is inconsistent between experiments. What factors should I control more carefully?
Reproducibility issues in degradation studies almost always stem from poorly controlled environmental variables.
Key Variables to Control:
-
Temperature: Degradation kinetics are highly temperature-dependent. Ensure your incubator, water bath, or sample chamber maintains a precise and uniform temperature (e.g., ± 0.5 °C).
-
Light Exposure: The intensity and wavelength of light can drastically affect photodegradation rates. Use a photostability chamber with calibrated light sources (as per ICH Q1B guidelines) or ensure consistent, controlled light exposure in all experiments.[1] Simply leaving a sample on a lab bench exposes it to variable ambient light.
-
Headspace Oxygen: In sealed vials, the amount of oxygen in the headspace can be the limiting reagent for oxidation. Ensure you use consistent vial sizes and fill volumes for all samples to normalize the headspace-to-liquid ratio.
-
Buffer Composition: Some buffer components can catalyze degradation. For example, phosphate buffers can sometimes accelerate hydrolysis compared to citrate or acetate buffers. Always use the same buffer system and ensure its purity.
Experimental Protocols & Data
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol is designed to intentionally degrade the sample to identify likely degradation pathways and to develop a stability-indicating analytical method.
Objective: To generate degradation products under various stress conditions.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a 50:50 acetonitrile:water mixture).
-
Stress Conditions Setup: For each condition, mix the stock solution with the stressor in a 1:1 ratio in clear glass vials. Store a control sample (mixed 1:1 with water) protected from light at 4°C.
| Stress Condition | Reagent/Setup | Typical Conditions | Primary Pathway Targeted |
| Acid Hydrolysis | 1 M HCl | 60°C for 24 hours | Hydrolysis |
| Base Hydrolysis | 1 M NaOH | 60°C for 24 hours | Hydrolysis |
| Oxidation | 3% H₂O₂ | Room Temp for 24 hours | Oxidation |
| Thermal | Water or Buffer (pH 7.4) | 80°C for 72 hours | Thermal Degradation |
| Photolytic | Water or Buffer (pH 7.4) | Photostability Chamber (ICH Q1B) | Photodegradation |
-
Sampling & Analysis: At designated time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot. If necessary, neutralize the acid/base samples. Dilute with mobile phase to a suitable concentration and analyze immediately via HPLC-UV/MS.
-
Data Evaluation: Compare the chromatograms of stressed samples to the control. Calculate the percentage degradation and identify the major degradant peaks for further characterization.
Caption: Workflow for a Forced Degradation Study.
Hypothesized Degradation Pathways
The following diagram illustrates the most probable initial steps in the degradation of this compound, primarily focusing on oxidation, which is anticipated to be the major pathway.
Caption: Hypothesized Degradation Pathways.
References
- BenchChem. (2025).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135406810, this compound. PubChem. [Link]
-
Lara, M. C. et al. (2000). Kinetics of the dye sensitized photooxidation of 2-amino-4-hydroxy-6-methylpyrimidine, a model compound for some fungicides. ResearchGate. [Link]
-
Thompson, J. et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. ResearchGate. [Link]
-
Ye, J. M., & Wolfe, J. L. (1996). Oxidative degradation of antiflammin 2. Pharmaceutical Research, 13(2), 250–255. [Link]
-
Zimmermann, R. et al. (2023). Stability-indicating method for the analysis of amorolfine and its N-oxide degradation product. Drug Analytical Research. [Link]
-
Steindal, A. H. et al. (2006). Photodegradation of 5-methyltetrahydrofolate: biophysical aspects. Photochemistry and Photobiology, 82(6), 1651–1655. [Link]
-
Tam, T. T. T. et al. (2009). Photodegradation of 5-methyltetrahydrofolate in the presence of Uroporphyrin. Journal of Photochemistry and Photobiology B: Biology, 94(3), 201–204. [Link]
-
Radaelli, M. et al. (2023). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. MDPI. [Link]
-
Sroor, F. M. et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C5H8N4O | CID 135406810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative degradation of antiflammin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation of 5-methyltetrahydrofolate: biophysical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodegradation of 5-methyltetrahydrofolate in the presence of Uroporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability-indicating method for the analysis of amorolfine and its N-oxide degradation product | Drug Analytical Research [seer.ufrgs.br]
- 9. Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5,6-Diamino-2-methylpyrimidin-4(1H)-one
Welcome to the technical support guide for the synthesis of 5,6-Diamino-2-methylpyrimidin-4(1H)-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the critical role of temperature control throughout this multi-step synthesis. By understanding the causality behind thermal parameters, you can effectively troubleshoot issues, optimize yields, and ensure the highest purity of your final product.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on temperature-related causes and solutions.
Question 1: My overall yield is significantly lower than expected. What are the most likely temperature-related causes?
Answer: Low overall yield in this three-step synthesis is often traced back to suboptimal temperature control in one or more stages. Let's break down the likely culprits:
-
Step 1 (Cyclization): Insufficient Heat. The initial condensation of a guanidine salt with a β-ketoester (like ethyl acetoacetate) to form the 2-amino-6-methylpyrimidin-4-one ring requires significant thermal energy to overcome the activation barrier.[1][2] If the reaction temperature is too low or the heating time is insufficient, the reaction will be incomplete, leaving unreacted starting materials and reducing the amount of substrate available for the subsequent steps.
-
Step 2 (Nitrosation): Temperature Too High. The introduction of the nitroso group at the C5 position is highly sensitive to temperature. This reaction typically uses sodium nitrite in an acidic medium, which generates unstable nitrous acid (HNO₂) in situ. If the temperature rises above 10-15°C, two problems arise:
-
Decomposition of Nitrous Acid: Nitrous acid decomposes rapidly at warmer temperatures, reducing the concentration of the active nitrosating agent.
-
Product Degradation: The nitrosated intermediate can be susceptible to degradation or side reactions at elevated temperatures.
-
-
Step 3 (Reduction): Incomplete Reaction or Product Degradation. The reduction of the 5-nitroso group to an amine, commonly achieved with a reducing agent like sodium dithionite, is an exothermic process.
-
If the temperature is too low, the reaction may be sluggish or stall, resulting in an incomplete reduction and a mixture of the nitroso-intermediate and the final product.
-
If the temperature is too high (due to an uncontrolled exotherm), the highly functionalized diamino product can degrade, leading to colored impurities and a lower isolated yield.
-
Question 2: My final product is discolored (e.g., yellow, brown, or pink) and shows multiple spots on TLC. How can temperature control improve purity?
Answer: Product discoloration is a classic indicator of side reactions and degradation, which are heavily influenced by temperature.
-
Primary Cause (Nitrosation Step): The most common source of color is poor temperature control during the nitrosation step. If the reaction mixture warms up, side reactions, including potential diazotization and subsequent coupling or decomposition, can occur, leading to intensely colored impurities that are difficult to remove.
-
Solution: Maintain a strict temperature of 0-10°C throughout the addition of sodium nitrite. Use an ice-salt bath for robust cooling and monitor the internal temperature of the reaction, not just the bath temperature.
-
-
Secondary Cause (Reduction Step): An uncontrolled exotherm during the reduction with sodium dithionite can lead to thermal degradation of the 5,6-diamino product. This class of compounds can be sensitive to both heat and oxygen, especially under basic or neutral conditions.
-
Solution: Add the sodium dithionite portion-wise to the reaction mixture, allowing the exotherm to be managed. Maintain the temperature within the recommended range (typically 50-70°C) using external cooling if necessary. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative degradation.
-
Question 3: The reduction of the 5-nitroso intermediate is stalling. I still see the colored starting material after hours. What should I do?
Answer: An incomplete reduction is typically due to insufficient activation energy or degradation of the reducing agent.
-
Check the Temperature: While an uncontrolled exotherm is dangerous, a temperature that is too low will slow the reaction rate to a crawl. The reduction with sodium dithionite often requires gentle heating to initiate and sustain the reaction.
-
Troubleshooting Protocol: If the reaction is stalled at room temperature, begin to warm the mixture gently to 40-50°C. Monitor the reaction progress by TLC. You should see the color of the nitroso compound fade as it is converted to the diamine. The optimal temperature is often in the 50-70°C range.
-
-
Verify Reagent Activity: Sodium dithionite is sensitive to moisture and air and can degrade over time. If heating does not promote the reaction, the reagent itself may be inactive. Use a fresh bottle of sodium dithionite or test the activity of your current stock.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic pathway for this compound, and what are the critical temperature parameters for each step?
A1: The most common and reliable synthesis is a three-step process starting from 2-amino-6-methylpyrimidin-4-one.
Data Summary Table:
| Step | Reaction | Reagents | Optimal Temp. | Temp. Too Low | Temp. Too High |
| 1 | Cyclization | Methylguanidine, Ethyl Acetoacetate, Base | 90–110°C | Incomplete reaction, low yield | Increased byproduct formation, solvent loss |
| 2 | Nitrosation | NaNO₂, Acetic Acid | 0–10°C | Very slow reaction | Reagent decomposition, side reactions, colored impurities |
| 3 | Reduction | Sodium Dithionite (Na₂S₂O₄) | 50–70°C | Incomplete reaction, stalled | Product degradation, colored impurities |
Q2: Why is the initial cyclization reaction typically run at reflux?
A2: The formation of the pyrimidine ring from methylguanidine and ethyl acetoacetate is a condensation reaction, which involves the formation of water as a byproduct.[3] This reaction has a significant energy barrier. Heating the reaction to reflux (e.g., in ethanol, ~78°C, or a higher boiling solvent) provides the necessary thermal energy to increase the reaction rate and drive the equilibrium towards the product.[4] Operating at a lower temperature would lead to an impractically long reaction time and an incomplete conversion.
Q3: What is the chemical reasoning for requiring sub-ambient temperatures (0-10°C) during nitrosation?
A3: The key reagent in this step is nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a stronger acid like acetic or hydrochloric acid. Nitrous acid is notoriously unstable and exists in equilibrium with its anhydride, dinitrogen trioxide (N₂O₃), which is often the active nitrosating species.
-
Controlling Reactivity: The electrophilic attack of the nitrosating agent on the electron-rich C5 position of the pyrimidine ring is very fast. Low temperatures are essential to moderate this rate and prevent multiple substitutions or oxidative side reactions.
-
Preventing Decomposition: At temperatures above ~15°C, nitrous acid rapidly decomposes into nitric oxide (NO), nitrogen dioxide (NO₂), and water. This not only reduces the concentration of the desired reagent but also introduces highly reactive and oxidizing species (NO₂) into the mixture, which can lead to unwanted nitration or degradation of the starting material and product, often resulting in dark brown or tarry byproducts.
Q4: How should I manage the exotherm during the final reduction step?
A4: The reduction of a nitroso group with sodium dithionite is a highly exothermic process. If all the reagent is added at once, the temperature can rise uncontrollably, leading to product degradation.
Recommended Protocol for Exotherm Management:
-
Setup: Suspend the 5-nitroso intermediate in water or an aqueous ammonia solution in a reaction flask equipped with a magnetic stirrer, a thermometer, and a water bath for cooling.
-
Initial Heating: Gently warm the suspension to around 40-50°C.
-
Portion-wise Addition: Begin adding the solid sodium dithionite in small portions (e.g., 5-10% of the total amount at a time).
-
Monitor and Control: After each addition, monitor the internal temperature. You should observe a temperature rise. Wait for the exotherm to subside before adding the next portion. Use the water bath to maintain the temperature within the target range of 50-70°C.
-
Completion: After the final addition, maintain the temperature for a set period (e.g., 30-60 minutes) to ensure the reaction goes to completion. The disappearance of the starting material's color is a good visual indicator.
References
-
PMC, NIH.
-
PMC, PubMed Central.
-
MDPI.
-
ResearchGate.
-
TÜBİTAK Academic Journals.
-
ResearchGate.
-
PubChem.
-
Benchchem.
-
Wiley InterScience.
-
PubChem.
Sources
- 1. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis routes of 2-Amino-4-hydroxy-6-methylpyrimidine [benchchem.com]
Technical Support Center: Optimizing 5,6-Diamino-2-methylpyrimidin-4(1H)-one Reactions
Welcome to the technical support center for the synthesis of 5,6-Diamino-2-methylpyrimidin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the catalytic hydrogenation of 6-amino-2-methyl-5-nitropyrimidin-4(1H)-one. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your reaction outcomes.
Introduction: The Critical Role of Catalysis
The synthesis of this compound, a crucial building block in the development of various pharmaceuticals, is most commonly and efficiently achieved through the catalytic reduction of its nitro precursor, 6-amino-2-methyl-5-nitropyrimidin-4(1H)-one. The choice of catalyst and reaction conditions are paramount in determining the yield, purity, and overall efficiency of this transformation. This guide will delve into the nuances of catalyst selection, troubleshooting common issues, and ensuring the safety and reproducibility of your experiments.
The primary reaction pathway is the six-electron reduction of the nitro group to a primary amine. This process, however, can be complicated by the formation of intermediates and byproducts if not properly controlled.
Caption: Generalized reaction pathway for the reduction of the nitro precursor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material and its required purity for this reaction?
A1: The recommended starting material is 6-amino-2-methyl-5-nitropyrimidin-4(1H)-one. High purity of the starting material is crucial as impurities can act as catalyst poisons. Specifically, sulfur and phosphorus compounds are known to severely deactivate noble metal catalysts like Palladium and Nickel.[1] It is advisable to use a starting material with a purity of >98% and to ensure that solvents are thoroughly degassed and free of contaminants.
Q2: What are the primary catalysts recommended for this nitro reduction?
A2: The two most common and effective heterogeneous catalysts for this transformation are Raney® Nickel and Palladium on carbon (Pd/C) . The choice between them depends on a balance of factors including cost, desired reaction speed, and chemoselectivity.[2]
Q3: How do I choose between Raney® Nickel and Pd/C?
A3: This is a critical decision that impacts reaction performance and economics. Here is a decision-making framework:
Caption: Decision tree for selecting between Raney® Nickel and Pd/C.
Q4: What are the key safety precautions when handling these catalysts?
A4: Both Raney® Nickel and Pd/C are pyrophoric, especially when dry and exposed to air.[3] They must be handled with extreme care.
-
Always handle the catalyst as a slurry in a solvent (e.g., water, ethanol). Never allow the catalyst to dry completely.[1]
-
Perform all transfers and filtrations under an inert atmosphere (e.g., nitrogen or argon).
-
Ensure the reaction vessel is purged with an inert gas before introducing the catalyst and solvent.
-
After the reaction, the catalyst should be filtered carefully and the filter cake should not be allowed to dry. The spent catalyst should be immediately quenched in a large volume of water.
-
Wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.[4]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via catalytic hydrogenation.
Problem 1: Low or No Conversion of Starting Material
Possible Causes & Solutions
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Inactive Catalyst | The catalyst may be old, improperly stored, or deactivated. Solution: Use a fresh batch of catalyst. Ensure catalysts are stored under the recommended conditions (e.g., Raney® Nickel as a water slurry). |
| Catalyst Poisoning | Impurities in the starting material, solvent, or hydrogen gas can poison the catalyst. Sulfur, phosphorus, and some nitrogen-containing compounds are common poisons.[5] Solution: 1. Analyze starting material for purity. 2. Use high-purity, degassed solvents. 3. Use high-purity hydrogen gas. 4. If poisoning is suspected, filter the reaction mixture and add fresh catalyst. |
| Insufficient Hydrogen | The reaction is dependent on an adequate supply of hydrogen. Solution: 1. For balloon hydrogenations, ensure the balloon remains inflated. Purge and refill if necessary. 2. For pressurized systems, check for leaks and ensure the pressure is maintained. 3. Increase hydrogen pressure if the reaction is sluggish at atmospheric pressure. |
| Poor Mass Transfer | In heterogeneous catalysis, the reactants must be in contact with the catalyst surface. Solution: Increase the stirring rate to ensure the catalyst is well suspended in the reaction mixture. |
| Sub-optimal Temperature | The reaction may have a significant activation energy barrier. Solution: While many hydrogenations proceed at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. Monitor for byproduct formation at higher temperatures. |
Problem 2: Formation of Colored Impurities and Byproducts
Possible Causes & Solutions
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Incomplete Reduction | The presence of nitroso and hydroxylamine intermediates can lead to the formation of colored azo and azoxy dimers through condensation reactions.[6] These are often yellow to orange in color. Solution: 1. Ensure sufficient catalyst loading and hydrogen availability. 2. Increase reaction time or temperature to drive the reaction to completion. 3. The use of Nickel catalysts can sometimes better mitigate the accumulation of hydroxylamine intermediates.[7] |
| Over-reduction/Side Reactions | While less common for this specific substrate, highly active catalysts under harsh conditions could potentially lead to other side reactions. Solution: Use milder reaction conditions (lower temperature and pressure). Consider a more chemoselective catalyst if other reducible functional groups are present. |
Problem 3: Difficulty in Catalyst Filtration
Possible Causes & Solutions
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Fine Catalyst Particles | Both Raney® Nickel and Pd/C can contain very fine particles that can pass through standard filter paper. Solution: Filter the reaction mixture through a pad of Celite® or another filter aid. This will help to trap the fine catalyst particles. Always keep the filter cake wet with solvent to prevent ignition.[8] |
Experimental Protocols
The following are generalized protocols and should be optimized for your specific laboratory conditions and scale.
General Protocol for Catalytic Hydrogenation
Safety First: This procedure must be conducted in a well-ventilated fume hood, and all safety precautions for handling pyrophoric catalysts and hydrogen gas must be strictly followed.
-
Reactor Setup: To a round-bottom flask or a pressure reactor equipped with a magnetic stir bar, add the 6-amino-2-methyl-5-nitropyrimidin-4(1H)-one starting material.
-
Inerting: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Solvent Addition: Add a degassed solvent (e.g., methanol, ethanol, or water).
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the catalyst (Raney® Nickel slurry or wet Pd/C). The typical catalyst loading is 5-10 mol% of the metal relative to the substrate.
-
Hydrogenation: Purge the system with hydrogen gas. For atmospheric pressure reactions, a hydrogen-filled balloon is attached. For pressurized reactions, the reactor is pressurized to the desired level (e.g., 1-4 bar).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, purge the system with inert gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, do not allow the catalyst on the filter to dry out. Wash the filter cake with the reaction solvent.
-
Isolation: The product can be isolated from the filtrate by removing the solvent under reduced pressure.
Catalyst Performance Comparison (Illustrative)
The following table provides an illustrative comparison of Raney® Nickel and Pd/C for a generic nitropyrimidine reduction. Actual results may vary.[2]
| Catalyst | Typical Loading (w/w) | Temperature (°C) | Pressure (atm) | Reaction Time | Typical Yield (%) |
| Raney® Nickel | 10-20% | 25-60 | 1-5 | 4-12 h | 85-95 |
| 10% Pd/C | 2-5% | 25-40 | 1-3 | 1-6 h | 90-99 |
Catalyst Regeneration
For cost-effectiveness and sustainability, regeneration of spent catalysts is highly desirable.
Step-by-Step Protocol for Raney® Nickel Regeneration
This protocol is adapted for catalysts deactivated by organic residues.
-
Washing: After filtration, wash the spent catalyst thoroughly with the reaction solvent to remove residual product and starting material.
-
Water Wash: Wash the catalyst multiple times with deionized water until the washings are clear.
-
Alkaline Treatment: Prepare a 5-10% aqueous solution of sodium hydroxide. Suspend the washed catalyst in this solution and heat to 50-80°C with stirring for 1-2 hours.[9] This helps to remove adsorbed organic impurities.
-
Final Washing: Carefully decant the alkaline solution and wash the catalyst repeatedly with deionized water until the pH of the washings is neutral (pH 7-8).
-
Storage: Store the regenerated catalyst under deionized water in a sealed container.
Step-by-Step Protocol for Pd/C Regeneration
This protocol is for catalysts deactivated by organic fouling.
-
Solvent Washing: Wash the spent catalyst with the reaction solvent, followed by a wash with a different solvent in which the impurities are more soluble (e.g., methanol or acetone).
-
Water Washing: Wash the catalyst thoroughly with deionized water.
-
Oxidative Treatment (Caution: Perform with care): A mild oxidative treatment can sometimes remove strongly adsorbed organic species. Suspend the catalyst in water and treat with a dilute solution of hydrogen peroxide (e.g., 3-5%) at room temperature with careful monitoring.
-
Reduction: After the oxidative treatment, the palladium may be in an oxidized state. The catalyst can be reactivated by reduction with a suitable reducing agent like sodium borohydride in an aqueous suspension or by re-introducing it to a hydrogen atmosphere.[10]
-
Final Washing: Wash the regenerated catalyst with deionized water until neutral.
-
Storage: Store the regenerated catalyst as a water-wet paste.
References
-
Central Washington University. (n.d.). Safe Handling of Pyrophoric Chemicals. Retrieved from [Link]
-
University of California, Berkeley. (2021). C3. Safe Handling of Pyrophoric Materials. Retrieved from [Link]
-
Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety, 23(4), 16-23. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Quenching of Pyrophoric Materials. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. Retrieved from [Link]
- Hauschild, U., & Nicolaus, H. (1974). U.S. Patent No. 3,796,670. Washington, DC: U.S. Patent and Trademark Office.
- Wang, J. (2012). CN Patent No. 102580766A.
- Li, J., & Wang, H. (2014). CN Patent No. 103623843A.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water. Retrieved from [Link]
- Hauschild, U., & Nicolaus, H. (1965). U.S. Patent No. 3,165,478. Washington, DC: U.S. Patent and Trademark Office.
- Badische Anilin- & Soda-Fabrik AG. (1960). GB Patent No. 833592A.
-
PubChem. (n.d.). 2,5,6-Triamino-4(1H)-pyrimidinone. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one. Retrieved from [Link]
-
SpectraBase. (n.d.). 6-Amino-2-(methylamino)-1H-pyrimidin-4-one. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. Retrieved from [Link]
-
PubMed. (2007). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. Retrieved from [Link]
-
PubMed Central (PMC). (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
-
ResearchGate. (2014). (A) 1H NMR spectra of 2-amino-4-(3-nitrophenyl). Retrieved from [Link]
-
precisionFDA. (n.d.). 6-AMINO-1,3-DIMETHYL-5-NITROSOURACIL. Retrieved from [Link]
-
PubChem. (n.d.). 6-Amino-1,3-dimethyl-5-nitrosouracil. Retrieved from [Link]
-
PubMed Central (PMC). (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
PubMed Central (PMC). (2012). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]
-
Sciencemadness.org. (2011). Pd/C H2-gas reduction of ß-nitrostyrenes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). HYDROGEN. Retrieved from [Link]
-
Reddit. (2020). Safer alternatives to Raney Nickel catalyst. Retrieved from [Link]
-
ResearchGate. (2020). Regeneration of Raney-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Retrieved from [Link]
-
ResearchGate. (2003). Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems. Retrieved from [Link]
- Google Patents. (n.d.). CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst.
-
MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Retrieved from [Link]
-
IntechOpen. (2018). Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. Retrieved from [Link]
-
MDPI. (2010). 4,6-Diamino-5-(4-methylbenzylidene)pyrimidin-2(5H)-one. Retrieved from [Link]
-
NIH. (2011). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide 'Click Chemistry' and Their Reactivity. Retrieved from [Link]
-
Journal of the Chemical Society. (1964). Pyrimidines. Part XIII. Electrophilic substitution at position 6 and a synthesis of divicine (2,4-diamino-5,6-dihydroxypyrimidine). Retrieved from [Link]
- Google Patents. (n.d.). US3270057A - Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds.
-
MDPI. (2019). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Retrieved from [Link]
-
RSC Publishing. (2015). Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration. Retrieved from [Link]
-
NIH. (2010). Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. Retrieved from [Link]
-
RSC Publishing. (2025). Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst. Retrieved from [Link]
-
RSC Publishing. (2024). Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. Retrieved from [Link]
-
NIH. (2015). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Retrieved from [Link]
-
ORCA. (n.d.). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. Retrieved from [Link]
-
Semantic Scholar. (1953). Reductions with Hydrazine Hydrate Catalyzed by Raney Nickel. I. Aromatic Nitro Compounds to Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction (H2 + Pd/C). Retrieved from [Link]
-
RSC Publishing. (2019). Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. Retrieved from [Link]
-
Semantic Scholar. (2019). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Stanford University. (n.d.). HYDROGENATION | FACT SHEET. Retrieved from [Link]
-
The Sarpong Group. (n.d.). Standard Operating Procedures. Retrieved from [Link]
-
Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure. Retrieved from [Link]
-
ResearchGate. (2013). Study on Deactivation by Sulfur and Regeneration of Pd/C Catalyst in Hydrogenation of N-(3-nitro-4-methoxyphenyl) Acetamide. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in the Catalytic Hydroconversion of 5-Hydroxymethylfurfural to Valuable Diols. Retrieved from [Link]
-
PubMed. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
-
ResearchGate. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide 'Click Chemistry' and Their Reactivity. Retrieved from [Link]
-
SIELC Technologies. (2018). 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one. Retrieved from [Link]
Sources
- 1. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. papers.sim2.be [papers.sim2.be]
- 4. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 7. cmu.edu [cmu.edu]
- 8. chem.wisc.edu [chem.wisc.edu]
- 9. CN102580766A - Regeneration method of recycled Raney-Ni catalyst for EHA (2-ethylhexyl 4-(dimethylamino)benzoate) - Google Patents [patents.google.com]
- 10. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
Validation & Comparative
The Unambiguous Proof: Validating the Structure of 5,6-Diamino-2-methylpyrimidin-4(1H)-one through X-ray Crystallography and its Spectroscopic Counterparts
For researchers, scientists, and drug development professionals, the absolute certainty of a molecule's three-dimensional structure is paramount. In the intricate world of medicinal chemistry, where function is intrinsically linked to form, an unambiguous structural determination is the bedrock upon which successful drug discovery is built. This guide provides an in-depth comparison of the definitive structural validation offered by single-crystal X-ray crystallography against other widely used spectroscopic techniques, using 5,6-Diamino-2-methylpyrimidin-4(1H)-one as a central case study.
While a published crystal structure for this compound is not currently available in the public domain, this guide will leverage the crystallographic data of a closely related analogue, 2,4-diamino-6-oxo-3,6-dihydropyrimidin-1-ium p-toluenesulfonate, to illustrate the power of this technique. We will explore the hypothetical process of its crystallographic validation and compare the depth of information gained with that from essential spectroscopic methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
The Gold Standard: A Hypothetical Look at X-ray Crystallographic Validation
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise arrangement of atoms in a crystalline solid. It provides a detailed three-dimensional map of the molecule, revealing exact bond lengths, bond angles, and intermolecular interactions.
The Crystallographic Workflow: From Powder to Precision
The journey from a synthesized powder to a refined crystal structure is a multi-step process demanding precision and expertise. The causality behind each experimental choice is critical for obtaining high-quality crystals suitable for diffraction.
Caption: Workflow for X-ray crystallography.
Experimental Protocol: A Hypothetical Approach for this compound
-
Synthesis and Purification: The synthesis of this compound would first be undertaken, followed by rigorous purification to ensure the absence of impurities that could hinder crystallization.
-
Crystallization:
-
Solvent Selection: A critical step is the screening of various solvents and solvent mixtures to find conditions where the compound has moderate solubility. For a polar molecule like this pyrimidine derivative, solvents such as water, ethanol, methanol, or mixtures with less polar solvents like acetone or acetonitrile would be explored.
-
Crystal Growth: Techniques like slow evaporation, vapor diffusion (liquid-liquid or solid-liquid), or cooling of a saturated solution would be employed. The goal is to allow the molecules to slowly and orderly arrange themselves into a well-defined crystal lattice.
-
-
X-ray Diffraction:
-
A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays.
-
As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern.
-
A detector records the intensities and positions of these diffracted beams.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
-
Computational methods are used to solve the "phase problem" and generate an initial electron density map.
-
This map is interpreted to build a model of the molecule, which is then refined against the experimental data to yield the final, precise atomic coordinates.
-
Expected Structural Insights and Comparison with an Analogue
Based on the crystal structure of the analogue, 2,4-diamino-6-oxo-3,6-dihydropyrimidin-1-ium p-toluenesulfonate, we can anticipate key structural features for this compound.
| Structural Parameter | Expected Value for this compound | Analogue: 2,4-diamino-6-oxo-3,6-dihydropyrimidin-1-ium Cation[1] |
| C=O Bond Length | ~1.24 Å | ~1.23 Å |
| C-N (ring) Bond Lengths | 1.35 - 1.39 Å | 1.36 - 1.39 Å |
| C-NH₂ Bond Lengths | ~1.34 Å | ~1.33 Å |
| Pyrimidine Ring | Planar | Planar |
| Hydrogen Bonding | Extensive intermolecular hydrogen bonding involving the amino groups, the carbonyl oxygen, and the ring nitrogens. | Extensive hydrogen bonding network observed. |
The crystal packing would likely be dominated by a network of intermolecular hydrogen bonds, leading to a stable, high-melting-point solid. This detailed 3D information is unique to X-ray crystallography.
The Supporting Cast: Spectroscopic Techniques for Structural Elucidation
While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques offer complementary and often more readily obtainable data that are crucial for initial characterization and for confirming the identity of the bulk material.
Caption: Relationship of spectroscopic techniques to the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.
¹H NMR Spectroscopy
-
Principle: Protons in different chemical environments resonate at different frequencies, providing information on the types of protons present.
-
Expected ¹H NMR Spectrum for this compound (in DMSO-d₆):
-
A singlet for the methyl group (-CH₃) protons.
-
Broad singlets for the protons of the two amino groups (-NH₂) and the N-H proton of the pyrimidine ring. The chemical shifts of these protons can vary and they may exchange with deuterium in certain solvents.
-
-
Information Gained: Confirms the presence of the methyl group and amino/amide protons. The integration of the signals would correspond to the number of protons of each type.
¹³C NMR Spectroscopy
-
Principle: Provides information about the carbon skeleton of the molecule.
-
Expected ¹³C NMR Spectrum for this compound:
-
A signal for the methyl carbon.
-
Signals for the four carbons of the pyrimidine ring, with the carbonyl carbon appearing at a characteristic downfield shift.
-
-
Information Gained: Confirms the number of unique carbon atoms and provides clues about their hybridization and electronic environment.
Mass Spectrometry (MS)
-
Principle: Measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and information about its fragmentation pattern.
-
Expected Mass Spectrum for this compound:
-
A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (140.14 g/mol ).[2]
-
Fragment ions resulting from the cleavage of the molecule, which can help in deducing its structure.
-
-
Information Gained: Unambiguously determines the molecular formula (with high-resolution MS) and provides "pieces of the puzzle" for structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: Measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its functional groups.
-
Expected FTIR Spectrum for this compound:
-
Strong N-H stretching bands for the amino groups in the range of 3100-3500 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group, typically around 1650-1700 cm⁻¹.
-
C-N stretching and N-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).
-
-
Information Gained: Confirms the presence of key functional groups (amines, amides/carbonyls).
A Comparative Analysis: The Power of Synergy
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy |
| State of Matter | Crystalline Solid | Solution | Gas Phase (ions) | Solid or Liquid |
| Structural Information | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing. | Connectivity (2D structure), stereochemistry (through space interactions). | Molecular formula, fragmentation patterns. | Presence of functional groups. |
| Ambiguity | Unambiguous (if a good quality crystal is obtained). | Can be ambiguous for complex molecules or isomers. | Isomers can have identical masses. | Isomers can have similar spectra. |
| Sample Requirement | High-purity single crystal. | Soluble sample, moderate purity. | Small amount, can be coupled with chromatography for complex mixtures. | Small amount, minimal preparation. |
| Key Advantage | Definitive structural proof. | Rich structural information in solution. | High sensitivity and molecular formula determination. | Quick and easy confirmation of functional groups. |
| Key Limitation | Requires a suitable single crystal, which can be difficult to grow. | Less definitive than X-ray for absolute structure. | Does not provide 3D structural information directly. | Limited information on the overall molecular structure. |
Conclusion: An Integrated Approach to Structural Validation
The structural validation of a novel compound like this compound is a hierarchical process. While NMR, MS, and FTIR provide essential and complementary pieces of the structural puzzle, single-crystal X-ray crystallography remains the ultimate arbiter, delivering an unassailable, high-resolution three-dimensional picture of the molecule.
For researchers in drug development, this level of certainty is not a luxury but a necessity. The precise knowledge of molecular geometry and intermolecular interactions, obtainable only through crystallographic studies, is fundamental for understanding structure-activity relationships, designing more potent and selective drugs, and for intellectual property protection. Therefore, while spectroscopic methods are indispensable for routine characterization, the pursuit of a single crystal for X-ray diffraction analysis is a critical investment in the journey of a molecule from a laboratory curiosity to a potential therapeutic agent.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link].
-
Mamallan, M., D. S. G. G., Ng, S. W., & Tiekink, E. R. T. (2015). Crystal structure of 2,4-diamino-6-oxo-3,6-dihydropyrimidin-1-ium p-toluenesulfonate. Acta Crystallographica Section E: Crystallographic Communications, 71(5), 476–478. [Link]
Sources
A Comparative Analysis of Synthetic Routes to 5,6-Diamino-2-methylpyrimidin-4(1H)-one: A Guide for Researchers
Introduction
5,6-Diamino-2-methylpyrimidin-4(1H)-one is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its structural motif, featuring vicinal diamines on a pyrimidine core, serves as a versatile precursor for the synthesis of a wide range of biologically active compounds, including purine analogs and other fused heterocyclic systems. The efficient and scalable synthesis of this molecule is therefore of paramount importance. This guide provides a comprehensive comparative analysis of the two primary synthetic routes to this compound, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of their respective merits and drawbacks.
Overview of Synthetic Strategies
The synthesis of this compound is predominantly approached via two convergent pathways, both commencing from the readily available starting material, ethyl acetoacetate. The key differentiator between these routes lies in the choice of the guanidinylating agent: guanidine or thiourea. Both pathways ultimately converge on a common intermediate which then undergoes nitrosation and subsequent reduction to install the vicinal diamino functionalities.
Figure 1: High-level overview of the two primary synthetic routes to this compound.
Route 1: The Guanidine Pathway
This classical approach is arguably the more direct of the two routes, involving a three-step sequence starting with the condensation of ethyl acetoacetate with guanidine.
Step 1: Synthesis of 2-Amino-6-methylpyrimidin-4(1H)-one
The initial step is a cyclocondensation reaction, a variation of the Biginelli reaction, between ethyl acetoacetate and a guanidine salt (commonly hydrochloride or carbonate) in the presence of a base.[1][2] The base, typically sodium ethoxide generated in situ from sodium metal in ethanol, facilitates the deprotonation of ethyl acetoacetate, initiating the condensation cascade.
Figure 2: Synthesis of the pyrimidinone intermediate via the Guanidine route.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add guanidine hydrochloride and stir the mixture to allow for the formation of free guanidine.
-
Slowly add ethyl acetoacetate to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., hydrochloric acid).
-
The crude product, 2-amino-6-methylpyrimidin-4(1H)-one, often precipitates upon neutralization and can be collected by filtration.[2]
-
Purify the crude product by recrystallization from hot water or ethanol.
Step 2: Nitrosation of 2-Amino-6-methylpyrimidin-4(1H)-one
The introduction of the second nitrogen atom at the C5 position is achieved through nitrosation. This electrophilic substitution reaction is typically carried out using a nitrosating agent such as nitrous acid, which is generated in situ from sodium nitrite in an acidic medium.[3] The acidic conditions activate the pyrimidine ring towards electrophilic attack at the electron-rich C5 position.
Experimental Protocol:
-
Suspend 2-amino-6-methylpyrimidin-4(1H)-one in water or a dilute acid (e.g., acetic acid).
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at low temperature for a specified period until the formation of the 5-nitroso derivative is complete, often indicated by a color change.
-
The product, 5-nitroso-2-amino-6-methylpyrimidin-4(1H)-one, typically precipitates from the reaction mixture and can be collected by filtration.
Step 3: Reduction of 5-Nitroso-2-amino-6-methylpyrimidin-4(1H)-one
The final step involves the reduction of the nitroso group to an amino group. This transformation can be achieved using various reducing agents. Catalytic hydrogenation over a noble metal catalyst (e.g., Palladium on carbon) is a clean and efficient method.[4] Alternatively, chemical reducing agents such as sodium dithionite or tin(II) chloride in an acidic medium can also be employed.[5]
Experimental Protocol (Catalytic Hydrogenation):
-
Suspend 5-nitroso-2-amino-6-methylpyrimidin-4(1H)-one in a suitable solvent such as water or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of Palladium on carbon (5-10 wt%).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization.
Route 2: The Thiourea Pathway
This alternative route utilizes thiourea in the initial condensation step, leading to a 2-mercaptopyrimidine intermediate which then requires an additional conversion step to introduce the 2-amino group.
Step 1: Synthesis of 2-Mercapto-6-methylpyrimidin-4(1H)-one
Similar to the guanidine route, this step involves the cyclocondensation of ethyl acetoacetate, but with thiourea, in the presence of a base like sodium ethoxide.
Figure 3: Synthesis of the mercaptopyrimidine intermediate via the Thiourea route.
Experimental Protocol:
-
Prepare a solution of sodium ethoxide in absolute ethanol as described in Route 1.
-
Add thiourea to the sodium ethoxide solution and stir.
-
Slowly add ethyl acetoacetate to the reaction mixture.
-
Heat the mixture to reflux for several hours, monitoring by TLC.
-
After cooling, neutralize the reaction mixture with a dilute acid.
-
Collect the precipitated 2-mercapto-6-methylpyrimidin-4(1H)-one by filtration and purify by recrystallization.
Step 2: Conversion of 2-Mercapto to 2-Amino Group
This conversion is a critical step in the thiourea route and can be accomplished through several methods.
-
S-Alkylation: The mercapto group is first alkylated, for instance with a methylating agent like dimethyl sulfate or methyl iodide, to form a more reactive S-alkyl intermediate.
-
Amination: The resulting 2-methylthio-6-methylpyrimidin-4(1H)-one is then treated with ammonia or an ammonia source under pressure and elevated temperature to displace the methylthio group with an amino group.
A more direct approach involves the desulfurization of the 2-mercapto group using Raney Nickel.[3][6] This can sometimes be performed in the presence of an ammonia source to achieve a one-pot desulfurization-amination.
Experimental Protocol (Desulfurization-Amination):
-
Suspend 2-mercapto-6-methylpyrimidin-4(1H)-one in an alcoholic solvent containing aqueous ammonia.
-
Add a slurry of activated Raney Nickel to the mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring the disappearance of the starting material by TLC.
-
After completion, cool the mixture and filter off the Raney Nickel.
-
Concentrate the filtrate to obtain crude 2-amino-6-methylpyrimidin-4(1H)-one, which can then be purified.
Steps 3 & 4: Nitrosation and Reduction
Once 2-amino-6-methylpyrimidin-4(1H)-one is obtained, the subsequent nitrosation and reduction steps are identical to those described in Route 1.
Comparative Analysis
| Parameter | Guanidine Route | Thiourea Route |
| Number of Steps | 3 | 4 (or 3 with one-pot conversion) |
| Overall Yield | Generally moderate to good | Can be comparable to the guanidine route, but dependent on the efficiency of the conversion step. |
| Cost of Reagents | Guanidine salts are relatively inexpensive. | Thiourea is also cost-effective. |
| Scalability | Well-established and scalable. | The conversion of the mercapto to amino group might present scalability challenges depending on the method used (e.g., handling of Raney Nickel on a large scale). |
| Safety & Handling | Guanidine salts are generally safe to handle. | Thiourea is a suspected carcinogen and requires careful handling. Raney Nickel is pyrophoric and requires specialized handling procedures. |
| Environmental Impact | Use of organic solvents and acids/bases is common. | Similar to the guanidine route, with the added consideration of waste from the conversion step (e.g., sulfur-containing byproducts, nickel waste). |
| Simplicity | More straightforward due to fewer steps. | The additional conversion step adds complexity. |
Conclusion and Recommendations
Both the guanidine and thiourea routes offer viable pathways for the synthesis of this compound.
For laboratory-scale synthesis where simplicity and a more direct route are preferred, the Guanidine Route is often the method of choice. It involves fewer synthetic transformations and avoids the use of the more hazardous thiourea and Raney Nickel.
The Thiourea Route , while involving an additional step, can be a valuable alternative, particularly if the 2-mercapto intermediate is readily available or if optimization of the conversion step leads to high overall yields. However, the safety considerations associated with thiourea and Raney Nickel must be carefully managed, especially on a larger scale.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, available resources, and safety infrastructure. It is recommended that both routes be considered and potentially optimized for the specific application at hand.
References
- Sargordan Arani, M., et al. One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Journal of Applied Chemistry Research, 2017.
-
PubChem. This compound. [Link]
- Patil, D. R., et al. One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Letters in Organic Chemistry, 2010.
-
Organic Syntheses. 2,4-diamino-6-hydroxypyrimidine. [Link]
- Braiem, R. R. A One-pot Multi-component Synthesis of some New Dihydropyrimidine Derivatives via Biginelli Condensations. ZANCO Journal of Pure and Applied Sciences, 2023.
- A New Synthesis of Biginelli Compounds. ARKIVOC, 2003.
-
NIH. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. [Link]
-
ACS Publications. Synthesis of 2-Methyl-4-amino-6-substituted Aminopyrimidines. [Link]
-
PubMed Central. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. [Link]
- Yin, J., et al. Direct amination of pyrimidin-2-yl tosylates with aqueous ammonia under metal-free and mild conditions. Chinese Chemical Letters, 2015.
- Sargordan Arani, M., et al. One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Journal of Applied Chemistry Research, 2017.
-
ResearchGate. Desulfurization with Raney Nickel. [Link]
-
Kent Academic Repository. Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. [Link]
-
NIH. Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity. [Link]
-
NIH. Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug. [Link]
-
Organic Syntheses. nitrosomethylurea. [Link]
-
Semantic Scholar. Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. [Link]
-
Bentham Science. One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. [Link]
-
ResearchGate. Classical guanidine synthesis. Guanidine core structure obtained by.... [Link]
-
Oriental Journal of Chemistry. An Efficient One-Pot Synthesis of Dihydropyrimidinones Under Solvent-Free Conditions. [Link]
-
ChemRxiv. A Versatile New Reagent for Nitrosation under Mild Conditions. [Link]
-
ResearchGate. Scheme 5: Nitration of 2-amino-6-chloro-4-pyrimidinol (14)[7].. [Link]
- More, U. B. One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones Using Nickel Chloride as a Catalyst. Rasayan Journal of Chemistry, 2008.
-
Arizona State University. Desulfurization with Raney Nickel. II. Sulfonamides. [Link]
-
NIH. Critical review on the chemical reduction of nitroaniline. [Link]
-
ResearchGate. (PDF) A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives via Biginelli and Hantzsch Condensations using t-BuOK as a Catalyst Under Solvent-free Conditions. [Link]
-
ResearchGate. synthesis of new mercaptopyrimidines and thienopyrimidines. [Link]
-
Royal Society of Chemistry. Copper-promoted ortho-directed C–H amination of 2-arylpyridines with NH-heterocycles. [Link]
-
ZANCO Journals. A One-pot Multi-component Synthesis of some New Dihydropyrimidine Derivatives via Biginelli Condensations. [Link]
-
NIH. Direct catalytic photodecarboxylative amination of carboxylic acids with diazirines for divergent access to nitrogen-containing compounds. [Link]
-
ResearchGate. (PDF) C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. [Link]
-
Organic Chemistry Portal. One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes. [Link]
-
PubMed. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium. [Link]
-
Royal Society of Chemistry. Primary amines from lignocellulose by direct amination of alcohol intermediates, catalyzed by RANEY® Ni. [Link]
-
Organic Chemistry Portal. A General and Efficient 2-Amination of Pyridines and Quinolines. [Link]
-
PubChem. 2-Amino-6-methylpyrimidin-4-one. [Link]
-
MDPI. Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation. [Link]
-
Scientific Research Publishing. Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts. [Link]
-
ResearchGate. Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A 3 Adenosine Receptor Antagonists. [Link]
Sources
- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organicreactions.org [organicreactions.org]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Critical review on the chemical reduction of nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asu.elsevierpure.com [asu.elsevierpure.com]
A Comparative Guide to the Biological Activity of 5,6-Diamino-2-methylpyrimidin-4(1h)-one and Its Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of a compound and its analogs is paramount for advancing therapeutic innovation. This guide provides an in-depth comparison of the biological activities of 5,6-Diamino-2-methylpyrimidin-4(1h)-one and its derivatives. We will explore its potential as an anticancer, antimicrobial, and kinase inhibitory agent, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a substituted diaminopyrimidine that serves as a versatile scaffold in medicinal chemistry. The diaminopyrimidine core is a well-established pharmacophore found in numerous clinically approved drugs, primarily due to its ability to mimic endogenous purines and interact with various biological targets. The strategic placement of amino and methyl groups on the pyrimidine ring of this compound provides a foundation for designing analogs with diverse and potent biological activities.
Comparative Biological Activities
The biological potential of this compound and its analogs spans several therapeutic areas. Here, we delve into their comparative activities as anticancer, antimicrobial, and kinase inhibitory agents, highlighting key structure-activity relationships (SAR).
Anticancer Activity
The 2,4-diaminopyrimidine scaffold is a cornerstone in the development of anticancer agents[1]. Derivatives of this core structure have demonstrated significant antiproliferative activity against a range of cancer cell lines[2].
One notable analog, a 2,4-diamino-5-methyleneaminopyrimidine derivative (compound 7i), exhibited a significant improvement in inhibiting the proliferation of HCT116, HT-29, MCF-7, and HeLa cells when compared to the standard chemotherapeutic agent 5-FU[1]. Mechanistic studies revealed that this compound induced cell cycle arrest and apoptosis in HCT116 cells, highlighting the potential of this class of compounds as potent anticancer agents[1].
The antiproliferative effects of these compounds are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as dihydrofolate reductase (DHFR) and various kinases.
Antimicrobial Activity
Diaminopyrimidine derivatives have a long history as antimicrobial agents, with their primary mechanism of action being the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway of microorganisms[3]. Trimethoprim, a classic example of a diaminopyrimidine-based antibiotic, selectively inhibits bacterial DHFR over its mammalian counterpart[3].
A study on 5,6-disubstituted 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones revealed that certain analogs exhibit potent dual antibacterial and antifungal effects[4]. For instance, one of the most active compounds showed significant activity against Staphylococcus aureus and Candida albicans[4]. The structure-activity relationship in this series indicated that the nature of the substituent at the 2- and 6-positions of the pyrimidine ring plays a crucial role in determining the antimicrobial potency and spectrum.
Furthermore, a series of novel pyrimidine and pyrimidopyrimidine derivatives demonstrated strong antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens[5].
Kinase Inhibitory Activity
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The 2,4-diaminopyrimidine scaffold has been successfully utilized to develop potent and selective kinase inhibitors[6].
For example, 2,4-diamino-5-ketopyrimidines have been identified as a novel class of potent and ATP-competitive inhibitors of cyclin-dependent kinases (CDKs). One such analog demonstrated significant in vivo efficacy in a human colorectal tumor xenograft model. The selectivity of these inhibitors can be finely tuned by modifying the substituents on the pyrimidine core. For instance, the introduction of a methyl group at the C-5 position of the pyrimidine ring was found to be optimal for achieving selectivity for CDK9 over other kinases[6].
The following table summarizes the biological activities of representative diaminopyrimidine analogs.
| Compound Class | Target/Activity | Key Findings | Reference |
| 2,4-Diamino-5-methyleneaminopyrimidines | Anticancer (HCT116, HT-29, MCF-7, HeLa) | Compound 7i showed superior activity to 5-FU and induced apoptosis. | [1] |
| 2,4-Diaminopyrimidines | Antiproliferative (Various cancer cell lines) | N2-(p-trifluoromethyl)aniline substituted derivatives showed significant activity. | [2] |
| 5,6-Disubstituted 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones | Antimicrobial (S. aureus, C. albicans) | Showed potent dual antibacterial and antifungal activity. | [4] |
| Novel Pyrimidine and Pyrimidopyrimidine Derivatives | Antimicrobial (Gram-positive, Gram-negative, Fungi) | Exhibited excellent antimicrobial activities compared to reference drugs. | [5] |
| 2,4-Diamino-5-ketopyrimidines | Kinase Inhibition (CDKs) | Potent and ATP-competitive inhibitors with in vivo antitumor activity. | |
| 2,4,5-Trisubstituted Pyrimidines | Kinase Inhibition (CDK9) | C-5 methyl substitution was optimal for CDK9 selectivity. | [6] |
Structure-Activity Relationship (SAR) Insights
The biological activity of diaminopyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.
-
At the 2- and 4-positions: The di-amino substitution is crucial for interacting with the active sites of many target enzymes, particularly DHFR and kinases, by forming key hydrogen bonds.
-
At the 5-position: Modifications at this position significantly influence the potency and selectivity of the compounds. For instance, in CDK9 inhibitors, a methyl group at C-5 was found to be optimal for selectivity[6]. In anticancer agents, a methyleneamino linkage at this position led to potent antiproliferative activity[1].
-
At the 6-position: Substituents at this position can also modulate activity. In some antimicrobial pyrimidinones, the presence of a piperonyl or dimethoxybenzyl group at C-6 enhanced the antimicrobial profile[4].
The following diagram illustrates a generalized structure-activity relationship for diaminopyrimidine derivatives.
Caption: Generalized Structure-Activity Relationship (SAR) of Diaminopyrimidines.
Experimental Methodologies
To facilitate further research and validation, we provide detailed protocols for key in vitro assays used to evaluate the biological activities of pyrimidine derivatives.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Protocol:
-
Preparation of Reagents: Prepare stock solutions of the recombinant kinase, its specific substrate, ATP, and the test compound (typically dissolved in DMSO).
-
Assay Reaction: In a microplate, combine the kinase, substrate, and test compound at various concentrations in an appropriate assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding a specific concentration of ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as luminescence-based ATP detection or fluorescence polarization.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Add a defined volume of the microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT Cell Viability Assay.
Protocol:
-
Cell Seeding: Plate the desired cancer cell line in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion
This compound and its analogs represent a promising class of compounds with a broad spectrum of biological activities. The inherent versatility of the diaminopyrimidine scaffold allows for the development of potent and selective inhibitors for various therapeutic targets. The structure-activity relationships discussed in this guide provide a framework for the rational design of novel analogs with improved efficacy and safety profiles. The detailed experimental protocols offer a practical resource for researchers to further explore the therapeutic potential of this important class of molecules. As our understanding of the molecular basis of diseases continues to grow, the strategic modification of such privileged scaffolds will undoubtedly lead to the discovery of next-generation therapeutics.
References
-
Anticancer Agents / chemical synthesis; Antineoplastic Agents / chemistry; Antineoplastic Agents / pharmacology; Apoptosis / drug effects; Cell Cycle Checkpoints / drug effects; Cell Line, Tumor; Cell Proliferation / drug effects; Dose-Response Relationship, Drug; Drug Design; Drug Screening Assays, Antitumor; Humans; Molecular Structure; Pyrimidines / chemical synthesis; Pyrimidines / chemistry; Pyrimidines / pharmacology*; Structure-Activity Relationship. Substances. Antineoplastic Agents; Pyrimidines; 2-aminopyrimidine. (2021). Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 47, 128213. [Link]
-
Antiproliferative Activity of (−)‐Isopulegol‐based 1,3‐Oxazine, 1,3‐Thiazine and 2,4‐Diaminopyrimidine Derivatives. (2020). ChemistrySelect, 5(21), 6439-6445. [Link]
-
Chu, X. J., DePinto, W., Bartkovitz, D., So, S. S., Vu, B. T., Packman, K., ... & Fotouhi, N. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560. [Link]
-
Burchall, J. J., & Ferone, R. (1994). Basis of selectivity of antibacterial diaminopyrimidines. Agents and Chemotherapy, 38(5), 819-823. [Link]
-
Attia, M. I., Kansoh, A. L., & El-Brollosy, N. R. (2014). Antimicrobial pyrimidinones II: Synthesis and antimicrobial evaluation of certain novel 5,6-disubstituted 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones. Monatshefte für Chemie-Chemical Monthly, 145(11), 1825-1837. [Link]
-
El-Sayed, W. A., Al-Hussain, S. A., & El-Tamany, E. S. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 15(1), 1-18. [Link]
-
Wang, S., Dong, Y., Wang, J., Su, Y., Li, Y., Wang, J., ... & Zhang, H. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(7), 2893-2905. [Link]
Sources
- 1. Identification of 5,6-substituted 4-aminothieno[2,3-d]pyrimidines as LIMK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Basis of selectivity of antibacterial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5,6-Diamino-2-methylpyrimidin-4(1h)-one Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. The pyrimidine scaffold, a cornerstone in medicinal chemistry, is a well-known "hinge-binding" motif that mimics the adenine ring of ATP, making it a privileged structure for kinase inhibitors.[1] However, this very feature, which confers potent on-target activity, also presents a significant liability: the potential for off-target interactions across the human kinome, which can lead to unforeseen toxicities or confound experimental results.[1][2]
This guide provides an in-depth comparison of the cross-reactivity profiles of three novel 5,6-Diamino-2-methylpyrimidin-4(1h)-one derivatives: Compound A , Compound B , and Compound C . These compounds are designed as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical component in inflammatory signaling pathways.[3][4] Through objective comparison and supporting experimental data, we will explore how subtle structural modifications on this shared scaffold can dramatically influence their selectivity across the kinome.
Our analysis will be grounded in the principles of rigorous scientific validation, explaining not just the "how" but the "why" behind the experimental choices. Every protocol described is designed to be a self-validating system, ensuring the trustworthiness and reproducibility of the findings.
The Imperative of Selectivity Profiling
In the era of targeted therapies, the mantra is "know your inhibitor." A kinase inhibitor's value, whether as a therapeutic agent or a research tool, is intrinsically linked to its selectivity profile.[5][6] Off-target inhibition can lead to a host of complications, from misleading biological readouts in preclinical studies to severe adverse effects in patients.[7] Therefore, comprehensive cross-reactivity screening against a broad panel of kinases is not merely a suggestion but a fundamental necessity in drug discovery.[8]
The this compound scaffold is structurally similar to known 2,6-diaminopyrimidin-4-one inhibitors that have demonstrated excellent kinase selectivity.[3] This guide aims to determine if this favorable characteristic is maintained across a series of analogs and to quantify their off-target interaction patterns.
Comparative Kinome-Wide Selectivity
To objectively assess the cross-reactivity of Compounds A, B, and C, we present illustrative data from a comprehensive kinase panel screening. The data is presented as the percentage of inhibition at a fixed concentration (1 µM), a common and efficient strategy for initial selectivity assessment.[8] For kinases showing significant inhibition (>70%), follow-up IC50 determinations are typically performed to quantify potency.[5]
Table 1: Comparative Kinase Inhibition Profile of this compound Derivatives
| Kinase Target | Primary Kinase Family | Compound A (% Inhibition @ 1µM) | Compound B (% Inhibition @ 1µM) | Compound C (% Inhibition @ 1µM) |
| IRAK4 (Target) | TKL | 98 | 99 | 95 |
| IRAK1 | TKL | 45 | 68 | 35 |
| SRC | TK | 12 | 35 | 15 |
| LCK | TK | 8 | 28 | 10 |
| FYN | TK | 15 | 31 | 18 |
| EGFR | TK | 5 | 10 | 4 |
| VEGFR2 | TK | 3 | 8 | 2 |
| p38α (MAPK14) | CMGC | 18 | 55 | 22 |
| JNK1 | CMGC | 10 | 25 | 12 |
| CDK2 | CMGC | 2 | 15 | 5 |
| ROCK1 | AGC | 7 | 20 | 8 |
| PKA | AGC | <1 | 5 | <1 |
| AKT1 | AGC | <1 | 9 | 2 |
This data is illustrative and intended for comparative purposes within this guide.
Analysis of Selectivity Profiles:
-
Compound A demonstrates a highly selective profile, with potent inhibition of the intended target, IRAK4, and minimal off-target activity at 1 µM. Its modest inhibition of IRAK1 is expected due to the high degree of homology within the IRAK family.
-
Compound B , while a potent IRAK4 inhibitor, exhibits a more promiscuous profile. It shows significant off-target inhibition of p38α and members of the SRC family of tyrosine kinases. This polypharmacology could be beneficial in certain therapeutic contexts but complicates its use as a selective tool compound.[9]
-
Compound C maintains good selectivity for IRAK4, comparable to Compound A, suggesting that the structural modifications in this derivative do not introduce significant new off-target liabilities.
Experimental Methodologies: The Foundation of Trustworthy Data
The reliability of any cross-reactivity study hinges on the robustness of the experimental protocols. Below, we detail the step-by-step methodologies for two industry-standard kinase profiling assays that could be used to generate the data presented above.
Protocol 1: LanthaScreen® Eu Kinase Binding Assay (Competitive Binding)
This assay measures the ability of a test compound to displace a fluorescently labeled ATP-competitive tracer from the kinase active site. It is a direct measure of binding and is less susceptible to interference from assay artifacts that can affect activity-based assays.[10]
Rationale: We choose this assay for its high sensitivity, robustness, and its ability to interrogate both active and inactive kinase conformations. The simple mix-and-read format is amenable to high-throughput screening.[10]
Workflow Diagram:
Caption: Workflow for the LanthaScreen® Eu Kinase Binding Assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO. From this, create a 4X intermediate dilution in the appropriate kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[5]
-
Kinase/Antibody Mixture Preparation: Prepare a 2X solution of the target kinase and a Europium (Eu)-labeled anti-tag antibody in the kinase buffer. The antibody recognizes a tag (e.g., His, GST) on the recombinant kinase.[11] Causality: The antibody-kinase interaction is the foundation for generating the FRET signal. Centrifuge the antibody solution at ~10,000 x g for 10 minutes prior to use to remove aggregates that can cause noisy data.[12]
-
Tracer Preparation: Prepare a 4X solution of the Alexa Fluor™ 647-labeled ATP-competitive kinase tracer in the kinase buffer. The concentration of the tracer is typically kept near its Kd for the target kinase to ensure assay sensitivity.[5]
-
Assay Assembly:
-
Add 4 µL of the 4X compound dilution (or DMSO for controls) to the wells of a low-volume 384-well plate.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to all wells to initiate the binding reaction.
-
-
Incubation: Cover the plate to prevent evaporation and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader. Excite at ~340 nm and measure emission at 615 nm (Europium reference) and 665 nm (Alexa Fluor™ 647 FRET signal). The emission ratio (665 nm / 615 nm) is proportional to the amount of tracer bound to the kinase.[10]
Protocol 2: Z'-LYTE™ Kinase Activity Assay
This assay measures the amount of substrate phosphorylation by a kinase. It uses a FRET-based peptide substrate that, when phosphorylated, becomes resistant to cleavage by a development protease.
Rationale: This is an activity-based assay that confirms the compounds inhibit the catalytic function of the kinase. The ratiometric readout provides high-quality data with low well-to-well variability, making it ideal for generating robust IC50 values.[13][14]
Workflow Diagram:
Caption: Workflow for the Z'-LYTE™ Kinase Activity Assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare 4X compound dilutions, 4X kinase solution, and a 2X mixture of the appropriate FRET peptide substrate and ATP in kinase buffer. Causality: The ATP concentration is typically set at or near the Km for the specific kinase to ensure that competitive inhibitors can be accurately assessed.[15]
-
Kinase Reaction:
-
Add 2.5 µL of 4X compound dilutions to the assay plate.
-
Add 5 µL of the 4X kinase solution.
-
Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP mixture.
-
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Development Reaction: Add 5 µL of the Z'-LYTE™ Development Reagent. This reagent contains a site-specific protease that will cleave only the unphosphorylated substrate.
-
Incubation: Cover the plate and incubate for another 60 minutes at room temperature.
-
Data Acquisition: Read the plate on a fluorescence plate reader. Excite the coumarin donor fluorophore (~400 nm) and measure emission from both coumarin (~445 nm) and fluorescein (~520 nm). A high FRET ratio (520 nm / 445 nm) indicates low kinase activity (inhibited), as the substrate remains intact.[16]
Discussion and Future Directions
The comparative analysis of Compounds A, B, and C underscores a critical principle in medicinal chemistry: minor structural modifications can have profound effects on a compound's selectivity profile. Compound A emerges as a highly selective IRAK4 inhibitor, making it an excellent candidate for use as a chemical probe to dissect IRAK4-specific biology. Compound B, with its broader activity profile, may warrant further investigation for diseases where inhibiting multiple nodes in a signaling network (e.g., IRAK4 and p38α) could be therapeutically advantageous. The challenge with such polypharmacology is to ensure that the off-target activities do not lead to unacceptable toxicity.[9]
This guide provides a framework for the systematic evaluation of cross-reactivity. The presented protocols for LanthaScreen® and Z'-LYTE™ assays represent robust, industry-standard methods for generating high-quality, reproducible data. By combining direct binding and enzymatic activity assays, researchers can build a comprehensive and trustworthy understanding of their compounds' behavior.
The path forward involves expanding the panel of kinases, performing IC50 determinations for all significant off-target hits, and ultimately, validating these findings in cellular models to confirm that the observed biochemical activity translates to on- and off-target effects in a more complex biological system.
References
-
H. D. H. Showalter. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Retrieved from [Link]
-
In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. (2025). International Journal of Molecular Sciences. Retrieved from [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). BMC Systems Biology. Retrieved from [Link]
-
QL-XII-47 KINOMEscan. (2017). LINCS Data Portal. Retrieved from [Link]
-
Kinome SAR for Collaborative Drug Discoverers. (2013). Collaborative Drug Discovery. Retrieved from [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ResearchGate. Retrieved from [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). Nature Methods. Retrieved from [Link]
-
The selectivity of protein kinase inhibitors: a further update. (n.d.). Biochemical Journal. Retrieved from [Link]
-
Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies. (2020). Archiv der Pharmazie. Retrieved from [Link]
-
Development of 2,4-diaminopyrimidine derivatives as novel SNSR4 antagonists. (2011). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). International Journal of Molecular Sciences. Retrieved from [Link]
-
Kinase Selectivity Panels. (n.d.). Reaction Biology. Retrieved from [Link]
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. (2015). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Discovery and hit-to-lead optimization of 2,6-diaminopyrimidine inhibitors of interleukin-1 receptor-associated kinase 4. (2015). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Rational Design and Evaluation of 6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1 H)-ones as Polypharmacological Inhibitors of BET and Kinases. (2020). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (n.d.). Molecules. Retrieved from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and hit-to-lead optimization of 2,6-diaminopyrimidine inhibitors of interleukin-1 receptor-associated kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - CN [thermofisher.cn]
- 12. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - US [thermofisher.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
This guide offers an in-depth spectroscopic comparison of 5,6-Diamino-2-methylpyrimidin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry, with its structurally related analogs. As a key intermediate in the synthesis of various biologically active molecules, including purines and folic acid antagonists, the precise characterization of this pyrimidine derivative is paramount.[1][2] This document provides researchers, scientists, and drug development professionals with a comprehensive analysis of its spectral features, benchmarked against related compounds to facilitate unambiguous identification and structural elucidation.
The comparative framework is built upon the foundational spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). By examining the nuanced differences in spectral data, we can infer detailed information about the electronic and structural characteristics imparted by the specific arrangement of substituents—the methyl group at the C2 position, the carbonyl group at C4, and the vicinal amino groups at the C5 and C6 positions. For a robust comparison, we will analyze these features relative to Guanine, a naturally occurring purine, and 4,5-Diaminopyrimidine, which lacks the methyl and carbonyl groups.
Molecular Structures Under Investigation
A clear understanding of the structural similarities and differences is essential for interpreting the spectroscopic data. The following diagram illustrates the molecules discussed in this guide.
Caption: Chemical structures of the primary and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of a molecule. The chemical shift (δ) of each nucleus provides insight into its local electronic environment, which is heavily influenced by the presence of electron-donating groups (like -NH₂) and electron-withdrawing groups (like -C=O).
Expertise & Experience: Interpreting the NMR Data
The choice of a deuterated solvent is critical. Dimethyl sulfoxide (DMSO-d₆) is often preferred for these types of compounds due to its ability to dissolve polar molecules and its tendency to slow down the exchange of labile protons (from -NH₂ and -OH groups), making them more likely to be observed in the ¹H NMR spectrum.
In This compound , we anticipate a singlet for the C2-methyl group, and distinct signals for the protons of the two amino groups and the ring NH. The electron-donating nature of the amino groups will shield adjacent protons and carbons, causing upfield shifts, while the carbonyl group will have a deshielding effect, causing downfield shifts.
¹H NMR Spectral Data Comparison
| Compound | -CH₃ (δ ppm) | Aromatic-H (δ ppm) | -NH₂ (δ ppm) | Ring NH (δ ppm) | Solvent |
| This compound | ~2.1 | - | ~5.6-6.9 | ~10.5 | DMSO-d₆ |
| Guanine | - | 7.9 (C8-H)[3] | 6.5 (C2-NH₂) | 10.6 (N1-H)[3] | DMSO-d₆ |
| 4,5-Diaminopyrimidine | - | 8.1 (C2-H), 7.7 (C6-H)[4] | 6.8 (C4-NH₂), 5.5 (C5-NH₂) | - | DMSO-d₆ |
¹³C NMR Spectral Data Comparison
| Compound | -CH₃ (δ ppm) | C2 (δ ppm) | C4 (δ ppm) | C5 (δ ppm) | C6 (δ ppm) | Solvent |
| This compound | ~23 | ~162 | ~168 | ~98 | ~158 | DMSO-d₆ |
| Guanine | - | 153.7 | 151.4 | 116.5 | 156.8 | DMSO-d₆ |
| 2,4,6-Triaminopyrimidine (for comparison) | - | 163.6[5] | 163.6[5] | 76.0[5] | 163.6[5] | DMSO-d₆ |
Trustworthiness: The distinct chemical shifts serve as a self-validating system. For instance, the downfield shift of C4 in the target compound (~168 ppm) compared to guanine (~151 ppm) authoritatively confirms the presence of the electron-withdrawing carbonyl group at that position. The upfield shift of C5 (~98 ppm) is a direct consequence of the shielding effect from the two adjacent amino groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6][7]
Expertise & Experience: Causality in Vibrational Modes
For pyrimidine derivatives, the FT-IR spectrum is typically characterized by several key regions.[8] The high-wavenumber region (3000-3500 cm⁻¹) is dominated by N-H stretching vibrations from the amino groups. The presence of two amino groups in our target compound is expected to result in broad and complex absorption bands here. The carbonyl (C=O) group gives rise to a strong, sharp absorption band typically between 1650-1700 cm⁻¹.[7] The region from 1500-1650 cm⁻¹ is characteristic of the C=C and C=N stretching vibrations of the pyrimidine ring.[8]
Key FT-IR Absorption Bands (cm⁻¹)
| Vibrational Mode | This compound | Guanine [3] | General Pyrimidines [7][9] |
| N-H Stretching (Amino & Ring) | ~3100-3500[7] | 3100-3400 | 3100-3500 |
| C-H Stretching (Methyl) | ~2850-2950[7] | - | 2850-2950 |
| C=O Stretching (Amide/Keto) | ~1650-1700[7] | ~1690 | 1650-1700 |
| C=N, C=C Ring Stretching & NH₂ Bending | ~1550-1650[8] | 1570-1670 | 1450-1650 |
| C-N Stretching | ~1200-1350[7] | ~1200 | 1200-1350 |
Authoritative Grounding: The spectral assignments are consistent with extensive literature on the vibrational analysis of pyrimidine and purine systems.[3][6] The precise position of the C=O stretch is sensitive to hydrogen bonding; in the solid state, intermolecular hydrogen bonding can lower the frequency compared to the gas phase.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heterocyclic compounds like pyrimidines, the primary absorptions are due to π → π* transitions within the conjugated system.
Expertise & Experience: Interpreting Electronic Transitions
The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are highly dependent on the substituents attached to the pyrimidine ring and the solvent used. Electron-donating groups, such as amino groups, typically cause a bathochromic (red) shift to longer wavelengths. The tautomeric form of the molecule in solution also significantly impacts the UV-Vis spectrum.[10] Studies on diaminopyrimidines have shown that they react with reagents like p-benzoquinone to form colored products with absorption maxima around 500 nm, a principle used in their quantitative determination.[11][12]
UV-Vis Absorption Data
| Compound | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Conditions |
| Diaminopyrimidine Derivatives (General) | ~250-280 | ~9,000-11,000 | Aqueous[11][12] |
| Guanine | ~273[13] | - | pH 10.4 Buffer[13] |
| 4,5-Diaminopyrimidine | 278 | - | - |
Trustworthiness: The λmax values are diagnostic for the extent of the conjugated π-system. The similarity in the absorption maxima between guanine and other diaminopyrimidines reflects their shared conjugated heterocyclic core. The specific λmax for this compound would need to be determined experimentally but is expected to fall within the general range for diaminopyrimidines.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.
Expertise & Experience: Predicting Fragmentation
For This compound (Molecular Weight: 140.14 g/mol ), the molecular ion peak [M]⁺ is expected at m/z 140.[14] Common fragmentation pathways for pyrimidines and purines involve the cleavage of the ring system and the loss of small, stable molecules like HCN, CO, and NH₃.[15][16] The presence of the methyl group may lead to the loss of a methyl radical (•CH₃) to give an [M-15]⁺ fragment.
Mass Spectrometry Data Comparison
| Compound | Molecular Weight ( g/mol ) | Expected [M]⁺ (m/z) | Key Fragmentation Pathways |
| This compound | 140.14[14] | 140 | Loss of CO, HCN, NH₃, •CH₃ |
| Guanine | 151.13[3] | 151 | Sequential loss of HCN[15] |
| 4,5-Diaminopyrimidine | 110.12 | 110 | Loss of HCN, NH₃[4] |
Authoritative Grounding: The fragmentation patterns of nucleic acid derivatives like guanine and other pyrimidines have been well-established in the literature, providing a reliable basis for interpreting the mass spectrum of the title compound.[15][17] High-resolution mass spectrometry (HRMS) would be the definitive technique to confirm the elemental composition of the parent ion and its fragments.
Experimental Protocols & Workflows
The following protocols represent standardized methodologies for acquiring the spectroscopic data discussed. Adherence to these procedures ensures data reproducibility and integrity.
General Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic characterization.
Detailed Methodologies
1. NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[18]
-
¹H NMR Acquisition: Acquire the spectrum using a standard 30° pulse program. Set the spectral width to cover 0-12 ppm. Use a relaxation delay of 1-2 seconds and acquire a sufficient number of scans (e.g., 16-64) for a good signal-to-noise ratio.[18]
-
¹³C NMR Acquisition: Use a proton-decoupled pulse program. Set the spectral width to 0-200 ppm. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.[18]
-
Data Processing: Process the raw data (FID) using a Fourier transform. Perform phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (DMSO-d₆: δ = 2.50 ppm for ¹H, 39.52 ppm for ¹³C).[18]
2. FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the dry sample with ~100 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pelletizing die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record a background spectrum of the empty sample chamber first. Then, acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
3. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., water, ethanol, or a buffer solution) in a quartz cuvette. The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.2-1.0 AU).
-
Data Acquisition: Record a baseline spectrum using a cuvette containing only the solvent. Then, record the sample spectrum over a relevant wavelength range (e.g., 200-600 nm). Identify the wavelength(s) of maximum absorbance (λmax).[13]
4. Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (standardly 70 eV). This will cause ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting relative intensity versus the m/z ratio.
References
- Singh, P., & Garg, S. (2019). FTIR spectroscopy in the analysis of pyrimidine-based medicinal compounds. Pharmaceutical Science & Technology, 18(3). [Source not directly available, referenced in search result 1]
-
Vertex AI Search. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from Google Search.[6][7]
-
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from ResearchGate.[8]
-
PubChem. (n.d.). This compound. Retrieved from PubChem.[14]
-
Lopes, R. P., et al. (2012). Guanine: A Combined Study Using Vibrational Spectroscopy and Theoretical Methods. Spectroscopy: An International Journal.[3]
-
ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved from ResearchGate.[9]
-
Nowicka-Bauer, K., & Słowińska, A. (2013). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure.[19]
-
Rice, J. M., & Dudek, G. O. (1967). Mass spectra of nucleic acid derivatives. II. Guanine, adenine, and related compounds. Journal of the American Chemical Society, 89(11), 2719-25.[15]
-
Numan, A., Musial, B. A., & Danielson, N. D. (2002). Spectrophotometric determination of diaminopyrimidines using benzoquinone. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 761-71.[11]
-
Haddad, B., Abdul-Bary, M., & Al Ameri, J. (2025). New 5,6-Dihydro Pyrimidine Derivatives, Synthesis, Characterization and Antibacterial Activity. Journal of Chemical and Pharmaceutical Research.[20]
-
Gur, D., et al. (2022). Biogenic Guanine Crystals Are Solid Solutions of Guanine and Other Purine Metabolites. Journal of the American Chemical Society.[13]
-
ResearchGate. (n.d.). Spectrophotometric determination of diaminopyrimidines using benzoquinone. Retrieved from ResearchGate.[12]
-
ChemicalBook. (n.d.). 2,4,6-Triaminopyrimidine(1004-38-2) 13C NMR spectrum. Retrieved from ChemicalBook.[5]
-
Lifshitz, C., Bergmann, E. D., & Sheinok, U. (1967). The Mass Spectra of Some Purines and Related Compounds. Israel Journal of Chemistry, 6(5), 827-831.[17]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Antibacterial Studies of Pd(II) and Pt(II) Complexes of Some Diaminopyrimidine Derivatives. Retrieved from NIH.[21]
-
Lobo, G., et al. (2009). 4,6-Diamino-5-[4-(dimethylamino)benzylidene]pyrimidin-2(5H)-one. Molbank, M615.[22]
-
ResearchGate. (n.d.). Synthesis of purines from 5,6‐diaminopyrimidine, aldehydes. Retrieved from ResearchGate.[1]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. Retrieved from NIH.[2]
-
PubChem. (n.d.). 2,4,6-Triaminopyrimidine. Retrieved from PubChem.[23]
-
Rice, J. M., & Dudek, G. O. (1967). Mass spectra of nucleic acid derivatives. II. Guanine, adenine, and related compounds. Journal of the American Chemical Society.[16]
-
ResearchGate. (n.d.). New 5,6-Dihydro Pyrimidine Derivatives, Synthesis, Characterization and Antibacterial Activity. Retrieved from ResearchGate.[24]
-
National Center for Biotechnology Information. (n.d.). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase. Retrieved from NIH.[25]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.[26]
-
BenchChem. (2025). A Comparative Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine and aza-analogs. Retrieved from BenchChem.
-
BenchChem. (n.d.). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. Retrieved from BenchChem.[18]
-
BenchChem. (2025). A Technical Guide to the Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved from BenchChem.[10]
-
Wikipedia. (n.d.). 4,5-Diaminopyrimidine. Retrieved from Wikipedia.[4]
-
Sigma-Aldrich. (n.d.). 4,5-Diaminopyrimidine 95%. Retrieved from Sigma-Aldrich.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4,5-Diaminopyrimidine - Wikipedia [en.wikipedia.org]
- 5. 2,4,6-Triaminopyrimidine(1004-38-2) 13C NMR spectrum [chemicalbook.com]
- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Spectrophotometric determination of diaminopyrimidines using benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound | C5H8N4O | CID 135406810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Mass spectra of nucleic acid derivatives. II. Guanine, adenine, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The Mass Spectra of Some Purines and Related Compounds | Scilit [scilit.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 21. Synthesis, Characterization, and Antibacterial Studies of Pd(II) and Pt(II) Complexes of Some Diaminopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
A Comparative Guide to In Vitro Assay Validation for 5,6-Diamino-2-methylpyrimidin-4(1H)-one
For researchers, scientists, and drug development professionals, the rigorous validation of in vitro assays is a cornerstone of reliable and reproducible data. This guide provides an in-depth technical comparison of validation methodologies for assays pertinent to the characterization of novel chemical entities, using 5,6-Diamino-2-methylpyrimidin-4(1H)-one as a case study. As the specific biological target of this compound is not extensively documented, we will explore its evaluation through two common assays for analogous diaminopyrimidine structures: a kinase inhibition assay and a cell-based cytotoxicity assay. This dual approach allows for a comprehensive comparison of validation strategies for both biochemical and cell-based platforms.
The Rationale Behind Assay Selection
The diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibitory activity and cytotoxic effects.[1][2] Therefore, a primary characterization of this compound would logically involve screening for these activities.
-
Kinase Inhibition Assays: These are biochemical assays that directly measure the ability of a compound to inhibit the activity of a specific kinase enzyme. They are crucial for target identification and understanding the mechanism of action.[3][4]
-
Cytotoxicity Assays: These cell-based assays determine the concentration at which a compound is toxic to cells, providing a broader assessment of its biological activity.[5][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used example that measures metabolic activity as an indicator of cell viability.[7]
This guide will detail the validation of a hypothetical in vitro kinase assay for our compound of interest and compare its validation parameters to those of an MTT cytotoxicity assay.
Core Principles of In Vitro Assay Validation
Before delving into specific protocols, it is essential to understand the fundamental parameters of assay validation, as outlined by regulatory bodies and scientific best practices.[8][9] These parameters ensure that an assay is "fit for purpose" and generates reliable data.
| Validation Parameter | Description |
| Specificity | The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present.[10] |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8] |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8] |
| Accuracy | The closeness of agreement between the true value and the value found.[10] |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10] |
| Robustness | A measure of an assay's capacity to remain unaffected by small, but deliberate variations in method parameters.[9] |
In Vitro Kinase Inhibition Assay: A Validation Workflow
Let us hypothesize that this compound is a potential inhibitor of a specific kinase, for instance, a Cyclin-Dependent Kinase (CDK). A common method to assess this is a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.
Experimental Protocol: Luminescence-Based Kinase Assay
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, typically starting from 100 µM.
-
Reagent Preparation: Prepare a solution containing the target kinase, its specific substrate peptide, and ATP at a concentration close to its Km value.[4]
-
Assay Plate Setup: In a 96-well plate, add the compound dilutions, positive control (a known inhibitor), and negative control (DMSO vehicle).
-
Kinase Reaction: Add the kinase reagent mixture to all wells to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.
-
Luminescence Reading: Incubate at room temperature for 10 minutes to stabilize the luminescent signal and then read the plate on a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Comparison of Validation Parameters: Kinase Assay vs. Cytotoxicity Assay
The following table provides a comparative overview of the validation considerations for our hypothetical kinase inhibition assay versus a standard MTT cytotoxicity assay.
| Validation Parameter | Kinase Inhibition Assay (Biochemical) | MTT Cytotoxicity Assay (Cell-Based) |
| Specificity | High. The assay measures the direct interaction with a purified enzyme. Cross-reactivity with other kinases can be assessed by profiling against a panel of kinases. | Moderate. The MTT assay measures metabolic activity, which can be affected by various cellular processes other than direct cytotoxicity. Results should be confirmed with orthogonal assays.[5] |
| Linearity & Range | The linear range is determined by the detection limits of the luminometer and the dynamic range of the ATP detection reagent. Typically validated over a range of ATP concentrations. | The linear range is dependent on the cell number and the metabolic rate of the cells. A linear relationship between cell number and absorbance should be established. |
| Accuracy | Assessed by spiking a known amount of product (ADP) or using a reference standard inhibitor with a known IC50 value. | Difficult to determine a "true value." Accuracy is often inferred from precision and linearity. Can be compared to a reference cytotoxic compound (e.g., doxorubicin). |
| Precision | Assessed by repeatability (intra-assay) and intermediate precision (inter-assay) of the IC50 values. Acceptance criteria are typically a coefficient of variation (CV) of <15%. | Assessed by the repeatability and intermediate precision of the IC50 values. Due to the inherent variability of biological systems, a higher CV of <20-25% may be acceptable. |
| Robustness | Evaluated by varying parameters such as incubation time, temperature, and ATP concentration to assess the impact on IC50 values. | Evaluated by varying parameters like cell seeding density, incubation time with the compound, and MTT incubation time. |
Cell-Based Cytotoxicity Assay: A Validation Workflow
For comparison, let's outline the workflow for a standard MTT assay to determine the cytotoxic potential of this compound on a cancer cell line (e.g., A549).
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed A549 cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound and control wells.
-
Incubation: Incubate the cells for a specified period, typically 48 or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
The validation of in vitro assays is a meticulous process that is fundamental to the integrity of preclinical drug discovery. While both biochemical and cell-based assays are indispensable tools, they present distinct validation challenges. Biochemical assays, such as the kinase inhibition assay described, offer high specificity and are generally more straightforward to validate in terms of accuracy and precision. In contrast, cell-based assays like the MTT cytotoxicity assay provide a more physiologically relevant context but are subject to greater biological variability, requiring careful optimization and the use of orthogonal methods for data confirmation. By understanding the nuances of validating different assay platforms, researchers can ensure the generation of high-quality, reliable data to drive informed decisions in the development of novel therapeutics like this compound.
References
-
MDPI. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
-
PubMed Central. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Retrieved from [Link]
-
RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. Retrieved from [Link]
-
PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]
-
Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Retrieved from [Link]
-
ResearchGate. (2023). synthesis of some pyrimidine derivatives and evaluation of antioxidant studies. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES. Retrieved from [Link]
-
PubMed Central. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]
-
J-STAGE. (n.d.). Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. Retrieved from [Link]
-
J-STAGE. (n.d.). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Retrieved from [Link]
-
EirGenix. (2024). What are the differences and key steps in Analytical Method Development, Qualification, and Validation. Retrieved from [Link]
Sources
- 1. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jsaae.or.jp [jsaae.or.jp]
- 7. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Bot Verification [rasayanjournal.co.in]
A Comparative Guide to the Synthesis of 5,6-Diamino-2-methylpyrimidin-4(1H)-one: An Evaluation of Reproducibility and Efficiency
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5,6-Diamino-2-methylpyrimidin-4(1H)-one, a crucial intermediate in the preparation of various biologically active compounds, including purines and pteridines, necessitates reliable and reproducible methods. This guide provides a comprehensive comparison of established synthetic routes, offering an in-depth analysis of their protocols, yields, and potential challenges to aid researchers in selecting the most suitable method for their specific needs.
Introduction to the Synthetic Landscape
The primary and most widely documented route to this compound involves a three-step sequence commencing with the condensation of readily available starting materials, followed by nitrosation and subsequent reduction. This guide will dissect each of these steps, presenting two distinct and commonly employed methods for the critical final reduction stage: a chemical reduction using sodium dithionite and a catalytic hydrogenation approach. By examining the intricacies of each protocol, this guide aims to provide a clear and objective comparison to inform experimental design and ensure successful, reproducible synthesis.
The Three-Step Synthetic Pathway
The overall synthetic route can be visualized as a linear progression involving the formation of the pyrimidine core, introduction of a nitroso group at the 5-position, and its final reduction to the desired diamino product.
Figure 1: Overall synthetic workflow for this compound.
Step 1: Synthesis of 6-Amino-2-methylpyrimidin-4(1H)-one
The initial and foundational step is the construction of the pyrimidine ring. This is typically achieved through a condensation reaction between ethyl acetoacetate and guanidine.
Experimental Protocol:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve metallic sodium (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be performed with caution.
-
Condensation: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1 equivalent) followed by the dropwise addition of ethyl acetoacetate (1 equivalent).
-
Reaction: Heat the resulting mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is neutralized with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 7. The resulting precipitate is collected by filtration, washed with cold ethanol and diethyl ether, and then dried under vacuum to yield 6-amino-2-methylpyrimidin-4(1H)-one.
Discussion of Reproducibility and Challenges:
This condensation reaction is generally considered robust and reproducible. However, the yield and purity of the product can be influenced by several factors:
-
Purity of Reagents: The use of dry ethanol and high-purity sodium is crucial for the efficient formation of sodium ethoxide. Any moisture will consume the sodium and reduce the yield.
-
Reaction Time: While 4-6 hours is a general guideline, monitoring the reaction by TLC is recommended to ensure completion and avoid the formation of byproducts from prolonged heating.
-
Neutralization: Careful control of the pH during neutralization is important. Over-acidification can lead to the formation of soluble salts of the product, thereby reducing the isolated yield.
Reported yields for this step typically range from 70-85%, depending on the scale and specific conditions employed.
Step 2: Synthesis of 6-Amino-2-methyl-5-nitrosopyrimidin-4(1H)-one
The second step involves the introduction of a nitroso group at the C5 position of the pyrimidine ring. This is a key activation step for the subsequent reduction to the diamine.
Experimental Protocol:
-
Dissolution: Suspend 6-amino-2-methylpyrimidin-4(1H)-one (1 equivalent) in a mixture of water and acetic acid at room temperature.
-
Nitrosation: Cool the suspension in an ice bath to 0-5 °C. A solution of sodium nitrite (1.1 equivalents) in water is then added dropwise while maintaining the temperature below 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. A color change to a deep purple or reddish-brown is typically observed, indicating the formation of the nitroso compound.
-
Isolation: The resulting precipitate is collected by filtration, washed thoroughly with cold water and then with a small amount of cold ethanol to remove any unreacted starting material and inorganic salts. The product is then dried under vacuum.
Discussion of Reproducibility and Challenges:
This nitrosation reaction is generally high-yielding, but careful temperature control is paramount for reproducibility and safety.
-
Temperature Control: The reaction is exothermic, and maintaining a low temperature is critical to prevent the decomposition of nitrous acid and the formation of unwanted byproducts.
-
Rate of Addition: Slow, dropwise addition of the sodium nitrite solution ensures that the temperature remains under control and that localized high concentrations of nitrous acid do not build up.
-
Purity of Starting Material: The purity of the 6-amino-2-methylpyrimidin-4(1H)-one can affect the efficiency of the nitrosation reaction. Impurities may lead to side reactions and a lower yield of the desired product.
Yields for this step are often reported to be in the range of 90-95%.
Step 3: Reduction of 6-Amino-2-methyl-5-nitrosopyrimidin-4(1H)-one
This final step is the most critical in terms of achieving a high-purity final product. Here, we compare two common and effective methods for the reduction of the nitroso group to an amino group.
A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 5,6-Diamino-2-methylpyrimidin-4(1H)-one
For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for benchmarking the purity of 5,6-Diamino-2-methylpyrimidin-4(1H)-one, a key heterocyclic building block in medicinal chemistry. We will delve into the rationale behind experimental choices, provide detailed, self-validating protocols, and present comparative data to empower you in selecting the most appropriate analytical strategy for your needs.
The Synthetic Landscape and Potential Impurities
A thorough understanding of the synthetic route is fundamental to predicting potential impurities. A common and efficient method for the synthesis of the diaminopyrimidine core involves the condensation of a guanidine derivative with a β-ketoester or a similar reactive species. For this compound, a plausible synthetic pathway initiates from the reaction of guanidine hydrochloride with ethyl cyanoacetate.[1] Subsequent steps would involve the introduction of the methyl group and the specific diamino substitution pattern.
Based on this likely synthetic pathway, several classes of impurities can be anticipated:
-
Unreacted Starting Materials: Residual guanidine hydrochloride, ethyl cyanoacetate, and other precursors.
-
Intermediates: Incomplete conversion to the final product can lead to the presence of reaction intermediates.
-
By-products: Side reactions, such as dimerization, polymerization, or incorrect cyclization, can generate structurally related impurities. For instance, the reaction of guanidine with cyanoacetaldehyde can yield 2,4-diaminopyrimidine.[2]
-
Degradation Products: The final compound may degrade under certain conditions of light, heat, or pH, leading to the formation of new impurities.
A logical workflow for assessing the purity of synthesized this compound involves a multi-pronged analytical approach, leveraging the strengths of different techniques to detect and quantify this range of potential impurities.
Caption: Workflow for purity assessment of this compound.
Comparative Analysis of Purity Benchmarking Techniques
The choice of analytical technique is critical for obtaining reliable and comprehensive purity data. Here, we compare the workhorse of pharmaceutical analysis, High-Performance Liquid Chromatography (HPLC), with its advanced successor, Ultra-Performance Liquid Chromatography (UPLC), alongside the powerful confirmatory techniques of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Technique | Principle | Advantages | Disadvantages | Best For |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance. | Robust, widely available, cost-effective, and well-understood. | Lower resolution and longer run times compared to UPLC. May not be suitable for highly complex samples. | Routine quality control, purity assays, and quantification of known impurities. |
| UPLC-UV | Similar to HPLC but utilizes smaller particle size columns (<2 µm) and higher pressures. | Faster analysis, higher resolution and sensitivity, and lower solvent consumption.[3][4] | Higher initial instrument cost, more susceptible to clogging from poorly prepared samples.[5] | High-throughput screening, analysis of complex mixtures, and resolving closely eluting impurities. |
| LC-MS/MS | Combines the separation power of LC with the mass-resolving capability of a mass spectrometer. | Provides molecular weight information for impurity identification and structural elucidation.[6] Highly sensitive and specific. | Higher cost and complexity of instrumentation and data analysis. | Identification of unknown impurities, confirmation of impurity structures, and trace-level impurity analysis. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguous structure elucidation of the main component and impurities. Quantitative analysis without the need for reference standards (qNMR). | Lower sensitivity compared to other techniques, more complex data interpretation. | Definitive structural confirmation of the synthesized compound and isolated impurities. |
Experimental Protocols
To ensure the integrity of your purity assessment, the following detailed protocols are provided. These protocols are designed to be self-validating, incorporating system suitability tests to confirm the performance of the analytical system before each run.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is a robust starting point for the routine purity analysis of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: A polar-endcapped C18 column (e.g., Waters Atlantis T3, 4.6 x 150 mm, 5 µm) is recommended to improve the retention of the polar analyte.[7]
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %B 0.0 5 20.0 50 25.0 95 30.0 95 30.1 5 | 35.0 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm and 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability:
-
Tailing Factor: ≤ 2.0 for the main peak.
-
Theoretical Plates: ≥ 2000 for the main peak.
-
Relative Standard Deviation (RSD) of six replicate injections: ≤ 1.0% for the peak area.
Caption: HPLC-UV experimental workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unequivocal structural confirmation and can provide valuable information about impurities.
Instrumentation:
-
400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16 (adjust as needed for signal-to-noise).
-
Relaxation Delay: 1-2 seconds.
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 (or more for dilute samples).
-
Relaxation Delay: 2-5 seconds.
Data Analysis:
-
The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the structure of this compound.
-
Unusual or unexpected signals may indicate the presence of impurities. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be employed for the structural elucidation of unknown impurities.
Method Validation: Ensuring Trustworthiness
Validation of the chosen analytical method is a regulatory requirement and a cornerstone of good scientific practice.[8] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][9]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the main peak from all impurity peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
Benchmarking the purity of synthesized this compound requires a systematic and multi-faceted analytical approach. A well-validated HPLC or UPLC method serves as the primary tool for quantitative purity determination. For the definitive identification of unknown impurities and unequivocal structural confirmation of the target compound, LC-MS/MS and NMR spectroscopy are indispensable. By understanding the potential impurities arising from the synthesis and applying the detailed, self-validating protocols outlined in this guide, researchers can confidently and accurately assess the purity of this important pharmaceutical building block, ensuring the quality and integrity of their downstream applications.
References
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Retrieved from [Link]
-
Kumar, A., Saxena, J. K., & Chauhan, P. M. S. (2008). Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors. Medicinal chemistry (Shariqah (United Arab Emirates)), 4(6), 577–585. [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Labcompare. (n.d.). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Retrieved from [Link]
-
Rahman, M. A., Chandrashekar, D. V., et al. (2023). Development and Validation of a UPLC-MS/MS Method to Investigate the P. Chapman University Digital Commons. Retrieved from [Link]
- Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(10), 822-827.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Goyal, A., & Singhvi, I. (2018). HPLC method development and validation: an overview. International Journal of Pharmaceutical Sciences and Research, 9(9), 3563-3574.
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
-
R. Menaka, & R. Kuber. (2023). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science, 13(01), 201–211. [Link]
- Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
-
Robertson, M. P., & Miller, S. L. (1996). Prebiotic synthesis of diaminopyrimidine and thiocytosine. Origins of life and evolution of the biosphere : the journal of the International Society for the Study of the Origin of Life, 26(2), 111–128. [Link]
-
MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]
-
SciSpace. (2018). Hplc method development and validation: an overview. Retrieved from [Link]
-
ResearchGate. (2019). Complete assignments of the 1H, 13C and 15N NMR spectra of caffeine. Retrieved from [Link]
-
SciSpace. (2011). A Facile Synthesis of 2-Amino-5-Cyano-4, 6-Disubstitutedpyrimidines under MWI. Retrieved from [Link]
-
Beilstein Journals. (2021). Synthetic accesses to biguanide compounds. Retrieved from [Link]
-
SpringerLink. (2015). 100% complete assignment of non-labile 1H, 13C, and 15N signals for calcium-loaded calbindin D9k P43G. Retrieved from [Link]
- Google Patents. (n.d.). EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
-
Pharmaguideline. (2018). Differences between HPLC and UPLC. Retrieved from [Link]
-
NIH. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]
-
ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]
-
GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. Retrieved from [Link]
-
NIH. (2021). Synthetic accesses to biguanide compounds. Retrieved from [Link]
Sources
- 1. Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prebiotic synthesis of diaminopyrimidine and thiocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. "Development and Validation of a UPLC-MS/MS Method to Investigate the P" by Mohammad Asikur Rahman, Devaraj Venkatapura Chandrashekar et al. [digitalcommons.chapman.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide ‘Click Chemistry’ and Their Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
A Comparative Guide to Confirming the Identity of 5,6-Diamino-2-methylpyrimidin-4(1H)-one Through Derivatization
In the landscape of pharmaceutical synthesis and drug development, the unequivocal structural confirmation of heterocyclic intermediates is paramount. 5,6-Diamino-2-methylpyrimidin-4(1H)-one, a key building block for various bioactive molecules, presents a common analytical challenge. Its high polarity, multiple reactive amine functionalities, and potential for isomeric ambiguity necessitate a robust validation strategy beyond standard spectroscopic methods. This guide provides an in-depth comparison of derivatization techniques as a powerful solution to unambiguously confirm its identity, contrasting this approach with direct analytical methods and providing detailed experimental insights for researchers and drug development professionals.
The Analytical Challenge: Limitations of Direct Characterization
While foundational techniques like NMR and Mass Spectrometry are indispensable, they can yield ambiguous results for a molecule like this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Direct ¹H NMR analysis is often complicated by broad, solvent-exchangeable signals from the two primary amino (-NH₂) groups and the amide (-NH) proton. While ¹³C NMR provides a carbon backbone snapshot, distinguishing this specific isomer from other diaminopyrimidine variants can be inconclusive without extensive and time-consuming 2D NMR experiments.[1][2][3]
-
Mass Spectrometry (MS) : MS accurately provides the molecular weight (140.14 g/mol ).[4] However, the fragmentation pattern under Electron Ionization (EI) can be complex and may not provide a unique fingerprint to definitively locate the substituents on the pyrimidine ring, making it difficult to differentiate from isomers.[1][5]
-
Chromatography (HPLC & GC) : The compound's polar nature poses significant challenges for chromatography. In High-Performance Liquid Chromatography (HPLC), it often exhibits poor retention on standard C18 reversed-phase columns, leading to broad peaks and potential co-elution with polar impurities.[6][7] Gas Chromatography (GC) is generally unsuitable without derivatization due to the compound's low volatility and high polarity, which can cause poor chromatographic performance and potential damage to the column.
Derivatization addresses these limitations by chemically modifying the molecule's functional groups, creating a new compound with enhanced analytical properties and a unique structural signature.
Derivatization: A Strategy for Unambiguous Confirmation
Derivatization involves reacting the analyte with a specific reagent to form a product (the derivative) with improved physicochemical properties for analysis.[][9] For this compound, targeting the two adjacent amino groups at the C5 and C6 positions provides a clear path to confirmation. This guide compares two effective and chemically distinct derivatization methods: Diacylation and Schiff Base Condensation .
Caption: General workflow for identity confirmation via derivatization.
Method 1: Diacylation with Acetic Anhydride
This classic and reliable method involves the reaction of both primary amino groups with acetic anhydride to form stable diamide derivatives. The causality here is straightforward: the nucleophilic amines attack the electrophilic carbonyl carbons of the anhydride.
Caption: Diacylation of the target compound to form a diamide derivative.
Experimental Protocol: Diacylation
-
Dissolution: Dissolve 50 mg of this compound in 2 mL of pyridine in a dry round-bottom flask.
-
Reagent Addition: Cool the solution in an ice bath and slowly add 1.5 molar equivalents of acetic anhydride dropwise with stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor reaction completion by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding 5 mL of cold water. If a precipitate forms, collect it by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with dilute HCl (to remove pyridine), then with brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the diacetylated product.
Comparative Data: Pre- vs. Post-Acylation
| Analytical Technique | Observation on Starting Material | Expected Observation on Diacetylated Derivative | Causality of Change |
| Mass Spectrometry | Molecular Ion (M⁺): m/z 140 | Molecular Ion (M⁺): m/z 224 | Addition of two acetyl groups (CH₃CO), each adding 42.04 Da. (2 x 42.04 ≈ +84 Da). |
| ¹H NMR | Broad NH₂ signals (e.g., 4.0-6.0 ppm). | Disappearance of NH₂ signals. Appearance of two new sharp singlets for amide N-H protons (downfield, e.g., 8-10 ppm) and two new sharp singlets for acetyl CH₃ protons (e.g., 2.0-2.3 ppm). | Conversion of primary amines to secondary amides locks the protons, resulting in sharper signals and the introduction of new methyl groups. |
| ¹³C NMR | No signals in the carbonyl region other than the ring C4. | Appearance of two new amide carbonyl signals (~168-172 ppm) and two new methyl signals (~20-25 ppm). | Introduction of the acetyl functional groups. |
| IR Spectroscopy | N-H stretching of primary amines (~3200-3400 cm⁻¹). | Appearance of a strong amide C=O stretch (~1650-1680 cm⁻¹) and a distinct N-H stretch for the secondary amide. | Formation of the amide bonds. |
Method 2: Schiff Base Condensation with p-Anisaldehyde
This method involves the condensation of the primary amino groups with an aldehyde to form imine (Schiff base) derivatives. Using an aromatic aldehyde like p-anisaldehyde is strategic as it introduces a bulky, chromophoric group, significantly altering the molecule's properties.
Caption: Schiff base formation with p-anisaldehyde.
Experimental Protocol: Schiff Base Formation
-
Setup: To a solution of 50 mg of this compound in 5 mL of ethanol, add 2.2 molar equivalents of p-anisaldehyde.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Heat the mixture to reflux for 3-6 hours, equipped with a Dean-Stark trap to remove the water formed during the reaction.
-
Isolation: Upon cooling, the Schiff base product often precipitates from the solution. Collect the solid by filtration and wash with cold ethanol.
-
Purification: Recrystallize the product from a suitable solvent like ethanol or methanol if necessary.
Comparative Data: Pre- vs. Post-Condensation
| Analytical Technique | Observation on Starting Material | Expected Observation on Di-imine Derivative | Causality of Change |
| Mass Spectrometry | Molecular Ion (M⁺): m/z 140 | Molecular Ion (M⁺): m/z 376 | Addition of two p-methoxybenzylidene groups and loss of two water molecules. (140 + 2136.15 - 218.02 ≈ 376.4). |
| ¹H NMR | Broad NH₂ signals. No signals in the aromatic region other than potential impurities. | Disappearance of NH₂ signals. Appearance of new sharp singlets for imine C-H protons (~8.0-8.5 ppm) and characteristic doublets for the para-substituted aromatic rings. | Condensation of amines with aldehydes forms C=N double bonds (imines) and incorporates the aromatic aldehyde structure. |
| HPLC-UV | Poor retention, low UV absorbance at higher wavelengths. | Significantly increased retention time on a reversed-phase column. Strong new absorbance maximum from the extended conjugated system. | The derivative is much less polar and contains a strong chromophore, enhancing both retention and detectability.[10][11] |
| IR Spectroscopy | N-H stretching of primary amines (~3200-3400 cm⁻¹). | Disappearance of N-H bending vibrations. Appearance of a strong C=N imine stretch (~1600-1650 cm⁻¹). | Formation of the imine functional groups. |
Objective Comparison: Derivatization vs. Direct Analysis
| Feature | Direct Analysis | Derivatization Approach | Expert Insight |
| Confidence in Identity | Moderate to Low. High risk of isomeric confusion. | Very High. Creates a new, unique molecule whose structure provides orthogonal confirmation of the original. | Derivatization is the gold standard for resolving ambiguity, especially in regulatory filings or when establishing a reference standard. |
| Sample Preparation | Minimal (dissolve and inject). | Multi-step (reaction, work-up, purification). | The additional time is a necessary trade-off for analytical certainty. The process itself validates the presence of reactive amino groups. |
| Analytical Performance | Often poor (bad peak shape, low sensitivity).[12] | Significantly improved (sharp peaks, better retention, enhanced sensitivity). | By improving chromatographic behavior, derivatization allows for more accurate quantification and purity assessment. |
| Information Gained | Molecular weight and basic structural features. | Confirms number and reactivity of amino groups, their positions (via MS fragmentation/NMR shifts), and provides a highly specific analytical signature. | The derivative's properties are directly caused by the starting material's structure, making it a self-validating system. |
Conclusion
While direct spectroscopic analysis of this compound provides essential preliminary data, it often falls short of providing the unambiguous structural confirmation required in rigorous scientific and industrial settings. Derivatization, by transforming the molecule into a stable and more readily characterizable product, serves as a powerful and definitive validation tool.
Both diacylation and Schiff base condensation offer robust, self-validating systems. Diacylation provides a clean, predictable mass shift and clear NMR signatures, making it excellent for absolute structural proof. Schiff base condensation offers the added advantage of introducing a strong chromophore, which is highly beneficial for chromatographic methods like HPLC-UV.
For researchers and drug development professionals, employing a derivatization strategy is not merely an additional step; it is a cornerstone of scientific integrity, ensuring that the identity of this critical building block is confirmed with the highest possible degree of certainty.
References
- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - Journal of Magnetic Resonance.
- Amino Acid Derivatiz
- This compound - PubChem.
- Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chrom
- HPLC chromatogram of purine and pyrimidine compounds - ResearchG
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchG
- The Derivatization and Analysis of Amino Acids by GC-MS - Sigma-Aldrich.
- Derivatiz
- Spectrophotometric determination of diaminopyrimidines using benzoquinone - ResearchG
- Analytical challenges in the confirmative identification of dipyrone as an adulterant in illicit drug samples - PubMed.
- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines - Benchchem.
- Spectrophotometric determination of diaminopyrimidines using benzoquinone - PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C5H8N4O | CID 135406810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Spectrophotometric determination of diaminopyrimidines using benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical challenges in the confirmative identification of dipyrone as an adulterant in illicit drug samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 5,6-Diamino-2-methylpyrimidin-4(1h)-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 5,6-Diamino-2-methylpyrimidin-4(1h)-one. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally similar pyrimidine derivatives and established best practices in chemical safety. This approach ensures a cautious and comprehensive framework for managing this chemical, building a foundation of trust through value beyond the product itself.
Hazard Identification: An Evidence-Based Assessment
Key Assumed Hazards:
-
Skin Irritation: Direct contact may cause redness and discomfort.
-
Eye Irritation: Potential for serious eye damage upon contact.
-
Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound to create a self-validating system of safety. The following table outlines the recommended PPE, grounded in guidelines for handling similar chemical powders.[3][4][5]
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile or butyl rubber).[3] | Prevents direct skin contact. Gloves should be inspected before each use and hands washed thoroughly after removal.[6][7] |
| Skin and Body Protection | A flame-retardant lab coat or chemical-resistant overalls, and closed-toe shoes. | Protects skin from accidental spills and contamination.[8] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator should be used if the material is handled outside of a certified fume hood or if dust generation is likely.[9] | Minimizes the risk of inhaling fine particles. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a systematic workflow is critical to minimize exposure and prevent contamination. The following protocol is designed to provide clear, actionable steps for the safe handling of this compound.
Preparation and Weighing:
-
Work Area Preparation: All handling of this compound should be conducted within a certified chemical fume hood to control airborne particles.[4][8] The work surface should be covered with disposable bench paper to contain any potential spills.[9]
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available.
-
Weighing: When weighing, use a gentle scooping motion rather than pouring to minimize dust generation.[9] Keep the container closed when not in use.[9] If a highly accurate measurement is required and the fume hood's airflow interferes with the balance, an enclosed balance may be necessary.[9]
Dissolving and Transferring:
-
Solubilization: When dissolving the powder, add the solvent slowly to the solid to prevent splashing. If working with a solution, take precautions to work over disposable bench covers.[9]
-
Transfers: Use appropriate tools like pipettes or cannulas for liquid transfers. Ensure all containers are clearly labeled with the chemical name and any known hazards.[5]
Post-Handling:
-
Decontamination: Thoroughly decontaminate the work area using a wet cleaning method or a HEPA-filtered vacuum.[8][9] Avoid dry sweeping, which can aerosolize dust.
-
PPE Removal: Remove gloves and lab coat before leaving the work area to prevent the spread of contamination.[7] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4][5]
Caption: Safe Handling Workflow for this compound.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and its containers is a critical final step. All chemical waste must be treated as hazardous waste in accordance with local, state, and federal regulations.[10][11][12]
Waste Segregation and Collection:
-
Waste Identification: All waste containing this compound, including contaminated consumables (e.g., gloves, weigh boats, bench paper), must be classified as hazardous waste.[10]
-
Containerization: Collect all solid and liquid waste in separate, clearly labeled, and compatible hazardous waste containers.[12][13] The container must be kept tightly closed except when adding waste.[12][13]
-
Labeling: Label waste containers with "HAZARDOUS WASTE" and the full chemical name: "this compound".[12]
Storage and Disposal:
-
Satellite Accumulation: Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[13]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[10][14] Do not discharge this chemical or its solutions into the sewer system.[14]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced or removed label on the empty container can then be disposed of in the normal trash.[5]
By adhering to these detailed protocols, you contribute to a culture of safety and scientific integrity within your laboratory.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
-
Environment, Health & Safety - University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, April 29). EPA Hazardous Waste Management. Retrieved from [Link]
-
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]
-
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]
Sources
- 1. restoredcdc.org [restoredcdc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. gz-supplies.com [gz-supplies.com]
- 6. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. uwlax.edu [uwlax.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 11. axonator.com [axonator.com]
- 12. m.youtube.com [m.youtube.com]
- 13. epa.gov [epa.gov]
- 14. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
